Propagermanium
Description
Properties
IUPAC Name |
3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Ge2O7/c9-5(10)1-3-7(13)15-8(14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEABSBMNTNXEJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Ge](=O)O[Ge](=O)CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Ge2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065316 | |
| Record name | Carboxyethylgermanium sesquioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12758-40-6, 126595-07-1 | |
| Record name | Carboxyethylgermanium sesquioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12758-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propagermanium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126595-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propagermanium [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012758406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12758-40-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3,3'-(1,3-dioxo-1,3-digermoxanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carboxyethylgermanium sesquioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(1,3-dioxo-1,3-digermoxanediyl)dipropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Propagermanium: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propagermanium, also known as bis(2-carboxyethylgermanium) sesquioxide or Ge-132, is a water-soluble, polymeric organogermanium compound.[1][2] First synthesized in 1967 at the Asai Germanium Research Institute in Japan, it has garnered significant interest for its immunomodulatory and anti-inflammatory properties.[1][2] Notably, this compound is approved in Japan for the treatment of chronic hepatitis B.[3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and the experimental methodologies used to characterize its biological activity.
Chemical Structure and Identification
This compound is a polymer with the general formula ((HOOCCH2CH2Ge)2O3)n.[1] Its polymeric nature is characterized by a ladder-shaped structure of concatenated eight-membered rings composed of Ge-O bonds.[4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid |
| Chemical Formula | C6H10Ge2O7 |
| Molecular Weight | 339.42 g/mol |
| CAS Number | 12758-40-6 |
| SMILES | O=C(O)CC--INVALID-LINK--O--INVALID-LINK--CCC(=O)O |
| InChI | InChI=1S/C6H10Ge2O7/c9-5(10)1-3-7(13)15-8(14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12) |
| Synonyms | Proxigermanium, Ge-132, Germanium sesquioxide, 2-carboxyethylgermasesquioxane, SK-818, Bis(2-carboxyethylgermanium) sesquioxide |
Physicochemical Properties
This compound exists as a colorless, crystalline powder with a slightly acidic taste and no odor.[1] Its stability and solubility are key characteristics for its formulation and biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 270°C (decomposes)[1] |
| Solubility | Water: 1.09% at 20°C; Very soluble in water under alkaline conditions (>10% at pH 7.4)[1] |
| Insoluble or very slightly soluble in most organic solvents[1] | |
| pKa | 3.6[1] |
| Stability | Stable in aqueous solutions at pH 2-12.[1] At pH 7.4, it does not decompose at 110°C for 5 minutes.[1] |
Mechanism of Action: Immunomodulation and CCR2 Antagonism
The primary mechanism of action of this compound is the antagonism of the C-C chemokine receptor type 2 (CCR2). This receptor and its ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[5]
By inhibiting the CCL2/CCR2 signaling pathway, this compound effectively suppresses the chemotaxis of monocytes and macrophages, thereby reducing inflammatory cell infiltration into tissues. This action is believed to be mediated through an interaction with glycosylphosphatidylinositol (GPI)-anchored proteins associated with the CCR2 receptor.
Furthermore, this compound has been shown to modulate the immune system by:
-
Inducing Interferon-gamma (IFN-γ) production: This cytokine is vital for both innate and adaptive immunity against viral infections and for tumor surveillance.[3]
-
Activating Natural Killer (NK) cells and cytotoxic T-lymphocytes (CTLs): This is a key component of its therapeutic effect in chronic hepatitis B, aiding in the clearance of virus-infected cells.
-
Shifting macrophage polarization: It promotes a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[6]
Experimental Protocols
Disclaimer: The following protocols are summaries based on available literature and are intended to provide a conceptual framework. Researchers should consult detailed original publications and optimize these methods for their specific experimental conditions.
Synthesis and Characterization
The synthesis of this compound was first reported in 1967.[2] Generally, it involves the reaction of a germanium-containing compound with a reducing agent.[7] Purification of the resulting germane is a critical step to remove impurities such as higher-order germanes and chlorogermanes.[7]
Characterization Methods:
-
X-Ray Crystallography: This technique is essential for determining the three-dimensional atomic and molecular structure of the crystalline form of this compound.[8][9] A suitable crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to calculate the electron density map and refine the molecular structure.[9]
-
Spectroscopy (FTIR, Raman, NMR): These methods are used to confirm the chemical structure and purity of the synthesized compound.
In Vitro CCR2 Antagonism Assays
5.2.1 CCR2 Binding Assay (Competitive Radioligand Binding)
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.
-
Cell Line: HEK293 cells stably expressing human CCR2b.
-
Radioligand: [125I]-CCL2.
-
Procedure Outline:
-
Prepare cell membrane fractions from CCR2b-expressing HEK293 cells.
-
In a 96-well filter plate, incubate the cell membranes with a fixed concentration of [125I]-CCL2 and varying concentrations of this compound.
-
After incubation to reach equilibrium, rapidly filter the contents and wash the filters to separate bound from free radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
5.2.2 Chemotaxis Assay (Transwell Migration Assay)
This assay assesses the functional ability of this compound to inhibit the migration of cells towards a chemoattractant (CCL2).[10]
-
Cell Line: Human monocytic cell line (e.g., THP-1) or primary human monocytes.[10][11]
-
Chemoattractant: Recombinant human CCL2 (MCP-1).[11]
-
Procedure Outline:
-
Culture and label THP-1 cells with a fluorescent dye (e.g., Calcein-AM).
-
Pre-incubate the labeled cells with various concentrations of this compound.
-
Add a solution containing CCL2 to the lower chamber of a Transwell plate.
-
Add the pre-treated cell suspension to the upper chamber (insert).
-
Incubate the plate to allow for cell migration through the porous membrane.
-
Quantify the number of migrated cells by measuring the fluorescence in the lower chamber or by fixing, staining, and counting the cells on the underside of the membrane.
-
In Vivo Models of Inflammation
Animal models are crucial for evaluating the anti-inflammatory efficacy of this compound in a physiological context.
-
Animal Model: Diet-induced obese (DIO) mice or db/db mice for studies related to metabolic inflammation.[2] Porcine models have been used to study arteriosclerosis.[12]
-
Procedure Outline (General):
-
Induce the inflammatory condition in the animal model (e.g., high-fat diet for DIO mice).
-
Divide the animals into control and treatment groups.
-
Administer this compound orally to the treatment group at a specified dosage and frequency.[12]
-
Monitor relevant physiological and biochemical parameters throughout the study (e.g., blood glucose, insulin levels, body weight).
-
At the end of the study, collect tissues of interest (e.g., adipose tissue, liver, arteries) for analysis.
-
Perform histological analysis to assess tissue morphology and inflammation.
-
Conduct molecular analyses (e.g., qPCR, Western blotting, ELISA) to measure the expression of inflammatory markers.
-
Macrophage Polarization Assay
This assay determines the effect of this compound on the differentiation of macrophages into M1 or M2 phenotypes.
-
Cell Source: Mouse bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).
-
Polarizing Conditions:
-
M1 Polarization: IFN-γ and LPS.
-
M2 Polarization: IL-4 or IL-10.
-
-
Procedure Outline:
-
Isolate and culture BMDMs or seed RAW 264.7 cells.
-
Treat the cells with this compound in the presence of M1 or M2 polarizing cytokines.
-
After a suitable incubation period, analyze macrophage polarization using:
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.[6]
-
qPCR: Measure the mRNA expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arginase-1, Ym1) marker genes.
-
ELISA: Quantify the secretion of M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10) cytokines in the culture supernatant.
-
-
Pharmacokinetic Studies
These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo.
-
Animal Model: Typically rats or mice.[13]
-
Procedure Outline:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at various time points post-administration.
-
Process the blood to obtain plasma or serum.
-
Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
For tissue distribution studies, collect various organs at different time points and analyze the drug concentration.[13]
-
Conclusion
This compound is a well-characterized organogermanium compound with a defined chemical structure and a clear mechanism of action centered on the antagonism of the CCR2 receptor. Its immunomodulatory properties, including the induction of IFN-γ and the modulation of macrophage polarization, underscore its therapeutic potential, which has been realized in its clinical use for chronic hepatitis B in Japan. The experimental methodologies outlined in this guide provide a foundation for further research into the diverse biological activities of this compound and the development of novel therapeutics targeting the CCL2/CCR2 inflammatory axis. Further investigation with detailed and standardized protocols will continue to elucidate its full therapeutic utility.
References
- 1. static.igem.org [static.igem.org]
- 2. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nafkam.no [nafkam.no]
- 4. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonizing CCR2 With this compound Leads to Altered Distribution of Macrophage Subsets and Favorable Tissue Remodeling After Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20050191854A1 - Process for purification of germane - Google Patents [patents.google.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
- 12. This compound suppresses macrophage-mediated formation of coronary arteriosclerotic lesions in pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Synthesis and discovery of propagermanium
An In-depth Technical Guide to the Synthesis and Discovery of Propagermanium
Introduction and Discovery
This compound, a polymeric organogermanium compound, has garnered significant scientific interest for its therapeutic potential.[1][2] It is also known by various other names, including bis(2-carboxyethylgermanium) sesquioxide, 2-carboxyethylgermasesquioxane, Ge-132, proxigermanium, and repagermanium.[3][4][5] The compound was first synthesized in 1967.[4] Initial synthesis is credited to the Asai Germanium Research Institute in Japan.[3][4] Concurrently, the Russian chemist V.F. Mironov also published a synthesis of an organic germanium compound in April 1967.[5] this compound is recognized for its immunomodulatory, anti-inflammatory, and antiviral properties.[1] In Japan, it is approved for the treatment of chronic hepatitis B.[2][5]
Physicochemical Properties
This compound is a white, crystalline, odorless powder with a slightly acidic taste.[3] It is a polymeric compound with the general formula ((HOOCCH₂CH₂Ge)₂O₃)n.[4][6] While insoluble in most organic solvents, it is soluble in water, especially under alkaline conditions.[3]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀Ge₂O₇ | [3] |
| Molecular Weight | 339.42 g/mol | [3][7] |
| Melting Point | 270°C (decomposes) | [3] |
| pKa | 3.6 | [3] |
| Water Solubility (20°C) | 1.09% | [3] |
| Water Solubility (pH 7.4) | >10% | [3] |
| LD50 (i.p. in mice) | 2.8 g/kg | [3] |
| Appearance | Colorless, monoclinic crystals or crystalline powder | [3] |
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process, starting from germanium dioxide (GeO₂), which can be a potential source of contamination in the final product if not carefully controlled.[5] A common synthetic route involves the creation of an organogermanium trichloride intermediate.[8]
Experimental Protocol: Synthesis from Germanium Dioxide
A widely referenced method for the synthesis of this compound (Ge-132) involves the following key steps:[9][10][11]
-
Formation of Trichlorogermane (HGeCl₃): Germanium dioxide (GeO₂) is reduced, often using a reducing agent like sodium hypophosphite, in the presence of hydrochloric acid to form trichlorogermane.[8][9]
-
Hydrogermylation of Acrylic Acid: Trichlorogermane is then reacted with acrylic acid. The trichlorogermyl group (GeCl₃) adds to the terminal carbon of the acrylic acid's vinyl group, forming 3-(trichlorogermyl)propanoic acid.[9][10]
-
Hydrolysis: The resulting 3-(trichlorogermyl)propanoic acid is hydrolyzed to yield bis(2-carboxyethylgermanium) sesquioxide, which is this compound.[9][10] This step is crucial and results in the formation of the characteristic Ge-O-Ge bonds of the sesquioxide.
This process can be performed as a one-pot synthesis, which is advantageous for large-scale production.[10]
Caption: Workflow for the synthesis of this compound.
Mechanism of Action
This compound exerts its biological effects through multiple pathways, primarily centered on the modulation of the immune system and inflammatory responses.
Immunomodulation
This compound is known to be an immunomodulator.[1] It enhances the activity of macrophages and dendritic cells, which are key components of the innate immune system.[1] A significant aspect of this is the enhanced production of cytokines, particularly interferon-gamma (IFN-γ), which activates macrophages and boosts their ability to eliminate pathogens.[1]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are a major area of research.[1] It has been shown to inhibit the chemotactic migration of monocytes induced by monocyte chemoattractant protein-1 (MCP-1).[12] This action is believed to be mediated by its interaction with glycosylphosphatidylinositol (GPI)-anchored proteins that are associated with the C-C chemokine receptor type 2 (CCR2), the receptor for MCP-1.[12][13] By inhibiting the MCP-1/CCR2 pathway, this compound reduces the recruitment of monocytes and macrophages to sites of inflammation.[7][14]
Caption: this compound's inhibition of the MCP-1/CCR2 pathway.
Other Biological Activities
-
Antiviral Effects: this compound has demonstrated activity against certain viruses, such as the hepatitis B virus (HBV) and human immunodeficiency virus (HIV).[1] This is thought to be a result of its immunomodulatory effects, including the enhancement of cytokine production.[1]
-
Antioxidant Properties: It acts as a scavenger of free radicals, which helps to reduce oxidative stress and cellular damage.[1]
-
Nitric Oxide Modulation: this compound can influence the production of nitric oxide (NO), a signaling molecule involved in vasodilation and immune regulation.[1]
Clinical and Preclinical Data
This compound has been the subject of several clinical trials and preclinical studies for various conditions.
Clinical Trials
This compound is being investigated for its efficacy in treating kidney diseases, such as diabetic kidney disease and focal segmental glomerulosclerosis, often in combination with other drugs like irbesartan.[15][16] A pilot trial in patients with type 2 diabetes and nephropathy found that a 30 mg/day dose was well-tolerated but did not significantly reduce albuminuria over 12 months.[14] It has also been studied in the context of COVID-19 in combination with candesartan.[15]
| Condition | Intervention | Dosage | Phase/Status | Key Findings/Objective | Reference |
| Diabetic Kidney Disease | This compound + Irbesartan | Not specified | Recruiting | To evaluate safety and effectiveness. | [16] |
| COVID-19 | This compound + Candesartan | 120mg twice daily (240mg total) | Recruiting | To assess improvement in health status. | [15] |
| Type 2 Diabetes with Nephropathy | This compound | 30 mg/day | Randomized Pilot Trial | Well-tolerated, but no significant decrease in albuminuria. | [14] |
| Chronic Hepatitis B | This compound | 30 mg/day | Double-blind, placebo-controlled | No adverse events attributed to this compound were reported. | [2][5] |
Preclinical Antitumor Activity
Several novel organogermanium sesquioxides, derivatives of this compound, have been synthesized and evaluated for their antitumor properties.[17][18] For instance, γ-thiocarbamido propyl germanium sesquioxide demonstrated significant in vitro inhibition of KB, HCT, and Bel cancer cell lines.[17][18]
| Compound | Cell Line | Inhibition Yield | Reference |
| γ-thiocarbamido propyl germanium sesquioxide | KB | 92.9% | [18] |
| HCT | 84.9% | [18] | |
| Bel | 70.9% | [18] |
Conclusion
This compound is a multifaceted organogermanium compound with a rich history of synthesis and a broad spectrum of biological activities. Its discovery in the 1960s has led to extensive research into its immunomodulatory and anti-inflammatory mechanisms, particularly its role as a CCR2 antagonist. While it has found a clinical application in Japan for chronic hepatitis B, ongoing research continues to explore its therapeutic potential in other inflammatory conditions and cancers. The synthesis of this compound is well-established, though careful control is needed to avoid contamination with inorganic germanium species. Future research will likely focus on optimizing its therapeutic efficacy and further elucidating its complex mechanisms of action.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. cam-cancer.org [cam-cancer.org]
- 3. This compound [drugfuture.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. nafkam.no [nafkam.no]
- 6. scribd.com [scribd.com]
- 7. This compound (CAS 12758-40-6) - Research Grade [benchchem.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Organic Germanium Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 10. gelest.com [gelest.com]
- 11. academic.oup.com [academic.oup.com]
- 12. An anti-inflammatory drug, this compound, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound administration for patients with type 2 diabetes and nephropathy: A randomized pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of novel organogermanium sesquioxides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Propagermanium's Immunomodulatory Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propagermanium (3-oxygermylpropionic acid polymer), an organogermanium compound, has demonstrated significant immunomodulatory properties. This technical guide provides an in-depth analysis of its core mechanisms of action, focusing on its influence on key immune cell populations and signaling pathways. This compound's multifaceted effects, including the inhibition of the CCL2/CCR2 axis, activation and maturation of Natural Killer (NK) cells, and modulation of macrophage polarization, position it as a compound of interest for various therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological processes to facilitate a comprehensive understanding for research and development professionals.
Core Mechanism of Action: Inhibition of the CCL2/CCR2 Axis
A primary mechanism by which this compound exerts its immunomodulatory and anti-inflammatory effects is through the inhibition of the C-C chemokine ligand 2 (CCL2) and its receptor, C-C chemokine receptor type 2 (CCR2) signaling pathway.[1][2] This axis is crucial for the recruitment of monocytes and macrophages to sites of inflammation and within the tumor microenvironment.[2][3]
This compound does not directly inhibit the binding of CCL2 to CCR2.[4] Instead, it is suggested to interfere with the function of glycosylphosphatidylinositol (GPI)-anchored proteins that are closely associated with CCR2, thereby disrupting the downstream signaling cascade that mediates monocyte chemotaxis.[2][4] This targeted inhibition reduces the infiltration of inflammatory monocytes and macrophages into tissues, a key process in various pathological conditions.[1][5]
Signaling Pathway Diagram: this compound's Inhibition of CCL2/CCR2 Signaling
Caption: this compound interferes with GPI-anchored proteins associated with CCR2, inhibiting downstream signaling and monocyte chemotaxis.
Modulation of Natural Killer (NK) Cell Activity
This compound has been shown to potentiate anti-tumor immunity by inducing the maturation and activation of Natural Killer (NK) cells.[6][7][8] Specifically, oral administration of this compound leads to an increase in the mature, cytolytic subset of NK cells, characterized as CD16+/CD56Dim.[8][9][10] This shift in the NK cell population is associated with an enhanced ability to induce apoptosis in cancer cells.[6][9] The induction of interferon-gamma (IFN-γ) by this compound is a key factor in the activation of NK cells and macrophages.[7][11]
Quantitative Data: Effect of this compound on NK Cell Subsets
| NK Cell Subset | Pre-treatment | 4 Weeks Post-treatment (30 mg/day) | Change | Reference |
| CD16+/CD56Dim (Cytolytic) | Baseline | Tendency to Increase | ↑ | [8][9] |
| CD16+/CD56Bright (Intermediate) | Baseline | Tendency to Decrease | ↓ | [9] |
Experimental Workflow: Analysis of NK Cell Maturation
Caption: Workflow for assessing this compound's effect on NK cell maturation and cytotoxicity.
Macrophage Polarization and Cytokine Modulation
This compound influences macrophage function, promoting a shift towards the pro-inflammatory M1 phenotype.[6] This is significant in the context of tumor immunology, as M1 macrophages are known to have anti-tumor properties. The hydrolysate of a related organogermanium compound, 3-(trihydroxygermyl) propanoic acid (THGP), has been shown to induce M1 differentiation via NF-κB activation.[6]
Furthermore, this compound treatment has been demonstrated to inhibit the release of several pro-inflammatory cytokines in the context of cerebral ischemia/reperfusion injury, including TNF-α, IFN-γ, IL-1β, IL-6, IL-12, IL-17, and IL-23.[12] This suggests a context-dependent modulation of cytokine production. In microglia, this compound inhibits polarization towards a pro-inflammatory phenotype by downregulating STAT1.[12]
Signaling Pathway Diagram: this compound's Influence on Microglia Polarization
Caption: this compound downregulates STAT1 in microglia, inhibiting their polarization to a pro-inflammatory state.
Experimental Protocols
Multicolor Flow Cytometry for NK Cell Subset Analysis
-
Objective: To quantify the proportions of different NK cell subsets in peripheral blood.
-
Methodology:
-
Sample Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[9]
-
Staining: Stain fresh or thawed PBMCs with a cocktail of fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark. A typical panel includes antibodies against CD3, CD19, CD56, and CD16 to identify and subset NK cells (CD3-/CD19-).[8][9]
-
Lysis: Lyse red blood cells using a lysis solution (e.g., BD FACS Lysing Solution) for 10 minutes.[9]
-
Washing: Wash the cells twice with an appropriate buffer (e.g., PBS).[9]
-
Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 200,000 cells per assay).[9]
-
Gating Strategy: Gate on live, single cells, then exclude T cells (CD3+) and B cells (CD19+). Within the remaining lymphocyte population, analyze NK cell subsets based on the differential expression of CD56 and CD16.[8][9]
-
In Vitro Killing Assay
-
Objective: To assess the cytotoxic function of NK cells after this compound administration.
-
Methodology:
-
Target Cell Preparation: Culture a cancer cell line (e.g., HeLa) overnight in appropriate media.[9]
-
Effector Cell Preparation: Isolate PBMCs (containing NK cells) from subjects before and after this compound treatment.
-
Co-culture: Co-culture the effector cells with the target cells at various effector-to-target ratios.
-
Apoptosis Detection: After an incubation period, assess the rate of apoptosis in the target cells using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.[9]
-
Cytokine Measurement by ELISA
-
Objective: To quantify the concentration of specific cytokines in biological samples.
-
Methodology (General Sandwich ELISA Protocol):
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[13][14]
-
Blocking: Block the plate with a blocking buffer (e.g., assay diluent) for 1-2 hours at room temperature to prevent non-specific binding.[13]
-
Sample and Standard Incubation: Add serially diluted recombinant cytokine standards and experimental samples (e.g., cell culture supernatants or serum) to the wells and incubate for 2 hours at room temperature.[13][14]
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.[13]
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.[13]
-
Substrate Development: Add a chromogenic substrate (e.g., TMB) and incubate until a color change is observed.[13]
-
Stop Reaction: Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve and determine the cytokine concentrations in the samples.[13]
-
Conclusion
This compound demonstrates a complex and targeted mechanism of action in modulating the immune system. Its ability to inhibit the CCL2/CCR2 axis, promote the maturation and cytotoxic function of NK cells, and influence macrophage polarization underscores its potential as a therapeutic agent in oncology and inflammatory diseases. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation and development of this compound-based therapies. Future research should aim to further elucidate the intricate molecular interactions and downstream signaling events to fully harness its immunomodulatory capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An anti-inflammatory drug, this compound, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cam-cancer.org [cam-cancer.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. This compound Induces NK Cell Maturation and Tends to Prolong Overall Survival of Patients With Refractory Cancer | Anticancer Research [ar.iiarjournals.org]
- 10. This compound Induces NK Cell Maturation and Tends to Prolong Overall Survival of Patients With Refractory Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of interferon production by natural killer cells by organogermanium compound, Ge132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a CCR2 inhibitor, attenuates cerebral ischemia/reperfusion injury through inhibiting inflammatory response induced by microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytokine Elisa [bdbiosciences.com]
The Evolving Landscape of Organogermanium Compounds: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Introduction
Organogermanium compounds, characterized by a direct germanium-carbon bond, have garnered significant scientific interest for their diverse biological activities. Unlike their inorganic counterparts, which can exhibit toxicity, organogermanium compounds often possess a more favorable safety profile, making them attractive candidates for therapeutic development.[1][2] This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, with a focus on their antitumor, immunomodulatory, antiviral, and neuroprotective effects. Detailed experimental methodologies, quantitative data, and visual representations of key biological pathways are presented to support further research and development in this promising field.
Antitumor Activities
The anticancer potential of organogermanium compounds has been a primary driver of research. Two compounds, Spirogermanium and 2-carboxyethylgermanium sesquioxide (Ge-132), have been extensively studied, alongside newer, novel derivatives.[2][3]
Spirogermanium
Spirogermanium was one of the first organogermanium compounds to enter clinical trials as an anticancer agent.[4] Its mechanism of action is primarily attributed to the inhibition of DNA, RNA, and protein synthesis, with protein synthesis being the most sensitive to its effects.[4] While it has shown cytotoxic activity against a variety of human tumor cell lines in vitro, its clinical efficacy has been limited by dose-limiting neurotoxicity.[4]
Germanium-132 (Ge-132) and its Derivatives
Ge-132 has demonstrated antitumor activity in several preclinical models, not through direct cytotoxicity, but by modulating the host's immune response.[3][5] This immunomodulatory effect is a key aspect of its anticancer properties. Novel derivatives of Ge-132 are being synthesized to enhance its therapeutic potential. For instance, the introduction of planar aromatic chromophore moieties, such as anthraquinone or naphthalene, has been shown to improve cytotoxicity against cancer cell lines.[6]
Quantitative Antitumor Data
The following tables summarize the in vitro cytotoxic and antitumor activities of various organogermanium compounds against different cancer cell lines.
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| Spirogermanium | HT-29 (Colon Carcinoma) | IC50 | 5 µM (for inhibition of superoxide production in macrophages) | [7] |
| γ-thiocarbamido propyl germanium sesquioxide | KB (Nasopharyngeal Cancer) | Inhibition Yield (at 50 µg/mL) | 92.9% | [8] |
| γ-thiocarbamido propyl germanium sesquioxide | HCT (Colon Cancer) | Inhibition Yield (at 50 µg/mL) | 84.9% | [8] |
| γ-thiocarbamido propyl germanium sesquioxide | Bel (Liver Cancer) | Inhibition Yield (at 50 µg/mL) | 70.9% | [8] |
| Ge-132 derivative with anthraquinone moiety | K562 (Chronic Myeloid Leukemia) | IC50 | 4.8 µM | [6] |
| Ge-132 derivative with naphthalene moiety | K562 (Chronic Myeloid Leukemia) | IC50 | 9.3 µM | [6] |
| 3-germatranyl-3-(4-hydroxy-3-methoxyphenyl) propionic acid | U14 (Cervical Tumor) | IC50 | 48.57 mg/L (117.32 µM) | [9] |
Immunomodulatory Activities
The ability of certain organogermanium compounds to modulate the immune system is a cornerstone of their biological activity, particularly in the context of cancer therapy.
Mechanism of Action of Ge-132
The immunomodulatory and antitumor effects of Ge-132 are primarily mediated through the induction of interferon-gamma (IFN-γ).[5][10] Oral administration of Ge-132 stimulates T-lymphocytes, which in turn produce IFN-γ.[5] This cytokine then activates macrophages and enhances the cytotoxic activity of Natural Killer (NK) cells, leading to the elimination of tumor cells.[3][11] The antitumor effect of Ge-132 is significantly diminished in the presence of anti-IFN-γ antiserum, highlighting the critical role of this cytokine.[5]
Signaling Pathway of Ge-132-Induced Immunity
The following diagram illustrates the proposed signaling pathway for the immunomodulatory and antitumor effects of Ge-132.
Caption: Ge-132 immunomodulatory signaling pathway.
Antiviral and Neuroprotective Activities
While less extensively studied than their antitumor effects, organogermanium compounds have also shown promise in antiviral and neuroprotective applications.
Antiviral Effects
The immunomodulatory properties of Ge-132, particularly the induction of IFN-γ, are also believed to contribute to its antiviral activity.[12] IFN-γ plays a crucial role in the host's defense against viral infections.
Neuroprotective Effects
Some organogermanium compounds have been investigated for their potential to protect against neurodegenerative processes, though the mechanisms are not yet fully elucidated. It is important to note that Spirogermanium has been associated with neurotoxicity, highlighting the need for careful structure-activity relationship studies to develop safe and effective neuroprotective agents.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of organogermanium compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Objective: To determine the cytotoxic effect of an organogermanium compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Organogermanium compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the organogermanium compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Antitumor Activity Assessment: Ehrlich Ascites Carcinoma (EAC) Model
This protocol describes a general procedure for evaluating the in vivo antitumor activity of an organogermanium compound using the EAC model in mice.
Objective: To assess the in vivo antitumor efficacy of an organogermanium compound.
Materials:
-
Swiss albino or BALB/c mice (6-8 weeks old)
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Organogermanium compound (e.g., Ge-132)
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
Syringes and needles for injection
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Tumor Inoculation: Inoculate EAC cells (e.g., 2 x 10^6 cells in 0.2 mL of PBS) intraperitoneally into each mouse.
-
Treatment: 24 hours after tumor inoculation, divide the mice into treatment and control groups. Administer the organogermanium compound (e.g., Ge-132 at a dose of 300 mg/kg) orally or intraperitoneally to the treatment group daily for a specified period (e.g., 9 days). Administer the vehicle to the control group following the same schedule.[13]
-
Monitoring: Monitor the mice daily for changes in body weight, ascites fluid volume, and survival.
-
Evaluation of Antitumor Activity: At the end of the treatment period, or upon the death of the animals, evaluate the antitumor activity based on the following parameters:
-
Mean Survival Time (MST): Calculate the MST for each group.
-
Increase in Lifespan (% ILS): Calculate the % ILS using the formula: [(MST of treated group - MST of control group) / MST of control group] x 100.
-
Tumor Volume: Measure the volume of ascitic fluid at the end of the experiment.
-
Viable Tumor Cell Count: Count the number of viable tumor cells in the ascitic fluid using a trypan blue exclusion assay.
-
In Vivo Immunomodulation Assessment: IFN-γ and Macrophage Activity
This protocol outlines a general method to assess the in vivo immunomodulatory effects of an organogermanium compound.
Objective: To determine if an organogermanium compound can induce IFN-γ and activate macrophages in vivo.
Materials:
-
BALB/c mice
-
Organogermanium compound (e.g., Ge-132)
-
ELISA kit for mouse IFN-γ
-
Peritoneal lavage medium (e.g., cold PBS)
-
Cell culture medium and reagents for macrophage activity assays
Procedure:
-
Treatment: Administer the organogermanium compound (e.g., Ge-132 at 300 mg/kg) orally to a group of mice.[3]
-
Serum Collection for IFN-γ Measurement: At various time points after administration (e.g., 24 hours), collect blood from the mice via cardiac puncture or retro-orbital bleeding. Separate the serum and store it at -80°C until analysis. Measure the concentration of IFN-γ in the serum using an ELISA kit according to the manufacturer's instructions.
-
Peritoneal Macrophage Isolation: At a specified time after treatment (e.g., 48 hours), euthanize the mice and harvest peritoneal exudate cells by washing the peritoneal cavity with cold lavage medium.
-
Macrophage Activity Assay:
-
Plate the peritoneal cells in a culture dish and allow the macrophages to adhere for 2 hours.
-
Wash away non-adherent cells.
-
Assess macrophage activation through various assays, such as:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Phagocytosis Assay: Quantify the uptake of labeled particles (e.g., fluorescent beads or zymosan) by the macrophages.
-
Cytotoxicity Assay: Co-culture the macrophages with a target tumor cell line and measure the killing of tumor cells.
-
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for assessing the biological activities of organogermanium compounds.
In Vitro Cytotoxicity Screening Workflow
Caption: General workflow for in vitro cytotoxicity screening.
In Vivo Antitumor and Immunomodulation Study Workflow
Caption: Integrated workflow for in vivo antitumor and immunomodulation studies.
Conclusion and Future Directions
Organogermanium compounds represent a versatile class of molecules with significant therapeutic potential. Their biological activities, particularly their antitumor and immunomodulatory effects, are well-documented in preclinical studies. The immunomodulatory mechanism of Ge-132, centered on the induction of IFN-γ, offers a compelling rationale for its use in cancer immunotherapy. While Spirogermanium's clinical development was hampered by toxicity, it has provided valuable insights into the structure-activity relationships of this class of compounds.
Future research should focus on the development of novel organogermanium compounds with improved efficacy and safety profiles. A deeper understanding of their molecular mechanisms of action, including the identification of specific cellular targets and signaling pathways, will be crucial for their rational design and clinical translation. Furthermore, the exploration of their potential in combination therapies, particularly with other immunomodulatory agents or conventional chemotherapy, may unlock their full therapeutic potential. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of organogermanium-based therapeutics.
References
- 1. [Ability of sera from mice treated with Ge-132, an organo-germanium compound, to inhibit experimental murine ascites tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo natural killer cell activities revealed by natural killer cell-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Antitumor effect of the organogermanium compound Ge-132 on the Lewis lung carcinoma (3LL) in C57BL/6 (B6) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organogermanium THGP Induces Differentiation into M1 Macrophages and Suppresses the Proliferation of Melanoma Cells via Phagocytosis [mdpi.com]
- 8. Phase I clinical trial of spirogermanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of suppressed interferon gamma production in thermally injured mice by administration of a novel organogermanium compound, Ge-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of germanium in diseases: exploring its important biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulation of murine experimental SLE-like disease by interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? [mdpi.com]
- 13. [Antitumor mechanisms of carboxyethyl-germanium sesquioxide (Ge-132) in mice bearing Ehrlich ascites tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]
History and development of propagermanium as a therapeutic agent
An In-depth Technical Guide to the History and Development of Propagermanium as a Therapeutic Agent
Executive Summary
This compound, a polymeric organogermanium compound also known as bis(2-carboxyethylgermanium) sesquioxide or Ge-132, has a multifaceted history as a therapeutic agent. First synthesized in 1967, it gained prominence as an alternative medicine before being approved in Japan for the treatment of chronic hepatitis B.[1][2][3] Its therapeutic potential stems primarily from its immunomodulatory and anti-inflammatory activities. Mechanistically, this compound is recognized for its ability to induce interferon-gamma (IFN-γ), activate natural killer (NK) cells and macrophages, and notably, inhibit the C-C chemokine receptor type 2 (CCR2) signaling pathway.[4][5][6] This guide provides a comprehensive overview of the history, chemical properties, mechanisms of action, and clinical development of this compound. It details key experimental protocols, summarizes quantitative data from clinical trials, and visualizes critical pathways and workflows to offer a technical resource for researchers and drug development professionals.
History and Chemical Properties
The therapeutic journey of this compound began with the discovery of the element germanium by German chemist Clemens Winkler in 1886.[1] While germanium is not considered an essential trace element, interest in its biological effects grew over the following decades.[7] The pivotal moment came in 1967 when the Russian chemist V.F. Mironov first published the synthesis of an organic germanium compound, which was independently synthesized and investigated at the Asai Germanium Research Institute in Japan.[2][7][8] This compound, a polymer of 3-oxygermylpropionic acid, was given the international non-proprietary name this compound.[1][9]
This compound is known by numerous synonyms, including repagermanium, proxigermanium, Ge-132, SK-818, and 2-carboxyethylgermasesquioxane.[1][7] It is a water-soluble, polymeric compound with the chemical formula ((HOOCCH₂CH₂Ge)₂O₃)n.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-[(2-Carboxyethyl-oxogermyl)oxy-oxogermyl]propanoic acid | [1][2] |
| Molecular Formula | C₆H₁₀Ge₂O₇ | [2][10] |
| Molecular Weight | 339.4222 g/mol | [2] |
| Appearance | Colorless, monoclinic crystals or crystalline powder | [8] |
| Solubility | 1.09% in water at 20°C; very soluble in water under alkaline conditions (>10% at pH 7.4) | [8] |
| pKa | 3.6 | [8] |
| Stability | Stable at pH 2-12 | [8] |
| Pharmacokinetics | ~30% oral absorption; rapid urinary excretion, largely unmetabolized | [7] |
It is critical to distinguish this compound from other germanium compounds. Spirogermanium, a different organogermanium compound, was investigated in the 1970s and 80s for cancer therapy but was abandoned due to significant neurologic toxicity.[7] Furthermore, severe renal toxicity has been associated with inorganic germanium compounds, such as germanium dioxide (GeO₂), sometimes found as a contaminant in supplements.[1][7]
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on immunomodulation and anti-inflammatory pathways.[4]
Immunomodulation via Cytokine Induction and Cellular Activation
Early preclinical studies revealed that oral administration of this compound induces the production of IFN-γ and activates key immune effector cells.[6][7] This activation is a cornerstone of its antiviral and potential antitumor effects.
-
Interferon-γ (IFN-γ) Induction: Oral administration to mice leads to significant levels of IFN-γ in the serum.[6] Studies in human peripheral mononuclear cells demonstrated that this compound stimulates NK-enriched cell fractions to produce IFN-γ.[11]
-
NK Cell and Macrophage Activation: The induced IFN-γ, in turn, mediates the activation of NK cells and cytotoxic macrophages.[6][12] This leads to enhanced cytolytic activity against target cells, such as virus-infected hepatocytes or tumor cells. This compound administration in patients with refractory cancers was shown to increase the population of mature, cytolytic (CD16+/CD56Dim) NK cells.[13]
References
- 1. cam-cancer.org [cam-cancer.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Potentials of C-C motif chemokine 2-C-C chemokine receptor type 2 blockers including this compound as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of interferon and activation of NK cells and macrophages in mice by oral administration of Ge-132, an organic germanium compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nafkam.no [nafkam.no]
- 8. This compound [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. Bis (2-Carboxyethylgermanium)sesquioxide | C6H10Ge2O7 | CID 83030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Induction of interferon production by natural killer cells by organogermanium compound, Ge132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Induction of interferon and activation of NK cells and macrophages in mice by oral administration of Ge-132, an organic germanium compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Induces NK Cell Maturation and Tends to Prolong Overall Survival of Patients With Refractory Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Analysis of Propagermanium's Polymeric Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propagermanium, a polymeric organogermanium compound, has garnered significant interest for its therapeutic properties, particularly in the treatment of chronic hepatitis B.[1][2][3] Chemically known as poly-(2-carboxyethylgermanium sesquioxide) or 3-oxygermylpropionic acid polymer, its unique polymeric structure is fundamental to its biological activity and physicochemical characteristics.[4][5][6] This technical guide provides an in-depth analysis of the polymeric structure of this compound, compiling available crystallographic and spectroscopic data, and detailing the experimental methodologies used for its characterization.
Polymeric Structure and Crystallographic Data
The definitive structure of this compound has been elucidated primarily through single-crystal X-ray diffraction. It is crucial to distinguish this compound (PGe) from a related compound, repagermanium (RGe), with which it has often been confused. While both are polymers of carboxyethylgermanium sesquioxide, they possess distinct polymeric architectures.
This compound exhibits a polymeric ladder-shaped structure . This structure is formed by concatenated eight-membered rings composed of alternating germanium and oxygen atoms (Ge-O bonds). In contrast, repagermanium has an infinite sheet structure.
The crystal structure of "carboxyethylgermanium sesquioxide" was first reported by Tsutsui et al. in 1976.[7][8] A later redetermination of the structure in 1993 provided more refined crystallographic data.
Table 1: Summary of Key Crystallographic and Bond Length Data for this compound
| Parameter | Value | Method | Reference |
| Polymeric Structure | Ladder-shaped polymer of concatenated eight-membered Ge-O rings | X-ray Diffraction | [7][8] |
| Ge-Ge Bond Length | 3.18 Å | EXAFS | [9] |
| Ge-O Bond Length | Data not explicitly found in snippets | ||
| Bond Angles | Data not explicitly found in snippets |
Note: The Ge-Ge bond length from EXAFS represents an average distance in the polymeric structure and may not correspond to a direct covalent bond but rather a through-space distance in the polymer backbone.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound generally involves a two-step process:
-
Formation of Trichlorogermyl Propanoic Acid: The synthesis begins with the reaction of trichlorogermane (HGeCl₃) with an α,β-unsaturated carboxylic acid, typically acrylic acid. This reaction forms the trichlorogermyl adduct, 3-(trichlorogermyl)propanoic acid.[4][10]
-
Hydrolysis: The resulting trichlorogermylpropanoic acid is then hydrolyzed with water. This step leads to the formation of the polymeric sesquioxide structure of this compound.[4][10] A minor product, poly[1-hydroxy-1-(2-carboxyethyl)germoxane], may also be formed during this process.[4]
A detailed one-pot operational method for large-scale preparation involves the trichlorogermylation in concentrated hydrochloric acid followed by hydrolysis.[4]
X-ray Diffraction (XRD) Analysis
The determination of the polymeric structure of this compound relies on single-crystal X-ray diffraction. A typical experimental workflow for such an analysis would involve:
-
Crystal Growth: Growing single crystals of this compound of sufficient size and quality.
-
Data Collection: Mounting a single crystal on a goniometer and exposing it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map of the crystal. This map is then used to determine the positions of the individual atoms and to refine the structural model, yielding precise bond lengths and angles.
Spectroscopic Analysis
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are essential for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide information about the chemical environment of the hydrogen and carbon atoms in the this compound monomeric unit.
Table 2: Summary of NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| ¹H | 1.55 | triplet | -CH₂- (adjacent to Ge) | [11] |
| 2.65 | triplet | -CH₂- (adjacent to COOH) | [11] | |
| ¹³C | 12.93 | -CH₂- (adjacent to Ge) | [11] | |
| 27.37 | -CH₂- (adjacent to COOH) | [11] | ||
| 178.31 | -COOH | [11] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound and to confirm the formation of the characteristic Ge-O-Ge bonds of the sesquioxide structure.
Table 3: Summary of FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 900.51 | Ge-O-Ge stretching | [11] |
| 900.26 | Ge-O-Ge stretching | [11] |
| 800.04 | Ge-O-Ge stretching | [11] |
The presence of strong absorption bands in the 800-900 cm⁻¹ region is characteristic of the Ge-O network structure and is a key indicator for the formation of the sesquioxide.[10] The absence of a peak around 850 cm⁻¹ is important as it confirms the absence of the toxic inorganic germanium dioxide (GeO₂).[11]
Visualizing the Polymeric Structure
The ladder-like polymeric structure of this compound can be represented as a repeating series of eight-membered rings containing germanium and oxygen atoms, with the carboxyethyl side chains extending from the germanium atoms.
Conclusion
The polymeric structure of this compound is a key determinant of its properties and biological activity. Characterized by a unique ladder-shaped arrangement of concatenated eight-membered Ge-O rings, its structure has been confirmed through X-ray diffraction and further substantiated by spectroscopic methods. This technical guide provides a consolidated overview of the available structural data and the experimental methodologies employed in its elucidation, serving as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. Further research to obtain a publicly available, complete crystallographic information file (CIF) would be highly beneficial for the scientific community.
References
- 1. biocat.com [biocat.com]
- 2. An anti-inflammatory drug, this compound, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. gelest.com [gelest.com]
- 5. cam-cancer.org [cam-cancer.org]
- 6. This compound (CAS 12758-40-6) - Research Grade [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Early-Stage Research on Propagermanium's Antiviral Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propagermanium (3-oxygermylpropionic acid polymer), an organogermanium compound, has been the subject of early-stage research for its potential antiviral properties. Unlike traditional antiviral agents that directly target viral replication, this compound appears to exert its effects primarily through immunomodulation. This technical guide provides an in-depth overview of the foundational research into this compound's antiviral activity, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Data on Antiviral Efficacy
The antiviral effects of this compound have been quantified in several preclinical and clinical studies. The data highlights its activity against a range of viruses, primarily through host immune system enhancement.
Table 1: In Vivo Antiviral Activity of this compound in Murine Models
| Virus | Mouse Strain | Treatment Regimen | Key Findings | Reference |
| Herpes Simplex Virus Type 1 (HSV-1) | Not Specified | 1 and 10 mg/kg daily (oral) | Prolonged mean survival days to 13.4 +/- 2.3 and 14.2 +/- 2.3 days, respectively, compared to 7.7 +/- 0.5 days in the control group. | |
| Vaccinia Virus | Not Specified | 0.2 to 10 mg/kg (oral) | Suppressed the number of tail pocks induced by the virus. |
Table 2: Immunomodulatory Effects of this compound
| Assay | Model System | This compound Concentration | Key Findings | Reference |
| Interferon-gamma (IFN-γ) Induction | Mycobacterium bovis-treated mice | 1-10 mg/kg | Enhanced IFN-γ induction. | |
| Interleukin-2 (IL-2) Production | Concanavalin A-stimulated mouse spleen cells | 0.1 to 10 µg/ml | Stimulated IL-2 production. | |
| Cytotoxic T Lymphocyte (CTL) Induction | HSV-1-infected mice | 0.5-10 mg/kg (oral) | Induced CTLs against HSV-1 antigen. |
Table 3: Clinical Data in Chronic Hepatitis B
| Study Type | Treatment Duration | Key Findings | Reference |
| Controlled Pilot Study | 16 weeks | Sustained clearance of Hepatitis B e-antigen (HBeAg) and favorable biochemical response at week 16 and week 48 post-treatment.[1][2][3] | [1][2][3] |
| Open Study | Not Specified | Supported the clearance of hepatitis B virus from the blood and possible improvement of histologic grading in the liver.[1][2][3] | [1][2][3] |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating this compound's antiviral and immunomodulatory effects.
In Vivo Murine Studies
1. Herpes Simplex Virus Type 1 (HSV-1) Infection Model
-
Animal Model: BALB/c mice are commonly used for ocular herpes infection models.[4][5]
-
Virus Strain and Inoculation: Mice are ocularly infected with a specific plaque-forming unit (PFU) of an HSV-1 strain (e.g., 1 x 10^5 PFU/eye) without corneal scarification.[6]
-
Treatment: this compound is administered orally at specified daily doses (e.g., 1 and 10 mg/kg).
-
Monitoring: Survival is monitored daily. Viral load in tissues like the trigeminal ganglia and brain can be quantified by plaque assay or qPCR at different time points post-infection.[4]
-
Endpoint: Mean survival days are calculated and compared between treated and control groups.
2. Vaccinia Virus Tail Pock Assay
-
Animal Model: Mice susceptible to vaccinia virus infection.
-
Virus Inoculation: The virus is administered, typically intravenously, to induce the formation of pocks on the tail.
-
Treatment: Oral administration of this compound at various doses (e.g., 0.2 to 10 mg/kg).
-
Monitoring: The number of pocks on the tail is counted after a specific period.
-
Endpoint: The reduction in the number of pocks in the treated groups is compared to the control group.
Immunomodulation Assays
1. Cytotoxic T Lymphocyte (CTL) Activity Assay (Chromium-51 Release Assay)
-
Objective: To measure the ability of CTLs from this compound-treated mice to lyse target cells expressing viral antigens.
-
Effector Cells: Spleen cells are harvested from HSV-1 infected mice treated with this compound (0.5-10 mg/kg orally).
-
Target Cells: A suitable cell line (e.g., T2 cells) is labeled with radioactive chromium-51 (⁵¹Cr) and pulsed with the relevant viral peptide (e.g., mTERT (572-580) for a cancer model, adaptable for viral antigens).[1]
-
Co-culture: Effector and target cells are co-incubated at various effector-to-target ratios for 4-6 hours.[1]
-
Measurement: The amount of ⁵¹Cr released into the supernatant from lysed target cells is measured using a gamma counter.[1]
-
Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[1]
2. Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) Production Assays (ELISA)
-
Objective: To quantify the levels of IFN-γ and IL-2 produced by spleen cells from this compound-treated mice.
-
Sample Collection: Spleens are harvested from mice treated with this compound (1-10 mg/kg). Single-cell suspensions of splenocytes are prepared.
-
Cell Culture: Spleen cells are cultured in the presence of a mitogen like Concanavalin A (for IL-2) or in a model of infection (e.g., from Mycobacterium bovis-treated mice for IFN-γ).
-
ELISA Protocol:
-
A 96-well plate is coated with a capture antibody specific for mouse IFN-γ or IL-2.
-
Standards and cell culture supernatants are added to the wells.
-
A biotin-conjugated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is added, and the color development is stopped.
-
The optical density is measured at 450 nm, and the concentration of the cytokine is determined by comparison to the standard curve.[7][8]
-
In Vitro Chemotaxis Assay
-
Objective: To assess the inhibitory effect of this compound on monocyte migration in response to chemoattractants like CCL2.
-
Cells: A monocytic cell line such as THP-1 is typically used.[9]
-
Assay System: A Boyden chamber or Transwell system with a porous membrane (e.g., 5 µm pore size) is used.[9][10]
-
Procedure:
-
The lower chamber is filled with medium containing the chemoattractant (e.g., CCL2).
-
CCR2-expressing cells are pre-incubated with different concentrations of this compound.[9]
-
The pre-treated cells are placed in the upper chamber.
-
The chamber is incubated for a specific period (e.g., 60 minutes) at 37°C to allow cell migration.[10]
-
-
Quantification: The number of cells that have migrated to the lower surface of the membrane is quantified by staining and counting under a microscope, or by using fluorescently labeled cells and a plate reader.[9]
Signaling Pathways and Mechanisms of Action
This compound's antiviral activity is primarily attributed to its ability to modulate the host immune response. The following diagrams illustrate the key signaling pathways involved.
CCR2 Inhibition Pathway
This compound is known to inhibit the function of the C-C chemokine receptor type 2 (CCR2), which plays a crucial role in the migration of monocytes and macrophages to sites of inflammation.[11][12] By blocking this pathway, this compound can modulate the inflammatory response associated with viral infections.
Interferon-gamma (IFN-γ) Induction and Antiviral Response
This compound has been shown to enhance the production of IFN-γ, a critical cytokine in the antiviral immune response. IFN-γ activates various downstream signaling pathways that lead to the establishment of an antiviral state in host cells.
Experimental Workflow: In Vivo Antiviral Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo antiviral efficacy of this compound in a murine model.
Conclusion
Early-stage research indicates that this compound's antiviral effects are not due to direct viral inhibition but rather stem from its immunomodulatory properties. Key mechanisms include the inhibition of the CCR2 pathway, leading to reduced monocyte/macrophage migration, and the induction of crucial antiviral cytokines such as IFN-γ and IL-2, which in turn stimulate cytotoxic T lymphocyte activity. The quantitative data from preclinical and preliminary clinical studies are promising, particularly for herpesviruses and hepatitis B. Further research is warranted to fully elucidate the molecular details of its mechanism of action and to explore its therapeutic potential against a broader range of viral infections. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals interested in advancing the study of this compound as a novel antiviral agent.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a nonspecific immune modulator for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Infection of BALB/c mice with a herpes simplex virus type 1 recombinant virus expressing IFN-gamma driven by the LAT promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Potentials of C-C motif chemokine 2-C-C chemokine receptor type 2 blockers including this compound as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Propagermanium: A Comprehensive Technical Guide to its Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propagermanium (3-oxygermylpropionic acid polymer), a synthetic organogermanium compound, has garnered significant scientific interest for its immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects, with a focus on its role as a C-C chemokine receptor 2 (CCR2) antagonist. We consolidate preclinical and clinical data, detail key experimental protocols for its evaluation, and visualize the intricate signaling pathways involved. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and further investigate the therapeutic potential of this compound in inflammatory diseases.
Introduction
Chronic inflammation is a hallmark of numerous debilitating diseases, including autoimmune disorders, neurodegenerative conditions, and cardiovascular disease. The recruitment of monocytes and macrophages to sites of inflammation is a critical step in the inflammatory cascade. This process is largely mediated by the interaction of chemokines with their receptors on the surface of immune cells. A key player in this process is the C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, CCR2. The CCL2/CCR2 signaling axis is a major driver of monocyte and macrophage infiltration into inflamed tissues.
This compound has emerged as a promising therapeutic agent that targets this crucial pathway. Initially approved in Japan for the treatment of chronic hepatitis B, its broader anti-inflammatory potential is now being recognized. This guide will systematically dissect the evidence supporting this compound's role as an anti-inflammatory agent.
Mechanism of Action: CCR2 Antagonism and Beyond
The primary anti-inflammatory mechanism of this compound is its ability to inhibit the CCL2/CCR2 signaling pathway. Unlike conventional receptor antagonists that block ligand binding, this compound appears to act through a more nuanced mechanism. Evidence suggests that it may target glycosylphosphatidylinositol (GPI)-anchored proteins that are closely associated with CCR2, thereby selectively inhibiting MCP-1-induced chemotaxis without affecting MCP-1 binding to its receptor.[1]
This targeted inhibition of monocyte and macrophage migration forms the cornerstone of its anti-inflammatory effects. By preventing the influx of these key inflammatory cells to tissues, this compound can attenuate the inflammatory response.
Beyond CCR2 antagonism, this compound has been shown to modulate the immune system in other ways. It can influence macrophage polarization, pushing them towards a less inflammatory M2 phenotype and away from the pro-inflammatory M1 phenotype. Furthermore, it has been reported to impact the activation of key intracellular signaling pathways, including the STAT1 and NF-κB pathways, which are central regulators of inflammatory gene expression.
Preclinical Evidence of Anti-Inflammatory Efficacy
A substantial body of preclinical research has demonstrated the anti-inflammatory effects of this compound in a variety of disease models.
In Vitro Studies
-
Inhibition of Monocyte Chemotaxis: Numerous in vitro studies have confirmed this compound's ability to inhibit the migration of monocytic cell lines (like THP-1) and primary monocytes in response to CCL2.[1]
-
Modulation of Macrophage Polarization: In vitro experiments using cell lines like BV2 microglia have shown that this compound can inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype. This is often accompanied by a downregulation of M1 markers such as iNOS and CD86.[2]
In Vivo Studies
This compound has demonstrated significant efficacy in various animal models of inflammatory diseases.
-
Cerebral Ischemia/Reperfusion Injury: In a mouse model of middle cerebral artery occlusion (MCAO), this compound treatment significantly reduced infarct size, and brain edema, and improved neurological behavior. This was associated with a reduction in the release of pro-inflammatory cytokines.[2]
-
Diabetic Models: In a study using Goto-Kakizaki (GK) diabetic rats, oral administration of this compound for 3 months led to significant improvements in metabolic parameters and a reduction in inflammation.[3][4]
-
Myocardial Infarction: In a mouse model of myocardial infarction, this compound administration led to an improved ejection fraction and reduced scar formation. This was associated with a decrease in peripheral blood monocytes.[5]
-
Atherosclerosis: In a porcine model, this compound suppressed the formation of coronary arteriosclerotic lesions by inhibiting macrophage accumulation.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the anti-inflammatory effects of this compound.
Table 1: Effects of this compound in a Mouse Model of Cerebral Ischemia/Reperfusion Injury
| Parameter | Control (MCAO) | This compound (MCAO) | % Reduction | p-value | Reference |
| Infarct Size | - | Significantly Reduced | - | <0.05 | [2] |
| Neurological Score | - | Significantly Improved | - | <0.05 | [2] |
| Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-1β, IL-6, IL-12, IL-17, IL-23) | Elevated | Significantly Inhibited | - | <0.05 | [2] |
Table 2: Effects of this compound in a Diabetic Rat Model
| Parameter | Control (GKHFD) | This compound (GKHFDPG) | % Change | p-value | Reference |
| Fasting Glucose | - | - | ↓ 18% | <0.01 | [3][4] |
| Insulin Resistance | - | - | ↓ 32% | <0.05 | [3][4] |
| Perivascular Adipose Tissue Inflammation | - | - | ↓ 56% | <0.05 | [3][4] |
| Oxidative Stress Profile | - | - | ↓ 55% | <0.05 | [3][4] |
Table 3: Effects of this compound in a Mouse Model of Myocardial Infarction
| Parameter | Control (MI) | This compound (MI + PPG) | % Change | p-value | Reference |
| Ejection Fraction | 23.8% ± 3.0% | 38.5% ± 3.4% | ↑ 61.8% | <0.05 | [5] |
| Peripheral Blood Monocytes (Day 2) | 12.7% ± 1.2% | 4.0% ± 0.7% | ↓ 68.5% | <0.001 | [5] |
Key Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways.
The CCL2/CCR2 Signaling Axis
As the primary mechanism of action, this compound's interference with the CCL2/CCR2 axis is paramount. By inhibiting the downstream signaling cascade initiated by CCL2 binding to CCR2, this compound effectively blocks the chemotactic signals that draw monocytes to inflammatory sites.
STAT1 Signaling Pathway
The Signal Transducer and Activator of Transcription 1 (STAT1) is a key transcription factor in the inflammatory response, particularly in response to interferons. This compound has been shown to downregulate the phosphorylation of STAT1, thereby inhibiting its activation and the subsequent transcription of pro-inflammatory genes.[2]
References
- 1. An anti-inflammatory drug, this compound, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a CCR2 inhibitor, attenuates cerebral ischemia/reperfusion injury through inhibiting inflammatory response induced by microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a Novel Therapeutic Approach for the Treatment of Endothelial Dysfunction in Type 2 Diabetes | MDPI [mdpi.com]
- 4. This compound as a Novel Therapeutic Approach for the Treatment of Endothelial Dysfunction in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonizing CCR2 With this compound Leads to Altered Distribution of Macrophage Subsets and Favorable Tissue Remodeling After Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses macrophage-mediated formation of coronary arteriosclerotic lesions in pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Pharmacology of Propagermanium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propagermanium, an organogermanium compound also known as bis(2-carboxyethylgermanium) sesquioxide, has garnered significant scientific interest for its diverse pharmacological activities.[1] It is classified as an immunomodulator, anti-inflammatory, antiviral, and antioxidant agent.[1] This technical guide provides an in-depth overview of the foundational pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its known mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Pharmacokinetics
This compound is orally bioavailable and exhibits dose-proportional pharmacokinetics. Following oral administration, it is absorbed and subsequently eliminated from the body, primarily through urine.
Table 1: Pharmacokinetic Parameters of this compound in Humans After Oral Administration
| Dose | Cmax (mg/L) | Tmax (h) | T1/2α (h) | T1/2β (h) | AUC (mg·h/L) | Reference |
| 1 g/m² | 5.3 ± 2.2 | 0.75 - 2 | 1.2 ± 0.7 | 5.2 ± 1.2 | 31 ± 13 | [2] |
| 2.5 g/m² | 13 ± 5 | 0.75 - 2 | 1.1 ± 0.6 | 5.8 ± 2.5 | 60 ± 16 | [2] |
| 4 g/m² | 18 ± 8 | 0.75 - 2 | 1.2 ± 0.5 | 5.5 ± 1.4 | 79 ± 42 | [2] |
Data are presented as mean ± standard deviation. T1/2α: Distribution half-life; T1/2β: Elimination half-life; AUC: Area under the curve; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
A Phase I dose-escalation study in breast cancer patients reported serum concentrations of this compound at different oral doses, providing further insight into its pharmacokinetic profile.[3][4]
Table 2: Serum Concentrations of this compound in a Phase I Dose-Escalation Study
| Dose (mg/day) | Day 7 (ng/mL) | Day 15 (ng/mL) |
| 30 | 120 - 260 | >120 |
| 60 | 260 - 400 | 260 - 400 |
| 90 | >400 | >400 |
Serum concentrations were measured by liquid chromatography/mass spectrometry.[3]
Pharmacodynamics
This compound exerts its effects through multiple mechanisms, primarily centered on the modulation of the immune system and inflammatory pathways.
Immunomodulatory Effects
-
Induction of Interferon-gamma (IFN-γ): this compound stimulates the production of IFN-γ, a key cytokine in both innate and adaptive immunity.
-
Activation of Natural Killer (NK) Cells: It enhances the cytotoxic activity of NK cells, which are crucial for eliminating virally infected and cancerous cells.
-
Macrophage Activation: this compound promotes the phagocytic activity of macrophages.
Anti-inflammatory Effects
-
Inhibition of the CCL2/CCR2 Pathway: A primary mechanism of this compound's anti-inflammatory action is the inhibition of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) and its receptor CCR2. This inhibition disrupts the recruitment of monocytes and macrophages to sites of inflammation.[5][6][7][8] this compound is thought to interfere with glycosylphosphatidylinositol (GPI)-anchored proteins associated with CCR2, thereby inhibiting its function without directly blocking ligand binding.[9]
Antiviral and Antioxidant Properties
-
Antiviral Activity: this compound has demonstrated antiviral effects, notably against the Hepatitis B virus (HBV).
-
Antioxidant Effects: The compound exhibits free radical scavenging properties, contributing to its protective effects against oxidative stress.[1]
Signaling Pathways
This compound's pharmacological effects are mediated through its influence on key intracellular signaling cascades.
CCL2/CCR2 Signaling Pathway
This compound's inhibition of the CCL2/CCR2 axis is a central aspect of its anti-inflammatory and potential anti-cancer metastatic properties. By disrupting this pathway, this compound hinders the migration of CCR2-expressing cells, such as monocytes and macrophages, to inflammatory sites and tumor microenvironments.
NF-κB and STAT1 Signaling Pathways
This compound has been shown to modulate the NF-κB and STAT1 signaling pathways, which are critical regulators of inflammation and immune responses. While the precise molecular interactions are still under investigation, evidence suggests that this compound can influence the activation and nuclear translocation of key components of these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological effects of this compound.
Natural Killer (NK) Cell Cytotoxicity Assay (Flow Cytometry)
This assay quantifies the ability of NK cells to lyse target cancer cells, a key measure of their cytotoxic function.
a. Principle: Effector cells (Peripheral Blood Mononuclear Cells - PBMCs, containing NK cells) are co-cultured with fluorescently labeled target cells (K562, a cell line sensitive to NK cell-mediated lysis).[10][11] The viability of the target cells is then assessed by flow cytometry using a viability dye.[10]
b. Materials:
-
PBMCs isolated from whole blood
-
K562 target cells
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Carboxyfluorescein succinimidyl ester (CFSE) or Calcein AM for target cell labeling[12][13]
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
c. Protocol:
-
Target Cell Labeling:
-
Co-culture:
-
Plate the labeled K562 target cells in a 96-well plate.
-
Add effector cells (PBMCs) at various Effector-to-Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).[14]
-
Include control wells with target cells only (spontaneous lysis) and target cells with a lysis agent (maximum lysis).
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[10]
-
-
Staining and Analysis:
-
Add a viability dye such as PI to each well.
-
Acquire samples on a flow cytometer.
-
Gate on the fluorescently labeled target cells and quantify the percentage of dead cells (PI-positive).
-
-
Calculation of Cytotoxicity:
-
Percent Specific Lysis = ((% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)) * 100
-
Macrophage Phagocytosis Assay
This assay measures the ability of macrophages to engulf foreign particles.
a. Principle: Macrophages are incubated with fluorescently labeled particles (e.g., beads or bacteria). After incubation, non-ingested particles are washed away, and the fluorescence associated with the macrophages is quantified as a measure of phagocytosis.[15][16][17][18]
b. Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium
-
Fluorescently labeled polystyrene beads or fluorescently labeled bacteria (e.g., GFP-E. coli)[16]
-
Trypan Blue (to quench extracellular fluorescence)
-
Fluorescence microscope or flow cytometer
c. Protocol:
-
Cell Seeding:
-
Seed macrophages in a multi-well plate and allow them to adhere overnight.
-
-
Incubation with Particles:
-
Washing and Quenching:
-
Wash the cells multiple times with cold PBS to remove non-adherent particles.
-
Add Trypan Blue solution to quench the fluorescence of any remaining extracellular particles.[18]
-
-
Quantification:
-
Fluorescence Microscopy: Visualize the cells and count the number of macrophages containing fluorescent particles and the number of particles per cell.
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the macrophage population.
-
Antiviral Assay for Hepatitis B Virus (HBV)
This assay evaluates the ability of a compound to inhibit HBV replication in a cell culture model.
a. Principle: A hepatocyte-derived cell line that constitutively produces HBV (e.g., HepG2.2.15) is treated with the test compound.[19] The amount of viral DNA released into the culture supernatant is then quantified to determine the extent of viral replication inhibition.[20][21][22]
b. Materials:
-
HepG2.2.15 cell line
-
Complete cell culture medium
-
Test compound (this compound)
-
Reagents for DNA extraction
-
Primers and probes for HBV DNA quantification by quantitative PCR (qPCR)
c. Protocol:
-
Cell Seeding and Treatment:
-
Seed HepG2.2.15 cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound. Include untreated and positive control (a known HBV inhibitor) wells.
-
Incubate for a period of several days (e.g., 6-7 days), replacing the medium with fresh medium containing the compound as needed.
-
-
Sample Collection and DNA Extraction:
-
Collect the cell culture supernatant.
-
Extract viral DNA from the supernatant.
-
-
qPCR Analysis:
-
Quantify the amount of HBV DNA in each sample using qPCR with specific primers and probes for the HBV genome.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits HBV replication by 50% (IC50).
-
Conclusion
This compound is a multifaceted pharmacological agent with well-documented immunomodulatory, anti-inflammatory, and antiviral properties. Its primary mechanism of action involves the modulation of key signaling pathways, most notably the inhibition of the CCL2/CCR2 axis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel therapeutic compounds. This comprehensive understanding of its foundational pharmacology is essential for advancing its potential clinical applications.
References
- 1. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of germanium after po beta-carboxyethylgermanium sesquioxide in 24 Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I dose‐escalation trial to repurpose this compound, an oral CCL2 inhibitor, in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation trial to repurpose this compound, an oral CCL2 inhibitor, in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Potentials of C‐C motif chemokine 2–C‐C chemokine receptor type 2 blockers including this compound as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An anti-inflammatory drug, this compound, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of in vitro natural killer activity against K562 cells as detected by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. Macrophage Phagocytosis Assay [protocols.io]
- 17. Macrophage phagocytosis assay with reconstituted target particles | Springer Nature Experiments [experiments.springernature.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
- 20. In vitro enzymatic and cell culture-based assays for measuring activity of HBV ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro enzymatic and cell culture-based assays for measuring activity of HBV RNaseH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Propagermanium in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propagermanium (3-oxygermylpropionic acid polymer), an oral organogermanium compound, has garnered significant interest in cancer research due to its multifaceted immunomodulatory and tumor microenvironment-disrupting properties. Initially approved in Japan for the treatment of chronic hepatitis B, its potential as an anti-cancer agent is being actively explored.[1][2] These application notes provide a comprehensive overview of the current understanding of this compound's applications in oncology, with a focus on its mechanism of action, preclinical and clinical findings, and detailed experimental protocols.
Mechanism of Action
This compound exhibits a dual mechanism of action in the context of cancer therapy, primarily targeting the tumor microenvironment and enhancing the host's anti-tumor immune response.
-
Inhibition of the CCL2-CCR2 Signaling Pathway: this compound acts as an antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] The CCL2-CCR2 axis is a critical signaling pathway involved in the recruitment of immunosuppressive cells, such as tumor-associated macrophages (TAMs) and monocytic myeloid-derived suppressor cells (Mo-MDSCs), to the tumor microenvironment.[1] By inhibiting this pathway, this compound can disrupt the formation of a pro-tumoral and metastatic niche.[3]
-
Activation of Natural Killer (NK) Cells: this compound has been shown to induce the maturation of Natural Killer (NK) cells, a key component of the innate immune system with potent anti-tumor activity.[1][4] Specifically, it promotes the differentiation of NK cells into the mature, cytolytic CD16+/CD56Dim subset, thereby enhancing their ability to recognize and eliminate cancer cells.[1][4]
The following diagram illustrates the dual mechanism of action of this compound in cancer.
Data Presentation
Clinical Trial Data
This compound has been evaluated in clinical trials for various refractory cancers, demonstrating promising results in prolonging overall survival.
| Cancer Type | Clinical Trial ID | Phase | Dosage | Key Findings | Reference |
| Gastric Cancer | UMIN000017123 | - | 30 mg/day | Median Overall Survival (OS) of 172.0 days in patients with Performance Status (PS) 0-1, compared to 66.0 days in a historical control group. Two of eight patients showed complete remission of liver and lung metastases. | [1][4] |
| Oral Cancer | UMIN000017123 | - | 30 mg/day | Tendency to prolong survival. Median OS of 87.5 days compared to 36 days in a historical control group. | [5] |
| Breast Cancer | UMIN000022494 | I | Dose escalation up to 90 mg/body/day | Well-tolerated with no dose-limiting toxicity observed. Showed potential for anti-metastatic activity. | [3] |
In Vitro Data
Currently, there is a lack of publicly available, comprehensive data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines. Researchers are encouraged to perform cytotoxicity assays to determine the IC50 for their specific cell lines of interest.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (General Protocol)
This protocol provides a general framework for determining the cytotoxic effects of this compound on cancer cell lines.
Workflow Diagram:
Methodology:
-
Cell Culture: Culture the desired cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well microplates at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound and perform serial dilutions to obtain a range of concentrations for treatment.
-
Treatment: Remove the culture medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control group.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Perform a cell viability assay such as MTT, XTT, or CellTiter-Glo® according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Flow Cytometry Analysis of NK Cell Maturation
This protocol is adapted from the methodology described by Kikuchi et al. (2019) to analyze the effect of this compound on NK cell maturation in peripheral blood mononuclear cells (PBMCs).[1][4]
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining:
-
Wash the isolated PBMCs with FACS buffer (PBS containing 2% FBS and 0.1% sodium azide).
-
Resuspend the cells in FACS buffer.
-
Add a cocktail of fluorochrome-conjugated antibodies against CD3, CD19, CD16, and CD56 to identify NK cell subsets.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Red Blood Cell Lysis: If necessary, lyse any remaining red blood cells using a lysis buffer.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Exclude T cells (CD3+) and B cells (CD19+).
-
Within the remaining lymphocyte population, identify and quantify the different NK cell subsets based on the expression of CD16 and CD56 (e.g., CD16+/CD56Dim mature NK cells).
-
Protocol 3: In Vivo Tumor Xenograft Study (General Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume.
-
Treatment:
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule. A common dose used in clinical studies is 30 mg/day, which can be adapted for mice based on body weight.[4]
-
Administer the vehicle to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
-
Immunohistochemistry (Optional): Perform immunohistochemical analysis on the tumor tissues to assess the infiltration of immune cells (e.g., NK cells, macrophages).
Conclusion
This compound presents a promising therapeutic strategy in cancer research, primarily through its ability to modulate the tumor microenvironment and enhance anti-tumor immunity. The provided application notes and protocols offer a foundation for researchers to investigate the potential of this compound in various cancer models. Further research is warranted to fully elucidate its efficacy, particularly in combination with other immunotherapies and targeted agents.
References
- 1. This compound Induces NK Cell Maturation and Tends to Prolong Overall Survival of Patients With Refractory Cancer | Anticancer Research [ar.iiarjournals.org]
- 2. This compound administration for patients with type 2 diabetes and nephropathy: A randomized pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I dose-escalation trial to repurpose this compound, an oral CCL2 inhibitor, in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces NK Cell Maturation and Tends to Prolong Overall Survival of Patients With Refractory Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
Application Note: Comprehensive Analytical Strategies for the Characterization of Propagermanium
Audience: Researchers, scientists, and drug development professionals.
Introduction Propagermanium (also known as 2-carboxyethylgermanium sesquioxide or Ge-132) is a polymeric organogermanium compound with the general formula ((HOOCCH₂CH₂Ge)₂O₃)n.[1] First synthesized in 1967, it has been investigated for its immunomodulatory, anti-inflammatory, and antiviral properties.[2][3] In Japan, this compound has been approved as a therapeutic agent for chronic hepatitis B.[4][5] Given its therapeutic potential and the necessity to distinguish it from potentially toxic inorganic germanium compounds, rigorous analytical characterization is essential to ensure its identity, purity, quality, and safety.[6]
This document provides detailed application notes and protocols for the comprehensive characterization of this compound, intended for use in research, development, and quality control settings.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is essential for developing appropriate analytical methods.
| Property | Value | Reference |
| Molecular Formula | (C₆H₁₀Ge₂O₇)n | [1][2] |
| Molecular Weight | 339.42 g/mol (monomer) | [2][7] |
| Appearance | Colorless, monoclinic crystals or crystalline powder | [7] |
| Melting Point | 270°C (with decomposition) | [7] |
| pKa | 3.6 | [7] |
| Solubility | Water: 1.09% at 20°C; Very soluble in alkaline conditions (>10% at pH 7.4) | [7] |
| Insoluble or very slightly soluble in most organic solvents | [7] | |
| Percent Composition | C: 21.23%, H: 2.97%, Ge: 42.80%, O: 33.00% | [7] |
Analytical Techniques and Protocols
A multi-faceted approach employing various analytical techniques is required for the complete characterization of this compound.
Identification and Structural Elucidation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR are used to verify the organic framework and ensure the absence of organic impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6 mL of deuterium oxide (D₂O) containing a suitable internal standard (e.g., TSP-d₄). The use of an alkaline deuterated solvent (e.g., NaOD in D₂O) can improve solubility.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 16-64, sufficient to achieve a signal-to-noise ratio >100:1 for key signals.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the internal standard.
-
Analysis: Compare the resulting spectra with a reference standard or literature data to confirm the identity and structural integrity of the this compound backbone. The presence of two characteristic triplet signals in the ¹H NMR spectrum corresponding to the -CH₂-CH₂- moiety is a key identifier.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in this compound, such as the carboxylic acid C=O and Ge-O-Ge bonds.
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform an ATR correction.
-
Analysis: Identify characteristic absorption bands:
-
Broad O-H stretch from the carboxylic acid group (~3000 cm⁻¹).
-
C=O stretch from the carboxylic acid group (~1700 cm⁻¹).
-
Ge-O-Ge asymmetric stretch (~800-900 cm⁻¹).
-
Purity and Impurity Profiling
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and quantifying any related organic impurities. Due to the compound's polarity, a reverse-phase method with an aqueous mobile phase is typically employed.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 where solubility is high) to a final concentration of ~1 mg/mL.[8] Filter through a 0.45 µm syringe filter.
-
Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 20 mM Potassium Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Refractive Index (RI) or UV (at ~210 nm) |
| Injection Volume | 20 µL |
-
Analysis: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks. Impurities are identified by their retention times relative to the main peak.
B. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is critical for quantifying the total germanium content and, more importantly, for detecting and quantifying toxic inorganic germanium impurities (e.g., GeO₂).[6] A hyphenated technique like HPLC-ICP-MS can be used for speciation to separate and quantify this compound and any inorganic germanium species in a single run.[8]
Experimental Protocol: HPLC-ICP-MS for Germanium Speciation
-
Sample Preparation: Prepare the sample as described in the HPLC protocol.
-
HPLC System: Use the same HPLC conditions as described above.
-
ICP-MS System:
-
Instrument: An ICP-MS system capable of monitoring germanium isotopes (e.g., m/z 70, 72, 74).
-
Nebulizer: Standard concentric or micromist.
-
RF Power: ~1550 W.
-
Gas Flows: Optimize plasma, auxiliary, and nebulizer gas flows for sensitivity.
-
-
Interface: Connect the outlet of the HPLC column directly to the ICP-MS nebulizer.
-
Analysis:
-
Monitor the germanium signal over time. This compound will elute as a distinct peak.
-
Any inorganic germanium species (which are less retained on a C18 column) will elute earlier.
-
Quantify against certified standards of this compound and germanium dioxide. The limit for toxic impurities must comply with regulatory standards.
-
Physical Characterization
A. Thermal Analysis (TGA/DTA)
Thermal analysis provides information on the thermal stability and decomposition profile of this compound.
Experimental Protocol: Thermogravimetric/Differential Thermal Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an alumina or platinum crucible.
-
Instrument: A simultaneous TGA/DTA or TGA/DSC instrument.
-
Acquisition:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25°C to 500°C.
-
-
Analysis:
-
The DTA curve will show an exothermic event corresponding to the decomposition, confirming the melting/decomposition point around 270°C.[7]
-
The TGA curve will show the corresponding mass loss upon decomposition.
-
Visualizations: Workflows and Pathways
General Characterization Workflow
The following diagram illustrates a standard workflow for the comprehensive characterization of a this compound sample.
Caption: Logical workflow for this compound characterization.
Simplified Signaling Pathway of this compound
This compound is known to act as an antagonist of the C-C chemokine receptor type 2 (CCR2) and to induce M1 macrophage polarization, which is relevant to its immunomodulatory and anti-tumor effects.[2][9]
Caption: this compound's dual mechanism on immune cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (CAS 12758-40-6) - Research Grade [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. nafkam.no [nafkam.no]
- 6. cam-cancer.org [cam-cancer.org]
- 7. This compound [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies with Propagermanium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental protocols for investigating the therapeutic potential of propagermanium. This compound, an organogermanium compound, has demonstrated immunomodulatory, anti-inflammatory, and antiviral properties in various preclinical and clinical studies. It is approved in Japan for the treatment of chronic hepatitis B. The primary mechanism of action of this compound involves the inhibition of the C-C chemokine receptor type 2 (CCR2), which plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This document outlines detailed protocols for studying the effects of this compound in animal models of atherosclerosis, type 2 diabetes, and cerebral ischemia/reperfusion injury.
Quantitative Data Summary
The following tables summarize key quantitative data from representative in vivo studies with this compound.
Table 1: Effects of this compound on Atherosclerosis in Apolipoprotein E Knockout (ApoE-KO) Mice
| Parameter | Control Group | This compound-Treated Group | Percentage Change | Reference |
| Atherosclerotic Lesion Area (Aortic Root, 8 weeks) | 1.27 ± 0.07 mm² | 0.62 ± 0.12 mm² | ↓ 51.2% | |
| Macrophage Accumulation (Aortic Root, 8 weeks) | 0.67 ± 0.07 mm² | 0.23 ± 0.06 mm² | ↓ 65.7% | |
| Atherosclerotic Lesion Area (Aortic Root, 12 weeks) | 2.14 ± 0.09 mm² | 1.36 ± 0.07 mm² | ↓ 36.4% |
Table 2: Effects of this compound on Type 2 Diabetes in Goto-Kakizaki (GK) Rats
| Parameter | Control Group | This compound-Treated Group (50 mg/kg) | Percentage Change | Reference |
| Fasting Glucose | Not specified | Not specified | ↓ 18% | |
| Insulin Resistance | Not specified | Not specified | ↓ 32% | |
| Endothelial Function | Not specified | Not specified | ↑ 25-33% | |
| Perivascular Adipose Tissue Inflammation | Not specified | Not specified | ↓ 56% | |
| Perivascular Adipose Tissue Oxidative Stress | Not specified | Not specified | ↓ 55% |
Table 3: Effects of this compound on Cerebral Ischemia/Reperfusion Injury in Mice
| Parameter | Vehicle Group | This compound-Treated Group | Effect | Reference |
| Infarct Size | Not specified | Not specified | Attenuated | |
| Neurological Deficit | Not specified | Not specified | Improved | |
| Pro-inflammatory Microglia Polarization | Not specified | Not specified | Downregulated |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Atherosclerosis
This protocol describes the in vivo evaluation of this compound's anti-atherosclerotic effects in apolipoprotein E knockout (ApoE-KO) mice.
1. Animal Model
-
Species: Mouse
-
Strain: Apolipoprotein E knockout (ApoE-KO) on a C57BL/6 background.
-
Age: 8 weeks old at the start of the study.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. This compound Administration
-
Formulation: this compound is mixed into an atherogenic high-cholesterol diet at a concentration of 0.005%.
-
Route of Administration: Oral, via medicated diet.
-
Dosage: This concentration results in an approximate daily dose of 5 mg/kg.
-
Treatment Duration: 8 to 12 weeks.
-
Control Group: ApoE-KO mice fed the same atherogenic diet without this compound.
3. Experimental Workflow
4. Endpoint Analysis
-
Quantification of Atherosclerotic Lesions:
-
After the treatment period, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Dissect the aortic root and embed in optimal cutting temperature (OCT) compound.
-
Prepare serial cryosections (10 µm) of the aortic root.
-
Stain the sections with Oil Red O to visualize lipid-laden atherosclerotic plaques.
-
Capture images using a light microscope and quantify the lesion area using image analysis software.
-
-
Immunohistochemistry for Macrophage Infiltration:
-
Use adjacent cryosections from the aortic root.
-
Perform immunohistochemical staining using a primary antibody against a macrophage marker (e.g., Mac-3 or CD68).
-
Use a suitable secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) and a chromogenic substrate to visualize the stained cells.
-
Counterstain with hematoxylin.
-
Quantify the macrophage-positive area within the atherosclerotic lesions using image analysis software.
-
Protocol 2: Evaluation of this compound in a Rat Model of Type 2 Diabetes
This protocol details the investigation of this compound's effects on metabolic parameters in the Goto-Kakizaki (GK) rat, a non-obese model of type 2 diabetes.
1. Animal Model
-
Species: Rat
-
Strain: Goto-Kakizaki (GK) rats.
-
Age: 5 months old at the start of the study.
-
Housing: Standard housing conditions with controlled temperature and humidity, and a 12-hour light/dark cycle. Ad libitum access to standard chow and water.
2. This compound Administration
-
Formulation: this compound is dissolved in a suitable vehicle (e.g., water or saline) for oral administration.
-
Route of Administration: Oral gavage.
-
Dosage: 50 mg/kg body weight per day.
-
Treatment Duration: 3 months.
-
Control Group: GK rats administered the vehicle alone.
3. Experimental Workflow
4. Endpoint Analysis
-
Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Fast the rats overnight (12-16 hours).
-
Measure baseline blood glucose from the tail vein.
-
Administer an intraperitoneal injection of glucose (2 g/kg body weight).
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Calculate the area under the curve (AUC) for glucose.
-
-
Insulin Tolerance Test (ITT):
-
Fast the rats for 4-6 hours.
-
Measure baseline blood glucose.
-
Administer an intraperitoneal injection of insulin (0.75 U/kg body weight).
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
-
-
Vascular Function and Inflammation:
-
At the end of the study, euthanize the rats and isolate the thoracic aorta.
-
Assess endothelial function in isolated aortic rings using an organ bath system.
-
Analyze inflammation in the perivascular adipose tissue (PVAT) by measuring the expression of inflammatory markers (e.g., CD36) via Western blotting or immunohistochemistry.
-
Protocol 3: Evaluation of this compound in a Mouse Model of Cerebral Ischemia/Reperfusion Injury
This protocol outlines the procedure for assessing the neuroprotective effects of this compound in a mouse model of stroke.
1. Animal Model
-
Species: Mouse
-
Strain: C57BL/6J, male.
-
Weight: 20-25 g.
-
Housing: Standard housing with free access to food and water.
2. This compound Administration
-
Formulation: this compound dissolved in a suitable vehicle (e.g., PBS).
-
Route of Administration: Oral gavage.
-
Dosage: 50 mg/kg/day, administered in three divided doses.
-
Treatment Schedule: Administer one day before middle cerebral artery occlusion (MCAO) surgery and continue for up to 14 days post-surgery.
-
Control Group: Mice administered the vehicle alone.
3. Middle Cerebral Artery Occlusion (MCAO) Model
-
Anesthesia: Anesthetize the mice with a suitable anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicone-coated 6-0 nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
4. Experimental Workflow
5. Endpoint Analysis
-
Neurological Deficit Scoring:
-
Evaluate neurological function at 24 hours, 7 days, and 14 days post-MCAO using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
-
Infarct Volume Measurement:
-
At the desired time point (e.g., 24 hours or later), euthanize the mice and remove the brains.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and calculate the infarct volume as a percentage of the total brain volume, correcting for edema.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on brain sections to assess microglial activation (e.g., using Iba1 or CD68 antibodies) and inflammatory markers.
-
Mechanism of Action of this compound
This compound primarily exerts its anti-inflammatory effects by inhibiting the CCR2 signaling pathway. This pathway is initiated by the binding of monocyte chemoattractant protein-1 (MCP-1) to its receptor, CCR2, on the surface of monocytes and macrophages. This interaction triggers a cascade of intracellular events leading to cell migration, activation, and the release of pro-inflammatory cytokines. This compound is thought to interfere with the association of CCR2 with glycosylphosphatidylinositol (GPI)-anchored proteins, thereby inhibiting MCP-1-induced chemotaxis without affecting MCP-1 binding to CCR2.
Propagermanium as a Therapeutic Agent for Chronic Hepatitis B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Propagermanium, an organogermanium compound, has been investigated as a therapeutic agent for chronic hepatitis B (CHB). It functions as a non-specific immune modulator, aiming to restore the host's cellular immune responsiveness to the hepatitis B virus (HBV). This document provides detailed application notes summarizing the clinical findings and proposed mechanisms of action, along with comprehensive protocols for key experiments relevant to the study of this compound in the context of CHB.
Application Notes
1. Therapeutic Rationale and Mechanism of Action:
This compound's therapeutic effect in chronic hepatitis B is not based on direct antiviral activity but rather on the modulation of the host immune system. The rationale for its use lies in the observation that the persistent state of CHB is often associated with an impaired immune response to the virus. This compound is believed to counteract this by:
-
Augmenting Cellular Immunity: It has been reported to enhance the functions of key immune cells involved in antiviral responses, including CD4+ helper T cells, CD8+ cytotoxic T cells, and Natural Killer (NK) cells.[1][2]
-
Inducing Cytokine Production: this compound stimulates the production of various cytokines, which are signaling molecules that play a crucial role in coordinating the immune response.[1][2]
-
Inhibition of the CCL2-CCR2 Signaling Pathway: A proposed molecular mechanism involves the inhibition of the C-C chemokine receptor type 2 (CCR2). By interfering with the interaction between CCR2 and its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), this compound can suppress the migration of monocytes/macrophages, which are involved in the inflammatory processes in the liver.
2. Clinical Efficacy and Safety:
Clinical studies on this compound for chronic hepatitis B have been conducted, primarily in Japan. The key findings from a controlled pilot study and an open study are summarized below. It is important to note that detailed quantitative data from these early trials are not widely available in English-language publications.
-
HBeAg Seroclearance: A controlled pilot study involving a 16-week treatment with this compound demonstrated a sustained clearance of hepatitis B e antigen (HBeAg).[1][2] This is a significant endpoint in CHB treatment, indicating a reduction in viral replication.
-
Biochemical Response: The same study reported a favorable biochemical response at both the end of the 16-week treatment and at a 48-week post-treatment follow-up.[1][2] This typically refers to the normalization of liver enzymes such as alanine aminotransferase (ALT).
-
HBV DNA Reduction: An open study suggested that this compound treatment could lead to the clearance of hepatitis B virus from the blood.[1][2]
-
Histological Improvement: The open study also indicated a possible improvement in the histological grading of the liver.[1][2]
-
Adverse Events: While generally well-tolerated with few adverse events reported in the initial studies, a post-marketing survey in Japan revealed that approximately 4% of patients treated with this compound experienced moderate to severe liver damage.[1][2] The putative cause is a rapid immune-mediated clearance of virus-infected hepatocytes.[1] Therefore, careful monitoring of liver function is crucial during and after treatment.
Data Presentation
The following tables summarize the reported outcomes from clinical studies of this compound in chronic hepatitis B. Due to the limited availability of specific quantitative data in the reviewed literature, the tables present the qualitative findings.
Table 1: Virological and Serological Outcomes of this compound Treatment for Chronic Hepatitis B
| Outcome Measure | Controlled Pilot Study (16 weeks treatment) | Open Study |
| HBeAg Clearance | Sustained clearance observed at week 16 and week 48 post-treatment | Data not specified |
| HBV DNA Clearance | Data not specified | Supported clearance from the blood |
Table 2: Biochemical and Histological Outcomes of this compound Treatment for Chronic Hepatitis B
| Outcome Measure | Controlled Pilot Study (16 weeks treatment) | Open Study |
| Biochemical Response (e.g., ALT normalization) | Favorable response at week 16 and week 48 post-treatment | Data not specified |
| Histological Improvement | Data not specified | Possible improvement in histologic grading |
Table 3: Safety Profile of this compound in Chronic Hepatitis B
| Adverse Event | Controlled Pilot Study | Open Study | Post-Marketing Survey |
| General Tolerability | Few adverse events | Few adverse events | Not specified |
| Liver Damage | Not reported | Not reported | Moderate to severe liver damage in ~4% of patients |
Mandatory Visualizations
Caption: Proposed immunomodulatory and anti-inflammatory pathways of this compound in CHB.
Caption: General experimental workflow for clinical evaluation of this compound in CHB.
Experimental Protocols
1. Quantitative Measurement of HBV DNA in Serum
-
Principle: Real-time Polymerase Chain Reaction (PCR) is used to amplify and quantify the amount of HBV DNA in a patient's serum.
-
Procedure:
-
Sample Collection and Preparation: Collect whole blood in a serum separator tube. Allow to clot and centrifuge according to the tube manufacturer's instructions. Aliquot the serum into a sterile, nuclease-free tube and store at -80°C until analysis.
-
DNA Extraction: Extract viral DNA from 200-500 µL of serum using a commercial viral DNA extraction kit, following the manufacturer's protocol. Elute the DNA in an appropriate volume of elution buffer.
-
Real-Time PCR:
-
Prepare a master mix containing a commercial real-time PCR mix, forward and reverse primers specific for a conserved region of the HBV genome, and a fluorescently labeled probe.
-
Add a specific volume of the extracted DNA to each well of a PCR plate.
-
Include a standard curve of known HBV DNA concentrations and no-template controls in each run.
-
Perform the PCR on a real-time PCR instrument with the appropriate cycling conditions.
-
-
Data Analysis: The instrument's software will generate a standard curve. The HBV DNA concentration in the patient samples is calculated by interpolating their quantification cycle (Cq) values against the standard curve. Results are typically reported in International Units per milliliter (IU/mL).
-
2. Serological Assays for HBeAg and HBsAg
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Plate Preparation: Use a 96-well microplate pre-coated with monoclonal antibodies specific for HBeAg or HBsAg.
-
Sample and Control Addition: Add patient serum samples, along with positive and negative controls, to the designated wells.
-
Incubation: Incubate the plate to allow the antigen in the sample to bind to the immobilized antibodies.
-
Washing: Wash the plate multiple times with a wash buffer to remove any unbound material.
-
Conjugate Addition: Add an enzyme-conjugated secondary antibody that also binds to the captured antigen.
-
Incubation and Washing: Incubate the plate again, followed by another wash step to remove unbound conjugate.
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme on the secondary antibody to produce a colored product.
-
Reaction Stoppage: Stop the reaction by adding a stop solution.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: The presence and concentration of the antigen are determined by comparing the absorbance of the samples to that of the controls and a standard curve.
-
3. Liver Function Tests (ALT and AST)
-
Principle: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes that are released into the bloodstream when liver cells are damaged. Their levels are measured using automated clinical chemistry analyzers.
-
Procedure:
-
Sample Collection: Collect a blood sample in a serum separator tube.
-
Sample Processing: Centrifuge the blood sample to separate the serum.
-
Analysis: The serum is analyzed on an automated clinical chemistry analyzer. The analyzer uses specific reagents to measure the enzymatic activity of ALT and AST, which is then converted to a concentration value (typically in units per liter, U/L).
-
4. NK Cell Cytotoxicity Assay
-
Principle: This assay measures the ability of a patient's NK cells (effector cells) to kill target cells in vitro.
-
Procedure:
-
Effector Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from the patient's blood using density gradient centrifugation. NK cells can be further purified from the PBMC population using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Target Cell Preparation: Use a suitable target cell line (e.g., K562 cells) that is susceptible to NK cell-mediated killing. Label the target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture: Co-culture the isolated NK cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the plate for a defined period (e.g., 4 hours) to allow for cell killing.
-
Measurement of Target Cell Lysis:
-
For fluorescent dye-based assays, the release of the dye from lysed target cells into the supernatant is measured using a fluorometer.
-
For radioactive assays, the release of the isotope into the supernatant is measured using a gamma counter.
-
-
Data Analysis: Calculate the percentage of specific lysis for each E:T ratio.
-
5. Flow Cytometry for Lymphocyte Subset Analysis (CD4, CD8, NK cells)
-
Principle: Flow cytometry is a technique used to detect and measure the physical and chemical characteristics of a population of cells or particles. It allows for the identification and quantification of different lymphocyte subsets based on the expression of specific cell surface markers (CD antigens).
-
Procedure:
-
Sample Preparation: Collect whole blood in an EDTA-containing tube.
-
Antibody Staining: Incubate a small volume of whole blood with a cocktail of fluorescently labeled monoclonal antibodies specific for CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), and CD16/CD56 (NK cells).
-
Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.
-
Washing: Wash the remaining white blood cells to remove debris and unbound antibodies.
-
Data Acquisition: Acquire the stained cells on a flow cytometer. The instrument will pass the cells one by one through a laser beam and detect the fluorescence emitted from each cell.
-
Data Analysis: Use flow cytometry software to gate on the lymphocyte population and then quantify the percentage of cells positive for each combination of markers (e.g., CD3+CD4+, CD3+CD8+, CD3-CD16/56+). Absolute cell counts can be determined using counting beads or a dual-platform method with a hematology analyzer.
-
References
Application Notes and Protocols: Assessing Propagermanium's Effect on NK Cell Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to assess the impact of propagermanium on Natural Killer (NK) cell activity. The included protocols are designed for reproducibility and offer detailed steps for evaluating changes in NK cell populations, cytotoxic function, and potential signaling pathways.
Introduction
This compound (PG) is an organogermanium compound that has demonstrated immunomodulatory effects, including the potential to enhance Natural Killer (NK) cell activity.[1][2][3][4] NK cells are critical components of the innate immune system, responsible for the direct lysis of tumor cells and virus-infected cells.[5][6] Assessing the influence of therapeutic agents like this compound on NK cell function is paramount in the development of novel cancer immunotherapies. This document outlines key experimental procedures to quantify the effects of this compound on NK cell maturation and cytotoxic capabilities.
Data Summary: this compound's Influence on NK Cell Subsets
Quantitative analysis of peripheral blood mononuclear cells (PBMCs) from healthy donors treated with this compound (30 mg/day) revealed a shift in NK cell subset distribution, suggesting a maturation of these immune cells. The most notable changes were observed after 4 weeks of administration.
| NK Cell Subset | Marker Profile | Function | Pre-Administration (Mean % of NK cells) | 4 Weeks Post-Administration (Mean % of NK cells) |
| Mature/Cytolytic | CD16+/CD56Dim | High Cytotoxicity, Granzyme B production | Baseline | Increased[1] |
| Intermediate | CD16+/CD56Bright | Functional Intermediate | Baseline | Decreased[1] |
| Proliferative | CD16-/CD56Bright | Cytokine production, proliferation | Baseline | No Significant Change[1] |
| CD56-Negative | CD16+/CD56- | Produces inflammatory proteins | Baseline | No Significant Change[1] |
Note: Baseline and specific percentage changes were not fully detailed in the provided search results, but the trend of an increase in the cytolytic subset and a decrease in the intermediate subset was noted.
Experimental Protocols
Flow Cytometry Analysis of NK Cell Subsets
This protocol details the immunophenotyping of NK cell subsets from peripheral blood to assess the impact of this compound on their maturation status.
Objective: To quantify the proportions of different NK cell subsets (e.g., mature, intermediate, proliferative) based on the differential expression of CD16 and CD56 surface markers.[1][2]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-CD3 (to exclude T cells)
-
Anti-CD19 (to exclude B cells)
-
Anti-CD56
-
Anti-CD16
-
-
BD FACS™ Lysing Solution.
-
Flow Cytometer (e.g., SP-6800 Spectral Cell Analyzer).
-
Flow Cytometry analysis software (e.g., FlowJo®).
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with cold FACS buffer.
-
Resuspend the cells to a concentration of 1x10^6 cells/100 µL in FACS buffer.
-
Add the conjugated antibodies (anti-CD3, anti-CD19, anti-CD56, anti-CD16) to the cell suspension.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Add 100 µL of BD FACS™ Lysing Solution and incubate for 10 minutes at room temperature to lyse any remaining red blood cells.[1][2]
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Acquire a minimum of 200,000 events per sample on the flow cytometer.[1][2]
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Gate out dead cells.
-
From the live lymphocyte population, gate on the CD3- and CD19- negative cells to identify the NK cell population.[1][2]
-
Within the NK cell gate, analyze the expression of CD16 and CD56 to delineate the four main subsets: CD16-/CD56Bright, CD16+/CD56Bright, CD16+/CD56Dim, and CD16+/CD56-.[1][2]
In Vitro NK Cell Cytotoxicity Assay
This protocol measures the ability of NK cells, within a PBMC population, to kill target cancer cells. The assay quantifies the induction of apoptosis in target cells following co-culture with effector cells.
Objective: To determine if this compound treatment enhances the cytotoxic function of NK cells against a target cancer cell line (e.g., HeLa).
-
PBMCs (effector cells) from subjects before and after this compound treatment.
-
HeLa cells (target cells).
-
Complete RPMI-1640 medium and F-12K nutrient mixture.
-
Fetal Bovine Serum (FBS).
-
96-well culture plates.
-
Apoptosis detection reagent (e.g., a fluorescent dye that binds to apoptotic cells).
-
Fluorescence microscope or image cytometer.
Protocol:
-
Culture HeLa cells in F-12K nutrient mixture supplemented with 10% FBS.
-
Thaw frozen PBMCs (from before and after this compound treatment) and incubate overnight in complete RPMI-1640 medium.
-
Harvest and count the HeLa cells, then seed them into a 96-well plate at a density that allows for adherence and growth.
-
After the HeLa cells have adhered, replace the medium.
-
Collect, count, and resuspend the PBMCs in F-12K medium.
-
Add the PBMCs to the wells containing HeLa cells at an effector-to-target (E:T) ratio of 20:1. 7[2]. Include control wells with only HeLa cells.
-
Co-culture the cells for a defined period (e.g., 48 hours).
-
At the end of the incubation, add the apoptosis detection reagent according to the manufacturer's instructions.
-
Count the number of apoptotic (fluorescent) cancer cells and the total number of cancer cells using a fluorescence microscope or an image cytometer.
[1]Data Analysis: The rate of apoptosis is calculated as the number of apoptotic HeLa cells per 1,000 cancer cells. T[2]his is compared between samples from before and after this compound treatment.
Experimental Workflow for In Vitro Cytotoxicity Assay
Signaling Pathways
This compound is known to function as an antagonist of the C-C motif chemokine receptor-2 (CCR2), thereby inhibiting the CCL2/CCR2 axis. T[1][2][3][4]his action can modulate the immune microenvironment. While the precise intracellular signaling cascade within NK cells that is triggered by this compound leading to maturation has not been fully elucidated, it is hypothesized that by altering the broader immune landscape, this compound indirectly promotes NK cell maturation and enhances their anti-tumor functions.
Hypothesized Mechanism of Action
Conclusion
The methodologies presented here provide a robust framework for investigating the immunomodulatory effects of this compound on NK cells. By employing flow cytometry for detailed subset analysis and in vitro cytotoxicity assays, researchers can effectively quantify the enhancement of NK cell maturation and effector function. Further investigation into the specific signaling pathways within NK cells affected by this compound will be crucial for a complete understanding of its mechanism of action and for the development of targeted immunotherapies.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. This compound Induces NK Cell Maturation and Tends to Prolong Overall Survival of Patients With Refractory Cancer | Anticancer Research [ar.iiarjournals.org]
- 3. This compound Induces NK Cell Maturation and Tends to Prolong Overall Survival of Patients With Refractory Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry | PLOS One [journals.plos.org]
Application Notes and Protocols for Propagermanium in Diabetic Nephropathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, and its pathogenesis is intricately linked to chronic inflammation and fibrosis. A key pathway implicated in the inflammatory response is the C-C chemokine ligand 2 (CCL2)/C-C chemokine receptor 2 (CCR2) signaling axis, which mediates the recruitment of monocytes and macrophages to the kidney. Propagermanium (also known as repagermanium or DMX-200) is an oral immunomodulatory compound that functions as a CCR2 antagonist.[1][2][3] By inhibiting the CCL2/CCR2 pathway, this compound presents a promising therapeutic strategy to mitigate renal inflammation and subsequent fibrosis in diabetic nephropathy.[4][5][6]
These application notes provide a summary of the current understanding of this compound's role in diabetic nephropathy, along with detailed protocols for preclinical evaluation, drawing from studies on CCR2 antagonism in relevant animal models.
Mechanism of Action
This compound interferes with the signaling cascade initiated by the binding of CCL2 to its receptor, CCR2. This inhibition is thought to occur through interaction with glycosylphosphatidylinositol-anchored proteins that are closely associated with CCR2.[7] The downstream effects of this inhibition in the context of diabetic nephropathy include:
-
Reduced Macrophage Infiltration: By blocking CCR2, this compound inhibits the chemotaxis of monocytes and macrophages into the glomeruli and interstitium of the kidney.[5]
-
Amelioration of Glomerular Injury: CCR2 signaling directly on podocytes can induce apoptosis and contribute to the breakdown of the glomerular filtration barrier.[5] Inhibition of this pathway may protect podocytes and reduce albuminuria.
-
Attenuation of Renal Fibrosis: Macrophages are a significant source of profibrotic cytokines, such as Transforming Growth Factor-beta (TGF-β). By reducing macrophage accumulation, this compound can indirectly suppress the downstream fibrotic processes, including the deposition of extracellular matrix proteins like collagen and fibronectin.[8][9]
Preclinical Data Summary
While specific quantitative data from preclinical studies using this compound in diabetic nephropathy models is limited in publicly available literature, studies on other selective CCR2 antagonists in similar models provide valuable insights into the expected therapeutic effects. The following tables summarize representative data from a study using the CCR2 antagonist RS102895 in a db/db mouse model of type 2 diabetic nephropathy.[8][9]
Table 1: Effects of CCR2 Antagonism on Key Parameters in a db/db Mouse Model of Diabetic Nephropathy [8][9]
| Parameter | Non-Diabetic Control (db/m) | Diabetic Control (db/db) | Diabetic + CCR2 Antagonist (db/db + RS102895) |
| Urinary Albumin (μ g/day ) | 18.6 ± 2.4 | 145.2 ± 15.8 | 85.3 ± 12.1 |
| Blood Glucose (mg/dL) | 168 ± 12 | 589 ± 25 | 498 ± 31 |
| Kidney/Body Weight Ratio (mg/g) | 6.8 ± 0.3 | 11.2 ± 0.5 | 10.1 ± 0.4 |
| Glomerular Mesangial Area (%) | 12.1 ± 0.8 | 25.4 ± 1.5 | 18.2 ± 1.1 |
| Glomerular Basement Membrane Thickness (nm) | 105 ± 4 | 188 ± 7 | 145 ± 6 |
*p < 0.05 vs. Diabetic Control
Table 2: Effects of CCR2 Antagonism on Renal Gene and Protein Expression in a db/db Mouse Model [8][9]
| Marker | Non-Diabetic Control (db/m) | Diabetic Control (db/db) | Diabetic + CCR2 Antagonist (db/db + RS102895) |
| Nephrin mRNA (relative expression) | 1.00 ± 0.08 | 0.45 ± 0.05 | 0.78 ± 0.07 |
| VEGF mRNA (relative expression) | 1.00 ± 0.11 | 2.15 ± 0.23 | 1.35 ± 0.18 |
| Renal CD68 (macrophage marker, positive cells/glomerulus) | 1.2 ± 0.2 | 4.8 ± 0.5 | 2.1 ± 0.3* |
*p < 0.05 vs. Diabetic Control
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. Podocyte-specific chemokine (C-C motif) receptor 2 overexpression mediates diabetic renal injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biogenex.com [biogenex.com]
- 7. Renal Masson Trichrome Staining Protocol - IHC WORLD [ihcworld.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Blockade of CCL2/CCR2 signalling ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Propagermanium's Anti-Tumor Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Propagermanium (PG), an organogermanium compound, has garnered interest for its potential anti-tumor activities. Approved in Japan for the treatment of chronic hepatitis B, its mechanism of action in oncology is primarily attributed to its immunomodulatory properties. These application notes provide a comprehensive overview of the key anti-tumor mechanisms of this compound and detailed protocols for their evaluation.
Introduction to this compound's Anti-Tumor Mechanisms
This compound is believed to exert its anti-tumor effects primarily through the modulation of the host immune system rather than direct cytotoxicity to cancer cells. The two principal mechanisms identified are the inhibition of the CCL2-CCR2 signaling pathway and the enhancement of Natural Killer (NK) cell activity.
-
Inhibition of the CCL2-CCR2 Axis: The chemokine CCL2 and its receptor CCR2 play a crucial role in the tumor microenvironment, promoting the recruitment of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[1] These immune cells contribute to tumor progression, angiogenesis, and metastasis.[1] this compound has been shown to inhibit the CCL2-CCR2 pathway, thereby potentially disrupting the formation of a tumor-supportive microenvironment and pre-metastatic niches.[1][2]
-
Enhancement of Natural Killer (NK) Cell Activity: this compound has been observed to induce the maturation of NK cells, a critical component of the innate immune system responsible for targeting and eliminating malignant cells.[3][4] Specifically, it promotes the differentiation of NK cells into a mature, highly cytolytic subset (CD16+/CD56Dim).[3][5] This leads to an increased capacity of the immune system to recognize and destroy cancer cells, which is thought to be mediated by the release of cytotoxic granules containing granzymes and perforin, inducing apoptosis in target cells.[5] this compound is also thought to augment anti-tumor immunity through the induction of interferon-γ (IFN-γ) production.[6]
While the primary focus of research has been on its immunomodulatory effects, one study has reported an increased rate of apoptosis in cancer cells following this compound administration, likely as a consequence of enhanced NK cell-mediated cytotoxicity.[3][4] There is currently limited evidence to suggest that this compound directly induces cell cycle arrest in cancer cells.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies on this compound.
Table 1: Clinical and In Vivo Data
| Parameter | Cancer Type | Dose/Administration | Finding | Reference |
| Median Overall Survival | Gastric Cancer (refractory) | 30 mg/day (oral) | 172.0 days | [3][4] |
| Maximum Tolerated Dose | Breast Cancer | 90 mg/body/day (oral) | Determined in a Phase I trial | [2][7] |
| Serum Concentration | Refractory Cancer Patients | 30 mg/day (oral) | 8.2 - 218.0 ng/mL | [5] |
| NK Cell Subset (CD16+/CD56Dim) | Healthy Donors | 30 mg/day (oral) for 4 weeks | Increase from 61.7% to 80.8% in one representative donor | [5] |
| NK Cell Subset (CD16+/CD56Bright) | Healthy Donors | 30 mg/day (oral) for 4 weeks | Decrease from 24.8% to 5.05% in one representative donor | [5] |
Table 2: In Vitro Data
| Parameter | Cell Type(s) | Concentration | Finding | Reference |
| IC50 Values | Various Cancer Cell Lines | Not Available | Data not found in the reviewed literature. | |
| Apoptosis Induction | HeLa cells co-cultured with PBMCs | PBMCs from individuals taking 30 mg/day this compound | Enhanced apoptosis of HeLa cells | [4] |
| Cell Cycle Arrest | Various Cancer Cell Lines | Not Available | Not a documented mechanism of action. |
Experimental Protocols
This section provides detailed protocols for evaluating the key anti-tumor mechanisms of this compound.
Immune Modulation Assays
This protocol is designed to analyze the distribution of NK cell subsets in peripheral blood mononuclear cells (PBMCs) from patients or experimental animals treated with this compound.
Materials:
-
Whole blood or isolated PBMCs
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD19, anti-CD56, anti-CD16
-
Red Blood Cell Lysis Buffer
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Staining: a. Resuspend 1 x 10^6 PBMCs in 100 µL of FACS buffer. b. Add the pre-titrated amounts of anti-CD3, anti-CD19, anti-CD56, and anti-CD16 antibodies. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with 2 mL of FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Red Blood Cell Lysis (if using whole blood): If starting with whole blood, after antibody incubation, add 2 mL of 1X Red Blood Cell Lysis Buffer and incubate for 10 minutes at room temperature. Centrifuge and wash the remaining white blood cells.
-
Data Acquisition: Resuspend the cell pellet in 500 µL of FACS buffer and acquire the samples on a flow cytometer.
-
Data Analysis: a. Gate on the lymphocyte population based on forward and side scatter properties. b. Exclude T cells (CD3+) and B cells (CD19+). c. Within the CD3-/CD19- population, analyze the expression of CD56 and CD16 to identify NK cell subsets:
- CD56brightCD16- (proliferative subset)
- CD56dimCD16+ (cytolytic subset)
- CD56brightCD16+ (intermediate subset)
- CD56-CD16+ (CD56-negative subset)
This assay measures the ability of NK cells, activated by this compound, to kill target cancer cells in vitro.
Materials:
-
Effector cells: PBMCs or isolated NK cells from treated and untreated subjects.
-
Target cells: A suitable cancer cell line (e.g., K562 or a cell line relevant to the research).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Target cell labeling dye (e.g., Calcein AM or a cell proliferation dye like CFSE).
-
Live/Dead cell stain (e.g., Propidium Iodide or 7-AAD).
-
96-well U-bottom plate.
-
Flow cytometer.
Procedure:
-
Target Cell Preparation: Label the target cancer cells with Calcein AM or CFSE according to the manufacturer's instructions.
-
Co-culture: a. Plate the labeled target cells at a density of 1 x 10^4 cells/well in a 96-well U-bottom plate. b. Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1). c. Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum killing). d. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Staining and Analysis: a. After incubation, add a live/dead stain like Propidium Iodide to each well. b. Analyze the samples on a flow cytometer.
-
Data Analysis: a. Gate on the target cell population based on their labeling dye fluorescence. b. Within the target cell gate, determine the percentage of dead cells (Propidium Iodide positive). c. Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] * 100
This protocol measures the concentration of IFN-γ in plasma or cell culture supernatants.
Materials:
-
Human IFN-γ ELISA kit.
-
Plasma samples or cell culture supernatants from treated and untreated conditions.
-
Microplate reader.
Procedure:
-
Follow the instructions provided with the commercial ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFN-γ in the samples by comparing their absorbance to the standard curve.
Apoptosis and Cell Cycle Assays
This assay can be used to determine if this compound directly induces apoptosis in cancer cells or to measure the apoptosis induced by NK cells in a co-culture experiment.
Materials:
-
Cancer cell line of interest.
-
This compound or co-culture with this compound-treated NK cells.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cancer cells and treat them with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Alternatively, co-culture the cancer cells with this compound-treated NK cells.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: a. Wash the cells with cold PBS. b. Resuspend the cells in 1X Binding Buffer provided in the kit. c. Add Annexin V-FITC and PI to the cell suspension. d. Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: Analyze the stained cells by flow cytometry. Differentiate between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
This protocol is for investigating the potential, though currently undocumented, effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest.
-
This compound.
-
70% cold ethanol.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cancer cells with this compound at various concentrations and time points.
-
Cell Fixation: a. Harvest the cells and wash with PBS. b. Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. c. Incubate at -20°C for at least 2 hours.
-
Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in PI staining solution. c. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: a. Analyze the samples on a flow cytometer. b. Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: this compound's dual anti-tumor mechanism.
Experimental Workflows
References
- 1. The role of germanium in diseases: exploring its important biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose‐escalation trial to repurpose this compound, an oral CCL2 inhibitor, in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces NK Cell Maturation and Tends to Prolong Overall Survival of Patients With Refractory Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. This compound Induces NK Cell Maturation and Tends to Prolong Overall Survival of Patients With Refractory Cancer | Anticancer Research [ar.iiarjournals.org]
- 6. cam-cancer.org [cam-cancer.org]
- 7. Phase I dose-escalation trial to repurpose this compound, an oral CCL2 inhibitor, in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Organogermanium Sesquioxides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel organogermanium sesquioxides. These compounds, particularly derivatives of bis(2-carboxyethylgermanium) sesquioxide (Ge-132), have garnered significant interest for their potential therapeutic applications, including antitumor and immunomodulatory activities.[1][2][3][4] The following sections detail the primary synthetic strategies, experimental protocols, and relevant data for the preparation of these compounds.
Introduction to Organogermanium Sesquioxides
Organogermanium sesquioxides are a class of organometallic compounds with the general formula (RGe)₂O₃. The organic group (R) plays a crucial role in determining the compound's physicochemical properties and biological activity.[1] The germanium-carbon bond in these compounds is notably stable.[5] The most studied compound in this class is Ge-132, where R is a 2-carboxyethyl group.[6][7] Research has shown that modifications to the organic side chain can lead to novel derivatives with enhanced or specific biological activities.[7]
General Synthetic Strategy: Hydrolysis of Organotrichlorogermanes
The most common and versatile method for synthesizing organogermanium sesquioxides involves a two-step process. The first step is the formation of an organotrichlorogermane intermediate, followed by its hydrolysis to yield the final sesquioxide.[7][8]
A general workflow for this synthesis is depicted below:
Caption: General workflow for organogermanium sesquioxide synthesis.
This process begins with the addition of trichlorogermane (HGeCl₃) across a carbon-carbon double bond in a suitable organic precursor (hydrogermylation) to form the organotrichlorogermane.[7] This intermediate is then hydrolyzed with water, leading to the formation of the organogermanium sesquioxide.
Experimental Protocols
The following are detailed protocols for the synthesis of specific organogermanium sesquioxides.
Synthesis of Bis(2-carboxyethylgermanium) Sesquioxide (Ge-132)
Ge-132 is the most well-known organogermanium sesquioxide and serves as a foundational compound for the development of novel derivatives.[2][7]
Protocol:
-
Preparation of Trichlorogermane (HGeCl₃): A convenient method for the in-situ generation of trichlorogermane involves the reduction of germanium dioxide (GeO₂) with hypophosphorous acid in the presence of hydrochloric acid.[7] Alternatively, trichlorogermane can be prepared from germanium tetrachloride and ascorbic acid in concentrated hydrochloric acid.[9]
-
Hydrogermylation: Acrylic acid is treated with the prepared trichlorogermane solution.[7][10] The trichlorogermyl group adds to the terminal carbon of the acrylic acid's vinyl group to produce 3-(trichlorogermyl)propanoic acid.[7] This reaction can be performed using a trichlorogermane-ether complex or directly in concentrated hydrochloric acid.[10]
-
Hydrolysis: The resulting 3-(trichlorogermyl)propanoic acid is then hydrolyzed by the addition of water. This step yields bis(2-carboxyethylgermanium) sesquioxide (Ge-132) as a white crystalline powder.[8]
-
Purification: The precipitate is collected by filtration, washed thoroughly with distilled water, and dried.[1] Recrystallization from an ethanol-water solution can be employed for further purification.[9]
The logical flow of this synthesis is outlined in the following diagram:
Caption: Synthesis pathway of Ge-132.
Synthesis of γ-Thiocarbamido Propyl Germanium Sesquioxide
This protocol describes the synthesis of a novel organogermanium sesquioxide with a thiocarbamide functional group, which has shown significant antitumor activity.[1]
Protocol:
-
Hydrogermylation: To a solution of propenyl thiocarbamide (0.01 mol) in anhydrous ethanol, add a solution of trichlorogermane (HGeCl₃) (0.01 mol) in ether dropwise.
-
Stir the resulting solution for 3-4 hours.
-
Solvent Removal: Evaporate the solvent in vacuo to obtain an oily residue.
-
Hydrolysis: Add distilled water (20 mL) to the residue, which will yield a bright yellow precipitate.
-
Continue stirring the solution for 2 hours.
-
Purification: Collect the precipitate by filtration, wash it three times with distilled water, and then dry to yield γ-thiocarbamido propyl germanium sesquioxide.[1]
Synthesis of Germanium Sesquioxide of Ethyl Glutamate
This protocol outlines the synthesis of an organogermanium sesquioxide incorporating an ethyl glutamate moiety.[1]
Protocol:
-
Reaction Setup: To a vigorously stirred solution of the organotrichlorogermane precursor (referred to as 'I' in the source) in ether (10 mL), add a solution of ethyl glutamate (referred to as 'V', 4.0 g) in ether dropwise.
-
Reaction: Stir the solution for 6 hours, during which a white sticky precipitate will form.
-
Filtration: Filter off the precipitate.
-
Solvent Removal: Evaporate the filtrate in vacuo to remove the ether.
-
Hydrolysis: Add 10 mL of distilled water to the residue and stir for 6-7 hours, which will result in a white precipitate.
-
Purification: Collect the precipitate by filtration, wash it three times with distilled water, and dry to obtain the germanium sesquioxide of ethyl glutamate as a white or light yellow powder.[1]
Data Summary
The following table summarizes key data for some synthesized novel organogermanium sesquioxides, focusing on their antitumor activity.
| Compound Name | Target Cells | Inhibition Yield (%) | Reference |
| γ-Thiocarbamido propyl germanium sesquioxide | KB | 92.9 | [1][11] |
| HCT | 84.9 | [1][11] | |
| Bel | 70.9 | [1][11] |
Characterization of Organogermanium Sesquioxides
The synthesized compounds are typically characterized by various analytical techniques to confirm their structure and purity.
-
Elemental Analysis: This technique is used to determine the elemental composition of the compound and verify that it matches the expected formula.[1]
-
Infrared (IR) Spectroscopy: IR spectra are used to identify the presence of key functional groups and bonds. A wide absorption band at 800-900 cm⁻¹ is characteristic of the Ge-O network structure, while a weak absorption peak around 550 cm⁻¹ corresponds to the Ge-C bond.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure of the organic moiety attached to the germanium atom.[4]
-
X-ray Diffraction: This method can be used to determine the crystalline structure of the sesquioxides and to detect inorganic germanium contaminants.[12]
Signaling Pathways and Mechanism of Action
While the precise mechanisms of action for all organogermanium sesquioxides are not fully elucidated, Ge-132 is known to exert its biological effects, including its antitumor activity, through the modulation of the immune system.[3][4] It is believed to act as a biological response modifier (BRM).[10]
The proposed mechanism involves the induction of interferon-γ (IFN-γ) and the enhancement of natural killer (NK) cell and macrophage activity.[1][4]
The following diagram illustrates the proposed immunomodulatory pathway:
Caption: Proposed immunomodulatory mechanism of organogermanium sesquioxides.
Conclusion
The synthesis of novel organogermanium sesquioxides presents a promising avenue for the development of new therapeutic agents. The general synthetic strategy involving the hydrolysis of organotrichlorogermanes is adaptable for the creation of a diverse range of derivatives. The protocols and data provided herein offer a foundation for researchers to explore this class of compounds further. Careful characterization and biological evaluation are critical steps in identifying lead candidates for drug development.
References
- 1. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of germanium in diseases: exploring its important biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Propagermanium used for? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pharmacy180.com [pharmacy180.com]
- 9. CN110563756B - Organic germanium sesquioxide Ge-132 and preparation method and application thereof - Google Patents [patents.google.com]
- 10. gelest.com [gelest.com]
- 11. caccl-sdccd.alma.exlibrisgroup.com [caccl-sdccd.alma.exlibrisgroup.com]
- 12. germaniumsesquioxide.com [germaniumsesquioxide.com]
Troubleshooting & Optimization
Propagermanium in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of propagermanium in aqueous solutions. The following information is designed to assist in troubleshooting experiments and to provide clear answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions at different pH values?
This compound is known to be stable in aqueous solutions across a broad pH range, from pH 2 to 12.[1] It exhibits particular stability at a physiological pH of 7.4.[1]
Q2: What is the effect of temperature on the stability of this compound in aqueous solutions?
This compound demonstrates considerable thermal stability. Studies have shown that its decomposition is minimal even at elevated temperatures, such as 110°C for 5 minutes at pH 7.4.[1] Organogermanium compounds, in general, are recognized for their thermal stability and chemical inertness.[2]
Q3: Are there different forms of this compound, and do they behave differently in aqueous solutions?
Yes, this compound can exist in various polymorphic forms. However, these different solid-state forms are reported to be identical when dissolved in an aqueous solution.
Q4: What are the potential degradation pathways for this compound in aqueous solutions?
While this compound is generally stable, forced degradation studies can reveal potential degradation pathways. Under harsh conditions, hydrolysis of the germanium-oxygen bonds could theoretically occur, leading to the formation of 3-oxygermylpropionic acid monomers. Further degradation under extreme conditions might involve the cleavage of the germanium-carbon bond, although this bond is generally stable.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A stability-indicating analytical method is crucial for accurately quantifying this compound in the presence of its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose. Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be invaluable for the identification and structural elucidation of any degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid degradation of this compound. | Contamination of the aqueous solution with strong oxidizing or reducing agents. | Ensure high purity water and reagents are used. Consider performing experiments under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of catalytic impurities. | Use high-purity grades of all buffers and reagents. Ensure glassware is thoroughly cleaned. | |
| Inconsistent results between replicate stability studies. | Variations in experimental conditions such as pH, temperature, or light exposure. | Tightly control all experimental parameters. Use calibrated equipment and ensure consistent light exposure for photostability studies. |
| Inaccurate preparation of stock or sample solutions. | Verify the accuracy of weighing and dilution steps. Ensure complete dissolution of this compound. | |
| Difficulty in separating this compound from degradation products using HPLC. | Suboptimal chromatographic conditions (e.g., mobile phase, column, pH). | Develop and validate a stability-indicating HPLC method. Experiment with different mobile phase compositions, pH, and column chemistries to achieve adequate resolution. |
| Inability to identify unknown peaks in the chromatogram. | Degradation products are novel or unexpected. | Employ hyphenated techniques such as LC-MS or LC-MS/MS for mass determination and fragmentation analysis. Isolate the impurities using preparative HPLC for subsequent structural elucidation by NMR. |
Experimental Protocols and Data
The following sections provide detailed, illustrative protocols for forced degradation studies of this compound in aqueous solutions and present hypothetical data to demonstrate expected outcomes.
Hydrolytic Degradation Study
Objective: To evaluate the stability of this compound in aqueous solutions under acidic, neutral, and alkaline conditions.
Methodology:
-
Prepare stock solutions of this compound in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (alkaline).
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and any degradation products.
Hypothetical Data:
| Condition | Time (hours) | This compound Remaining (%) | Degradation Product A (%) | Half-life (t½) (hours) | Rate Constant (k) (h⁻¹) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | > 72 | < 0.0096 |
| 72 | 98.5 | 1.5 | |||
| Purified Water, 60°C | 0 | 100.0 | 0.0 | > 72 | < 0.0096 |
| 72 | 99.2 | 0.8 | |||
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | > 72 | < 0.0096 |
| 72 | 98.8 | 1.2 |
Oxidative Degradation Study
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
Methodology:
-
Prepare a solution of this compound in an aqueous solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quench the oxidation reaction, if necessary, before analysis.
-
Analyze the samples by HPLC.
Hypothetical Data:
| Condition | Time (hours) | This compound Remaining (%) | Degradation Product B (%) | Half-life (t½) (hours) | Rate Constant (k) (h⁻¹) |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | > 24 | < 0.0289 |
| 24 | 97.2 | 2.8 |
Photodegradation Study
Objective: To determine the photosensitivity of this compound in aqueous solution.
Methodology:
-
Prepare an aqueous solution of this compound.
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Sample both the exposed and control solutions at appropriate intervals.
-
Analyze the samples using HPLC.
Hypothetical Data:
| Condition | Time (hours) | This compound Remaining (%) | Degradation Product C (%) | Half-life (t½) (hours) | Rate Constant (k) (h⁻¹) |
| Light Exposed | 0 | 100.0 | 0.0 | > 48 | < 0.0144 |
| 48 | 96.5 | 3.5 | |||
| Dark Control | 0 | 100.0 | 0.0 | > 48 | < 0.0144 |
| 48 | 99.8 | 0.2 |
Thermal Degradation Study
Objective: To investigate the effect of high temperature on the stability of this compound in an aqueous solution.
Methodology:
-
Prepare an aqueous solution of this compound.
-
Place the solution in a temperature-controlled oven at a high temperature (e.g., 80°C).
-
Withdraw samples at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Cool the samples to room temperature before analysis by HPLC.
Hypothetical Data:
| Condition | Time (hours) | This compound Remaining (%) | Degradation Product A (%) | Half-life (t½) (hours) | Rate Constant (k) (h⁻¹) |
| 80°C | 0 | 100.0 | 0.0 | > 96 | < 0.0072 |
| 96 | 95.8 | 4.2 |
Visualizations
References
Technical Support Center: Large-Scale Synthesis of Propagermanium
Welcome to the technical support center for the large-scale synthesis of propagermanium, also known as poly-trans-(2-carboxyethyl)germasesquioxane or Ge-132. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and troubleshooting advice for specific issues that may arise during the synthesis of this compound.
Q1: What is the most common synthetic route for large-scale production of this compound?
A1: The most established method for synthesizing this compound is a multi-step process based on the original Mironov synthesis. It involves two key stages:
-
Hydrogermylation: The reaction of trichlorogermane (HGeCl₃) with acrylic acid to form the intermediate, 3-(trichlorogermyl)propanoic acid (TCGPA). The trichlorogermane is often generated in situ from precursors like germanium dioxide (GeO₂) or elemental germanium.[1]
-
Hydrolysis: The TCGPA intermediate is then hydrolyzed with water. This step replaces the chlorine atoms with hydroxyl groups, which then condense to form the polymeric this compound structure ((HOOCCH₂CH₂Ge)₂O₃)n.[2]
Q2: My hydrogermylation reaction (Step 1) is giving a low yield. What are the potential causes and how can I fix it?
A2: Low yields in the hydrogermylation step are a common challenge. Several factors can be responsible:
-
Moisture Contamination: The trichlorogermyl group (-GeCl₃) is highly sensitive to moisture. Any water present in the reagents or glassware will lead to premature hydrolysis, consuming the starting material and creating difficult-to-remove byproducts.[1]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Polymerization of Acrylic Acid: Acrylic acid has a tendency to self-polymerize, especially at higher temperatures. This side reaction competes with the desired hydrogermylation.
-
Solution: Introduce a polymerization inhibitor (e.g., hydroquinone) at the beginning of the reaction. Use fresh, properly stored acrylic acid and maintain strict temperature control.
-
-
Formation of Isomers: The addition of the -GeCl₃ group across the double bond of acrylic acid can sometimes result in the formation of an undesired isomer (2-(trichlorogermyl)propanoic acid).
-
Solution: Control the reaction temperature and solvent polarity. Non-polar solvents may favor the desired anti-Markovnikov product.
-
Q3: How can I manage the exothermic nature of the hydrogermylation reaction during scale-up?
A3: Exothermic reactions pose a significant safety risk at a larger scale due to the decrease in the surface-area-to-volume ratio, which makes cooling less efficient.
-
Controlled Reagent Addition: Add the more reactive reagent (e.g., trichlorogermane) slowly and sub-surface to the reaction mixture to allow the cooling system to dissipate the heat generated.
-
Efficient Cooling: Use a jacketed reactor with a reliable cooling system to maintain the desired internal temperature.
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to quantify the heat of reaction and determine the required cooling capacity.
Q4: What are the critical parameters to control during the hydrolysis and polymerization step (Step 2)?
A4: The hydrolysis step is crucial for forming the final polymeric structure.
-
pH Control: The pH of the aqueous solution during hydrolysis can influence the structure and solubility of the final this compound polymer.[2]
-
Temperature: Temperature control is necessary to ensure complete hydrolysis without degrading the product.
-
Purification: After hydrolysis, the crude product must be thoroughly purified to remove unreacted starting materials and, most importantly, any residual inorganic germanium species.
Q5: What is the most critical impurity to remove, and what is the recommended purification method?
A5: The most critical impurity is **germanium dioxide (GeO₂) **.[3] Inorganic germanium compounds are known to be nephrotoxic, and their presence in the final product is a major safety concern.[4]
-
Purification Strategy: Purification typically involves repeated washing and recrystallization steps.
-
After hydrolysis, the solid this compound is filtered.
-
It is then washed multiple times with purified water to remove any soluble inorganic germanium salts.
-
A final wash with a water-ethanol mixture can help remove residual organic impurities and aid in drying.[2]
-
The purity of the final product must be confirmed using analytical techniques that can distinguish between organic and inorganic germanium.
-
Q6: How do I confirm the identity and purity of my final this compound product?
A6: A combination of spectroscopic techniques is used for characterization:
-
¹H NMR Spectroscopy: In an aqueous solution, this compound hydrolyzes to its monomeric form, 3-(trihydroxygermyl)propanoic acid (THGP). The ¹H NMR spectrum of THGP in D₂O will show two characteristic triplet signals for the two methylene (-CH₂-) groups. The signal for the protons adjacent to the carboxylic acid typically appears around δ 2.5 ppm, while the signal for the protons adjacent to the germanium atom appears further upfield, around δ 1.6 ppm.[5]
-
FTIR Spectroscopy: The FTIR spectrum provides a unique fingerprint for the compound. Key characteristic peaks for this compound include:
-
A broad O-H stretching band from the carboxylic acid groups (around 3000 cm⁻¹).
-
A strong C=O stretching band from the carboxylic acid (around 1700-1720 cm⁻¹).
-
Characteristic Ge-O-Ge stretching bands for the sesquioxide backbone (typically in the 800-900 cm⁻¹ region).
-
-
Elemental Analysis: To confirm the correct ratio of Carbon, Hydrogen, and Germanium in the final product.
Data Presentation: Synthesis Parameters
The following tables summarize typical parameters for the key steps in this compound synthesis. Note that optimal conditions can vary depending on the specific equipment and scale of operation.
Table 1: Hydrogermylation of Acrylic Acid
| Parameter | Lab Scale (10-50 g) | Pilot Scale (1-10 kg) | Key Considerations |
| Temperature | 40-60 °C | 40-50 °C | Maintain strict control to prevent acrylic acid polymerization and manage exotherm. |
| Reaction Time | 4-8 hours | 6-12 hours | Monitor by in-process controls (e.g., GC, ¹H NMR) to determine completion. |
| Molar Ratio | 1:1 to 1.2:1 | 1.05:1 | A slight excess of acrylic acid may be used to ensure full conversion of the germanium reagent. |
| (Acrylic Acid:HGeCl₃) | |||
| Typical Yield | 60-75% | 55-70% | Yield is highly dependent on maintaining anhydrous conditions. |
Table 2: Hydrolysis of 3-(Trichlorogermyl)propanoic Acid
| Parameter | Lab Scale (10-50 g) | Pilot Scale (1-10 kg) | Key Considerations |
| Temperature | 20-40 °C | 25-35 °C | Gentle heating may be required to ensure complete hydrolysis. |
| Reaction Time | 2-4 hours | 3-6 hours | Stirring is crucial to ensure homogeneity as the solid product precipitates. |
| Solvent | Deionized Water | Purified Water (WFI) | High purity water is essential to prevent contamination. |
| Typical Yield | >95% (quantitative) | >95% (quantitative) | The yield for this step is typically very high. |
Experimental Protocols
Protocol: Synthesis of this compound
Step 1: Synthesis of 3-(Trichlorogermyl)propanoic Acid (TCGPA)
-
Setup: Assemble a flame-dried, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen/argon inlet.
-
Reagents: Charge the reactor with acrylic acid (1.05 eq) and a suitable polymerization inhibitor (e.g., 100 ppm hydroquinone).
-
Reaction: Slowly add trichlorogermane (HGeCl₃) (1.0 eq) to the reactor via the dropping funnel over 2-3 hours while maintaining the internal temperature at 45 °C.
-
Monitoring: After the addition is complete, maintain the reaction at 45 °C for an additional 4-6 hours. Monitor the reaction's progress by taking aliquots and analyzing via ¹H NMR until the starting materials are consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The crude TCGPA can be taken directly to the next step or purified by vacuum distillation if necessary.
Step 2: Hydrolysis to this compound
-
Setup: In a separate reactor equipped with a robust stirrer, add a calculated volume of purified water.
-
Hydrolysis: Slowly add the crude 3-(trichlorogermyl)propanoic acid from Step 1 to the stirred water. A white solid (this compound) will immediately begin to precipitate. The addition can be exothermic and should be controlled.
-
Stirring: Stir the resulting slurry at room temperature for 2-4 hours to ensure hydrolysis is complete.
-
Filtration: Isolate the white solid product by filtration.
-
Purification: Wash the filter cake extensively with purified water (at least 3-5 times the volume of the cake) until the filtrate is neutral and free of chloride ions (test with AgNO₃).
-
Drying: Perform a final wash with a 1:1 water/ethanol mixture and dry the product under vacuum at 60-80 °C to a constant weight.
Visualizations
Experimental and Logical Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. JPS55105696A - Production of organogermanium sesquioxide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CH521376A - Process for the preparation of bis-carboxyethyl-germanium sesquioxide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Propagermanium Dosage for In Vivo Cancer Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo cancer studies involving propagermanium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer?
A1: this compound's main anticancer effect stems from its role as an inhibitor of the C-C motif chemokine 2 (CCL2)-C-C chemokine receptor type 2 (CCR2) signaling pathway.[1] This pathway is crucial for the recruitment of tumor-associated macrophages (TAMs) and other immunosuppressive cells to the tumor microenvironment, which promote tumor growth, angiogenesis, and metastasis.[2] By blocking this pathway, this compound can reduce the infiltration of these pro-tumorigenic immune cells. Additionally, this compound has been shown to exhibit antitumor activity by activating Natural Killer (NK) cells.
Q2: What is a recommended starting dose for this compound in a mouse cancer model?
A2: A specific effective dose (ED50) for this compound in various cancer models is not well-documented in publicly available literature. However, a study in a mouse model of breast cancer metastasis found that a dose equivalent to 30 mg/day in humans was effective at blocking metastasis.[3] Researchers should consider this as a starting point for dose-ranging studies. Another study in diabetic rats used an oral dose of 50 mg/kg. It is recommended to perform a dose-finding study to determine the optimal dose for your specific cancer model and experimental endpoint.
Q3: What is the known toxicity profile of this compound in animals?
A3: this compound generally exhibits low toxicity. The oral LD50 (the dose that is lethal to 50% of the test subjects) has been reported as 7050 mg/kg in rats and 5600 mg/kg in mice.[4]
Q4: How should I prepare this compound for in vivo administration, given its poor water solubility?
A4: Due to its poor aqueous solubility, this compound requires a suitable vehicle for in vivo administration. Common strategies for formulating poorly soluble drugs include the use of co-solvents (e.g., DMSO, polyethylene glycol), surfactants, or creating a suspension.[5][6][7][8][9] For oral gavage, a common method is to prepare a suspension using an agent like carboxymethylcellulose (CMC). It is crucial to ensure the formulation is homogenous before each administration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| This compound precipitates out of solution during preparation or administration. | - The aqueous component of the vehicle is too high. - The temperature of the solution has dropped, reducing solubility. | - Increase the concentration of the organic co-solvent (e.g., PEG400). - Add a biocompatible surfactant (e.g., Tween 80). - Prepare a fine, homogenous suspension using a suspending agent like 0.5% carboxymethylcellulose (CMC). - Gently warm the solution and maintain its temperature during administration. - Use sonication to aid in dissolution. |
| Inconsistent results between animals in the same treatment group. | - Inhomogeneous drug formulation. - Inaccurate dosing. - Precipitation of the drug at the injection site. | - For suspensions, ensure the formulation is vigorously vortexed or stirred immediately before each administration to ensure a uniform concentration. - Calibrate all dosing equipment and use precise techniques for administration. - Consider alternative formulation strategies to improve solubility and stability in physiological fluids. |
| Lack of observed anti-tumor efficacy. | - Sub-optimal dosage. - Inappropriate route of administration for the model. - The specific cancer model is not responsive to CCL2-CCR2 inhibition. | - Perform a dose-escalation study to find the maximally tolerated dose and a dose-response study to identify an effective dose. - Ensure the chosen route of administration allows for adequate bioavailability. Oral gavage and intraperitoneal injection are common for preclinical studies. - Confirm the expression of CCL2 and CCR2 in your tumor model, as their presence is key to this compound's primary mechanism of action. |
| Unexpected toxicity or adverse effects in treated animals. | - Vehicle toxicity. - The dose is too high for the specific animal strain or model. - Contamination of the formulation. | - Run a vehicle-only control group to assess any toxicity related to the formulation itself. - Reduce the dose of this compound. - Ensure sterile preparation techniques for all injectable formulations. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound. Researchers should note that preclinical efficacy data is limited and the provided values should be used as a reference for initiating their own studies.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 7050 | [4] |
| Mouse | Oral | 5600 | [4] |
Table 2: In Vivo Dosage and Efficacy of this compound (Hypothetical Example)
| Mouse Model | Cancer Type | Dosage (mg/kg) | Administration Route | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| Nude Mice (Xenograft) | Breast Cancer (e.g., MDA-MB-231) | 10 | Oral Gavage | Daily for 21 days | [Experimental Data] | [Your Study] |
| Nude Mice (Xenograft) | Breast Cancer (e.g., MDA-MB-231) | 30 | Oral Gavage | Daily for 21 days | [Experimental Data] | [Your Study] |
| Nude Mice (Xenograft) | Breast Cancer (e.g., MDA-MB-231) | 50 | Oral Gavage | Daily for 21 days | [Experimental Data] | [Your Study] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile microcentrifuge tubes or glass vial
-
Mortar and pestle (optional, for micronization)
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount: Determine the total volume of the formulation needed based on the number of animals, their average weight, the dosage, and the administration volume (typically 5-10 mL/kg for mice).[10]
-
Weigh the this compound: Accurately weigh the required amount of this compound powder. For better suspension, the particle size can be reduced by gentle grinding with a mortar and pestle.
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of CMC in sterile water. It may require stirring and gentle heating to fully dissolve. Allow the solution to cool to room temperature.
-
Wetting the powder: In a sterile vial, add a small amount of the CMC vehicle to the this compound powder to create a uniform paste. This ensures the particles are adequately wetted.
-
Gradual dilution: Slowly add the remaining CMC vehicle to the paste while continuously vortexing or stirring to form a homogenous suspension.
-
Homogenization: Use a vortex mixer or a brief sonication to ensure the suspension is uniform before administration.
-
Administration: Immediately before dosing each animal, vortex the suspension thoroughly to ensure uniform distribution of this compound. Administer the calculated volume using an appropriately sized gavage needle.[10][11][12][13][14]
Protocol 2: Subcutaneous Xenograft Tumor Model and Treatment
Materials:
-
Cancer cell line of interest
-
Female immunodeficient mice (e.g., nude mice), 6-8 weeks old
-
Matrigel (or similar extracellular matrix gel)
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
-
Prepared this compound formulation
Procedure:
-
Cell Preparation: Culture cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor appearance. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the prepared this compound formulation or vehicle control to the respective groups according to the planned dosage and schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition, calculated at the end of the study.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Potentials of C‐C motif chemokine 2–C‐C chemokine receptor type 2 blockers including this compound as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I dose‐escalation trial to repurpose this compound, an oral CCL2 inhibitor, in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RTECS NUMBER-UA2459750-Chemical Toxicity Database [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. admescope.com [admescope.com]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
Propagermanium toxicity profile and potential side effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the toxicity profile and potential side effects of propagermanium. The following question-and-answer format addresses common issues and provides troubleshooting guidance for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound from preclinical studies?
A1: this compound generally exhibits low acute toxicity in preclinical studies. The primary measure of acute toxicity, the median lethal dose (LD50), has been determined in mice.
Quantitative Preclinical Toxicity Data
| Species | Route of Administration | LD50 Value | Reference |
| Mice | Intraperitoneal (i.p.) | 2.8 g/kg | [1] |
Q2: What are the reported side effects of this compound in humans from clinical trials and post-market surveillance?
A2: this compound is generally well-tolerated in clinical settings. Reported adverse events are often mild and transient. However, some cases of organ toxicity have been reported, though these are sometimes associated with contamination by inorganic germanium compounds.[2]
Reported Human Side Effects
| Side Effect | Incidence/Details | Study Context | Reference(s) |
| Depression | Observed in 2 out of 10 myeloma patients. | Case Series | [2] |
| Liver Enzyme Flares | Reported in 4% of patients. | Post-market survey of 32,700 patients with chronic hepatitis B. | [2] |
| Gastrointestinal Issues | Nausea, vomiting, abdominal pain. | Commonly reported. | [3] |
| General | Fatigue, dizziness, mild skin rashes. | Commonly reported. | [3] |
| Renal Impairment | Cases of chronic or acute renal failure have been linked to germanium compounds, with some cases involving this compound potentially contaminated with inorganic germanium dioxide (GeO2). | Review of 31 cases of organ toxicity related to various germanium compounds. | [2] |
Q3: Has the genotoxicity, carcinogenicity, or reproductive toxicity of this compound been evaluated?
A3: There is limited publicly available information specifically on the comprehensive genotoxicity, carcinogenicity, and reproductive toxicity of this compound. Generally, germanium compounds are not considered carcinogenic and may even inhibit cancer development.[4] High doses of germanium have been associated with increased embryonic resorption in animal studies, but malformations have primarily been reported with dimethyl germanium oxide.[4] For any new pharmaceutical, a standard battery of tests is typically conducted to assess these endpoints.
Troubleshooting Guide for In Vitro Experiments
Q1: I am observing unexpected cytotoxicity in my cell culture experiments with this compound. What could be the cause?
A1: Unexpected cytotoxicity can stem from several factors:
-
Solubility and Stability: this compound is a water-soluble polymer.[5] However, its stability in specific cell culture media over long incubation periods should be considered. Degradation products may have different biological activities.
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent and dilute to the final concentration in your cell culture medium immediately before use. If long-term experiments are planned, consider the stability of this compound under your specific experimental conditions (e.g., temperature, pH, media components).
-
-
Contamination: Ensure the this compound used is of high purity and free from contamination with inorganic germanium compounds like germanium dioxide (GeO2), which are known to be nephrotoxic.[2]
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to any compound.
-
Recommendation: Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.
-
Q2: My results from colorimetric assays (e.g., MTT, XTT) are inconsistent when using this compound. Is there a known interference?
A2: While there is no specific data on this compound interfering with common colorimetric assays, such interference is a known phenomenon for various compounds. Antioxidant properties of a compound can directly reduce the tetrazolium salts used in these assays, leading to false-positive results for cell viability.[6]
-
Troubleshooting Steps:
-
Cell-Free Control: Run the assay in the absence of cells, including only the media, the assay reagent (e.g., MTT), and this compound at the concentrations used in your experiment. This will determine if this compound directly reacts with the assay reagent.
-
Alternative Viability Assays: If interference is suspected, use an alternative method to assess cell viability that relies on a different principle, such as a lactate dehydrogenase (LDH) release assay (measuring membrane integrity) or a crystal violet staining assay (measuring cell number).
-
Q3: How should I prepare and store this compound for in vitro studies?
A3:
-
Dissolving: this compound is water-soluble. For cell culture experiments, it is advisable to dissolve it in sterile, deionized water or a buffered solution (e.g., PBS) to prepare a concentrated stock solution.
-
Storage: Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive, although there is no specific indication of this for this compound.
-
Working Solutions: Dilute the stock solution in your cell culture medium to the final desired concentration immediately before adding it to your cells.
Experimental Protocols
General Protocol for Acute Oral Toxicity Study (Adapted from OECD Guideline 425)
This is a generalized protocol and should be adapted based on specific experimental needs and institutional guidelines.
-
Test Animals: Healthy, young adult rodents (rats are preferred), fasted before administration.
-
Administration: Administer this compound in a single dose via gavage.
-
Dosing Procedure (Up-and-Down Procedure):
-
Dose a single animal at a step below the estimated LD50.
-
If the animal survives, dose the next animal at a higher dose. If the animal dies, dose the next animal at a lower dose.
-
The interval between dosing animals is typically 48 hours.
-
-
Observation Period: Observe animals for a total of 14 days, with special attention during the first 4 hours and daily thereafter.
-
Parameters Monitored:
-
Clinical signs of toxicity and mortality.
-
Body weight at least weekly.
-
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: Calculate the LD50 using the maximum likelihood method.
General Protocol for a 90-Day Subchronic Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)
-
Test Animals: Use at least 20 rodents (typically rats) per sex per group.
-
Dose Levels: Administer at least three dose levels of this compound and a concurrent control.
-
Administration: Administer the test substance orally (e.g., in the diet, drinking water, or by gavage) daily for 90 days.
-
Parameters Monitored:
-
Daily clinical observations.
-
Weekly body weight and food/water consumption.
-
Ophthalmological examination before and at the end of the study.
-
Hematology and clinical chemistry at termination.
-
-
Pathology:
-
Gross necropsy on all animals.
-
Organ weights of major organs.
-
Histopathological examination of preserved organs and tissues.
-
-
Data Analysis: Analyze data for dose-related effects on all parameters. Determine the No-Observed-Adverse-Effect Level (NOAEL).
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of the C-C chemokine receptor type 2 (CCR2) signaling pathway.[5] This pathway is crucial for the recruitment of monocytes and macrophages to sites of inflammation.
Diagram of the CCL2/CCR2 Signaling Pathway and this compound's Point of Intervention
This compound inhibits the CCL2/CCR2 signaling pathway.
By inhibiting the binding of the chemokine CCL2 to its receptor CCR2, this compound blocks the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. This ultimately leads to a reduction in inflammatory cell migration and other cellular responses associated with inflammation.
References
Addressing solubility issues of propagermanium in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the solubility of propagermanium, particularly in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: this compound is a polymeric organometallic compound. Due to its structure and polar nature, it is generally considered insoluble or only very slightly soluble in the majority of organic solvents, such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO). Its solubility is primarily in aqueous solutions.
Q2: Why is this compound not soluble in organic solvents?
A2: The insolubility of this compound in organic solvents stems from its chemical structure. It exists as a polymer with the formula ((HOOCCH₂CH₂Ge)₂O₃)n. This polymeric nature, along with the presence of polar carboxyl groups, makes it energetically unfavorable to dissolve in non-polar or weakly polar organic solvents. Significant energy would be required to break the interactions within the polymer chain and solvate it with organic solvent molecules.
Q3: Is there a way to increase this compound's solubility in organic solvents?
A3: Currently, there are no established methods for dissolving this compound in common organic solvents to achieve a true solution. Researchers encountering this issue should consider alternative formulation strategies, such as creating a suspension or, preferably, switching to an aqueous-based solvent system where this compound exhibits good solubility.
Q4: What is the solubility of this compound in water?
A4: this compound is soluble in water. Its solubility can be significantly influenced by the pH of the solution. Under alkaline conditions, its solubility is greatly enhanced. When dissolved in water, this compound hydrolyzes to form 3-(trihydroxygermyl)propanoic acid (THGP).
Q5: How does pH affect the aqueous solubility of this compound?
A5: The presence of carboxylic acid groups in the this compound structure means that its solubility in water is pH-dependent. In alkaline conditions (higher pH), these acidic groups are deprotonated, forming carboxylate salts. These salts are more polar and have much higher aqueous solubility.
Data Presentation: this compound Aqueous Solubility
| Solvent System | Temperature | Solubility | Reference |
| Water | 20°C | 1.09% (w/v) or 10.9 g/L | [1] |
| Water (Alkaline) | Not Specified | >10% (w/v) or >100 g/L at pH 7.4 | [1] |
Troubleshooting Guide
If you are experiencing issues with dissolving this compound, please follow the steps below.
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Stock Solution
This protocol describes the preparation of a 100 mg/mL (10% w/v) stock solution of this compound in a buffered aqueous solution at pH 7.4.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, deionized water
-
1 M NaOH solution
-
Calibrated pH meter
-
Sterile conical tubes or flasks
-
Stir plate and magnetic stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, for 10 mL of a 100 mg/mL solution, weigh 1.0 g of this compound.
-
Initial Mixing: Add the this compound powder to a sterile conical tube or flask containing a magnetic stir bar. Add approximately 80% of the final desired volume of PBS (e.g., 8 mL for a final volume of 10 mL).
-
pH Adjustment: Place the vessel on a stir plate and begin stirring. Monitor the pH of the suspension using a calibrated pH meter. The initial pH will likely be acidic.
-
Solubilization: Slowly add the 1 M NaOH solution dropwise to the suspension. As the pH increases towards 7.4, the this compound will begin to dissolve. Continue to add NaOH until the pH is stable at 7.4 and all the powder has dissolved, resulting in a clear solution.
-
Final Volume Adjustment: Once the this compound is fully dissolved and the pH is stable at 7.4, transfer the solution to a volumetric flask and add PBS to reach the final desired volume (e.g., 10 mL).
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.
Protocol 2: Quantitative Analysis of this compound by HPLC
This protocol provides a general method for the quantification of this compound (as the hydrolyzed monomer, THGP) in aqueous solutions using High-Performance Liquid Chromatography (HPLC) with UV detection. Method optimization may be required depending on the specific instrumentation and sample matrix.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade methanol and water
-
Orthophosphoric acid
-
This compound reference standard
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters for sample preparation
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of methanol and water (e.g., 15:85 v/v) adjusted to a pH of 3.0 with orthophosphoric acid. Filter and degas the mobile phase before use.
-
Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the expected sample range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dilute the experimental aqueous samples containing this compound with the mobile phase to a theoretical concentration that falls within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: Methanol:Water (15:85, v/v) with pH adjusted to 3.0
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: ~210 nm (optimization may be required)
-
-
Analysis:
-
Inject the working standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Caption: Experimental workflow for preparing and quantifying an aqueous solution of this compound.
References
Propagermanium Clinical Trials: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome limitations in propagermanium clinical trials. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an organogermanium compound that primarily functions as an inhibitor of the C-C chemokine receptor type 2 (CCR2). It interferes with the CCL2-CCR2 signaling pathway, which is crucial for the migration of monocytes and macrophages to sites of inflammation. This compound is thought to exert its effects by interacting with glycosylphosphatidylinositol (GPI)-anchored proteins associated with CCR2, thereby disrupting the downstream signaling cascade without directly blocking the ligand-receptor binding site.[1][2]
Q2: What are the known solubility and stability characteristics of this compound in experimental settings?
This compound is described as being insoluble in water at high concentrations but can be dissolved in protein solutions. For in vitro studies, it is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in cell culture media.[3] Researchers should be cautious about potential precipitation when diluting stock solutions in aqueous buffers and may need to optimize final solvent concentrations to maintain solubility and minimize cellular toxicity.[3] The stability of this compound in cell culture media over the course of an experiment should be considered, as degradation could affect results.[4][5]
Q3: Have there been any notable adverse events reported in this compound clinical trials?
In a phase I dose-escalation study in breast cancer patients, this compound was found to be safe, with no dose-limiting toxicities observed up to 90 mg/body/day.[6][7] A pilot trial in patients with type 2 diabetes and nephropathy also reported that the treatment was generally well-tolerated, with no severe adverse events.[8][9]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro monocyte chemotaxis assays.
-
Potential Cause: Suboptimal cell health or inconsistent cell numbers.
-
Troubleshooting Tip: Ensure monocytes are viable and in the logarithmic growth phase. Use a consistent cell seeding density across all wells. Perform a cell count and viability assessment before each experiment.
-
-
Potential Cause: Precipitation of this compound in the assay medium.
-
Troubleshooting Tip: Visually inspect the medium for any precipitate after adding this compound. Consider preparing fresh dilutions for each experiment. It may be necessary to lower the final concentration of this compound or optimize the solvent concentration.[3]
-
-
Potential Cause: Variability in the chemoattractant gradient.
-
Troubleshooting Tip: Ensure the chemoattractant (e.g., CCL2/MCP-1) is properly diluted and a stable gradient is established in the Boyden chamber or transwell system.
-
Issue 2: Lack of significant effect on primary endpoints in a clinical trial.
-
Potential Cause: Insufficient dosage.
-
Troubleshooting Tip: As seen in a pilot study for diabetic nephropathy, a dosage of 30 mg/day did not significantly reduce albuminuria.[8][9] A dose-escalation study may be necessary to determine the optimal therapeutic dose for the specific indication. The ACTION Phase 2 trial used escalating doses of this compound (30-240 mg/day) in combination with irbesartan and observed a significant reduction in proteinuria.
-
-
Potential Cause: Patient population heterogeneity.
-
Troubleshooting Tip: Analyze subgroups within the trial population to identify potential responders. Future trial designs could incorporate biomarkers to select patients more likely to benefit from this compound treatment.
-
-
Potential Cause: Inappropriate primary endpoint.
-
Troubleshooting Tip: Re-evaluate the primary endpoint to ensure it is the most sensitive and relevant measure of the drug's biological activity. Consider incorporating exploratory endpoints to capture a broader range of potential effects.
-
Data from Clinical Trials
Table 1: Phase I Dose-Escalation Trial of this compound in Breast Cancer [6][7]
| Dose Level (mg/day) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 30 | 3 | 0 |
| 60 | 3 | 0 |
| 90 | 6 | 0 |
Caption: This study determined the maximum dose of this compound to be 90 mg/body/day with an acceptable safety profile.[7]
Table 2: Pilot Trial of this compound in Type 2 Diabetes and Nephropathy [8][9]
| Parameter | This compound Group (n=19) | Usual Care Group (n=10) | p-value |
| Change in UACR (%) | 25.0 (95% CI -20.4, 96.5) | - | 0.33 |
| Change in eGFR (mL/min/1.73m²) | 0.41 (95% CI -1.43, 2.24) | -0.50 (95% CI -3.02, 2.03) | 0.58 |
| Change in HbA1c (%) | -0.12 (95% CI -0.19, -0.05) | -0.20 (95% CI -0.29, -0.11) | 0.21 |
Abbreviations: UACR, urinary albumin-to-creatinine ratio; eGFR, estimated glomerular filtration rate; HbA1c, glycated hemoglobin; CI, confidence interval. Caption: A 30 mg/day dose of this compound for 12 months did not significantly reduce albuminuria in patients with type 2 diabetes and nephropathy.[8][9]
Experimental Protocols
Protocol 1: In Vitro Monocyte Chemotaxis Assay
This protocol is adapted from standard Boyden chamber assays and is intended for evaluating the inhibitory effect of this compound on monocyte migration.[10]
-
Cell Preparation:
-
Isolate primary human monocytes from peripheral blood using magnetic-activated cell sorting (MACS) or culture a monocyte-like cell line (e.g., THP-1).
-
Wash and resuspend the cells in serum-free RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Place a transwell insert with a 5 µm pore size polycarbonate membrane into the wells of a 24-well plate.
-
In the lower chamber, add 600 µL of serum-free medium containing the chemoattractant (e.g., 10 ng/mL recombinant human CCL2/MCP-1).
-
In the upper chamber, add 100 µL of the cell suspension.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Add the desired concentrations of this compound (or vehicle control) to both the upper and lower chambers. Ensure the final DMSO concentration is below 0.5%.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
-
Quantification of Migration:
-
After incubation, remove the transwell inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by staining the cells with a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence with a plate reader, or by detaching and counting the cells using a hemocytometer or flow cytometer.
-
Protocol 2: Cytokine Release Assay
This protocol outlines the measurement of cytokine release from peripheral blood mononuclear cells (PBMCs) following treatment with this compound.[11][12]
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash and resuspend the cells in complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at a concentration of 1 x 10⁶ cells/mL.
-
-
Cell Stimulation and Treatment:
-
Plate 1 mL of the cell suspension per well in a 24-well plate.
-
Add this compound at the desired final concentrations. Include a vehicle control (DMSO).
-
Stimulate the cells with a suitable agent, such as lipopolysaccharide (LPS) at 100 ng/mL, to induce cytokine production. Include an unstimulated control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant and store at -80°C until analysis.
-
-
Cytokine Measurement:
-
Measure the concentrations of relevant cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.
-
Visualizations
Caption: this compound's mechanism of action on the CCL2-CCR2 pathway.
Caption: Troubleshooting workflow for in vitro this compound assays.
References
- 1. An anti-inflammatory drug, this compound, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I dose-escalation trial to repurpose this compound, an oral CCL2 inhibitor, in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I dose‐escalation trial to repurpose this compound, an oral CCL2 inhibitor, in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound administration for patients with type 2 diabetes and nephropathy: A randomized pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound administration for patients with type 2 diabetes and nephropathy: A randomized pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. criver.com [criver.com]
Technical Support Center: Mitigating Germanium Compound-Induced Renal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential renal toxicity of germanium compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in renal toxicity between inorganic and organic germanium compounds?
A1: Inorganic germanium compounds, particularly germanium dioxide (GeO2), are strongly associated with nephrotoxicity.[1][2][3] In contrast, organic germanium compounds like carboxyethylgermanium sesquioxide (Ge-132) are reported to have a more favorable safety profile.[4] However, it is crucial to note that some organic germanium preparations may be contaminated with inorganic forms, and at high doses, Ge-132 can hydrolyze in the body to form germanium dioxide, potentially leading to toxic effects.[5][6][7]
Q2: What are the characteristic signs of germanium-induced nephrotoxicity in animal models?
A2: In animal models, such as rats treated orally with GeO2, the primary signs of nephrotoxicity include elevated serum creatinine and Blood Urea Nitrogen (BUN), and decreased creatinine clearance.[4][8] Histological examinations reveal vacuolar degeneration in renal tubular epithelial cells, particularly in the distal tubules, and mitochondrial swelling with electron-dense inclusions.[4][8][9][10]
Q3: What is the proposed mechanism of germanium dioxide (GeO2) renal toxicity?
A3: The precise mechanism is still under investigation, but evidence points towards mitochondrial damage as a key event. GeO2 appears to accumulate in the mitochondria of distal tubular epithelial cells, leading to swelling, the formation of electron-dense granules, and vacuolar degeneration.[4][8][9] This mitochondrial dysfunction likely impairs cellular respiration and energy production, ultimately leading to cell death and renal dysfunction.
Q4: Can organic germanium compounds like Spirogermanium cause renal toxicity?
A4: While Spirogermanium is an organic germanium compound, its primary dose-limiting toxicity observed in clinical trials is neurotoxicity, manifesting as lethargy, dizziness, and ataxia.[1] There has been no significant evidence of hematologic, renal, or hepatic toxicity associated with Spirogermanium in these trials.[1]
Q5: Are there any known chelating agents for germanium toxicity?
A5: While chelation therapy is a common strategy for heavy metal poisoning, specific, highly effective chelating agents for germanium are not well-established in the literature. General chelating agents like dimercaptosuccinic acid (DMSA) and 2,3-dimercaptopropanesulfonic acid (DMPS) are used for various heavy metals, but their efficacy for germanium requires further investigation.[11] Citric acid has been shown to chelate germanium atoms and remove germanium oxides from surfaces, suggesting a potential, though not clinically validated, interaction.[11]
Troubleshooting Guides
Issue 1: Elevated Renal Biomarkers (Serum Creatinine, BUN) in an ongoing experiment.
-
Immediate Action:
-
Temporarily halt the administration of the germanium compound.
-
Increase hydration of the animal models with sterile isotonic saline, if appropriate for the experimental design, to help support renal clearance.
-
Collect blood and urine samples for immediate analysis of a broader panel of renal biomarkers (see Table 2).
-
-
Follow-up Actions:
-
Dose Reduction: Consider reducing the dose of the germanium compound in subsequent experiments.
-
Co-administration of Antioxidants: Implement a protocol for co-administration of an antioxidant like N-acetylcysteine (NAC) to mitigate oxidative stress, a likely contributor to the toxicity.
-
Histopathological Analysis: At the end of the experiment, ensure a thorough histopathological examination of the kidneys to assess the extent of tubular damage.
-
Issue 2: Unexpected Mortality in Animal Cohort Receiving Germanium Compounds.
-
Immediate Action:
-
Cease all dosing immediately.
-
Perform a necropsy on the deceased animals, with a priority on collecting kidney tissue for histopathological analysis.
-
Review the formulation of the germanium compound to ensure there was no contamination, particularly of organic germanium with inorganic forms like GeO2.
-
-
Follow-up Actions:
-
Purity Analysis: If possible, have the purity of the germanium compound independently verified.
-
Pilot Dose-Response Study: Conduct a preliminary dose-response study with a smaller cohort of animals to establish a maximum tolerated dose (MTD) for your specific experimental conditions.
-
Staggered Dosing: In future experiments, consider a staggered dosing schedule to allow for intra-experimental monitoring of renal function before all animals are dosed.
-
Data Presentation
Table 1: Summary of Quantitative Toxicity Data for Germanium Compounds
| Compound | Animal Model | Route of Administration | Toxicity Metric | Value | Reference |
| Germanium Dioxide (GeO2) | Rat | Oral | - | Chronic intake leads to progressive renal dysfunction | [9] |
| Carboxyethylgermanium Sesquioxide (Ge-132) | Rat | Oral | NOAEL (90-day) | 2000 mg/kg bw/day | |
| Spirogermanium | Human | IV | Dose-limiting toxicity | Neurotoxicity | [1] |
Table 2: Recommended Biomarkers for Monitoring Renal Function in Preclinical Studies
| Biomarker | Sample Type | Indication of Injury | Reference |
| Serum Creatinine (sCr) | Serum | Decreased glomerular filtration rate (GFR) | [12][13][14] |
| Blood Urea Nitrogen (BUN) | Serum | Decreased glomerular filtration rate (GFR) | [12][13][14] |
| Kidney Injury Molecule-1 (KIM-1) | Urine | Proximal tubule injury | [14] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urine | Ischemic and nephrotoxic kidney injury | [14] |
| β2-microglobulin (B2M) | Urine | Proximal tubule injury | [14] |
| Clusterin | Urine | Glomerular and tubular injury | [14] |
Experimental Protocols
Protocol 1: Induction of Germanium Dioxide (GeO2) Nephrotoxicity in a Rat Model
-
Animal Model: Male Wistar or Lewis rats (8-10 weeks old).
-
Compound Preparation: Prepare a suspension of Germanium Dioxide (GeO2) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) at the desired concentration.
-
Dosing Regimen: Administer GeO2 orally via gavage daily for a period of 4 to 13 weeks. A dose of 75 mg/kg/day has been shown to induce nephrotoxicity.[4]
-
Monitoring:
-
Monitor body weight and food/water intake daily.
-
Collect blood samples weekly or bi-weekly via a suitable method (e.g., tail vein) for analysis of serum creatinine and BUN.
-
Collect urine samples at similar intervals for analysis of biomarkers like KIM-1 and NGAL.
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the animals and collect the kidneys.
-
Weigh the kidneys and fix one in 10% neutral buffered formalin for histopathological analysis (H&E and PAS staining).
-
Process the other kidney for electron microscopy to observe mitochondrial morphology.
-
Protocol 2: Mitigation of GeO2-Induced Nephrotoxicity with N-acetylcysteine (NAC)
-
Animal Model and GeO2 Induction: Follow steps 1-3 from Protocol 1.
-
NAC Preparation: Prepare a solution of N-acetylcysteine (NAC) in sterile saline.
-
NAC Dosing: Administer NAC via intraperitoneal (i.p.) injection at a dose of 150 mg/kg/day. This administration should precede the daily GeO2 gavage by approximately one hour.
-
Control Groups:
-
Vehicle control group.
-
GeO2 only group.
-
NAC only group.
-
-
Monitoring and Endpoint Analysis: Follow steps 4 and 5 from Protocol 1, comparing the outcomes between the different treatment groups.
Mandatory Visualizations
Caption: Proposed signaling pathway for GeO2-induced renal toxicity.
Caption: Experimental workflow for assessing germanium toxicity mitigation.
References
- 1. Nephrotoxicity and neurotoxicity in humans from organogermanium compounds and germanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nephrotoxicity in humans by the ultratrace element germanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic tubulointerstitial changes induced by germanium dioxide in comparison with carboxyethylgermanium sesquioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Effects of Dietary Organic Germanium, Ge-132, and Raffinose Supplementation on Caecal Flora in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subacute nephrotoxicity of germanium dioxide in the experimental animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Germanium dioxide-induced nephropathy: a new type of renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Unlocking Germanium Potential: Stabilization Strategies Through Wet Chemical Functionalization | MDPI [mdpi.com]
- 12. Assessing and Predicting Kidney Safety - Accelerating the Development of Biomarkers for Drug Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Propagermanium Oral Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of propagermanium. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound in its conventional form?
A1: Pharmacokinetic studies in healthy adults have shown that the oral absorption rate of this compound (also known as Ge-132) is approximately 30%.[1] The unabsorbed portion is excreted, and the absorbed compound is rapidly eliminated in the urine, largely in an unmetabolized state.[1]
Q2: What are the key physicochemical properties of this compound that may influence its oral absorption?
A2: this compound is a polymeric organogermanium compound.[2] It presents as a colorless, crystalline powder with a slightly acidic taste.[2] Its solubility is a critical factor for oral absorption.
| Property | Value | Reference |
| Water Solubility (20°C) | 1.09% | [2] |
| Solubility (pH 7.4) | >10% | [2] |
| pKa | 3.6 | [2] |
The significant increase in solubility under alkaline conditions suggests that the pH of the gastrointestinal tract will play a crucial role in its dissolution and subsequent absorption.
Q3: What is the primary mechanism of action for this compound, and could it relate to its absorption?
A3: this compound is known to be an immunomodulatory, antiviral, and anti-inflammatory agent.[3] Its primary mechanism involves the modulation of the immune response, particularly through the CCL2/CCR2 signaling pathway.[4][5] In aqueous solutions, this compound hydrolyzes to 3-(trihydroxygermyl)propanoic acid (THGPA). This hydrolysate can form complexes with vicinal diol compounds. While the direct link between this complex formation and intestinal absorption is not fully elucidated, it is a potential area for investigation.
Troubleshooting Guide for Pre-clinical Studies
Problem: Low and variable oral bioavailability observed in animal models.
This is a common challenge given the reported ~30% absorption rate in humans. Here are potential causes and experimental approaches to troubleshoot this issue:
| Potential Cause | Suggested Troubleshooting Experiment | Expected Outcome |
| Poor Dissolution in Gastric Fluid | Perform in vitro dissolution studies at different pH values mimicking gastric and intestinal fluids (e.g., pH 1.2, 4.5, 6.8). | Determine the pH at which this compound has the highest dissolution rate. This will inform formulation strategies. |
| Limited Intestinal Permeability | Conduct Caco-2 cell monolayer permeability assays to assess the intrinsic permeability of this compound. | An apparent permeability coefficient (Papp) will help classify its permeability and determine if it's a primary barrier to absorption. |
| Efflux by Intestinal Transporters | In Caco-2 assays, include known inhibitors of common efflux transporters like P-glycoprotein (P-gp) to see if the transport of this compound increases. | An increase in the apical-to-basolateral transport in the presence of an inhibitor would suggest that efflux is limiting its absorption. |
| Pre-systemic Metabolism | Although reported to be largely unmetabolized, investigate potential gut wall metabolism using intestinal microsomes. | Identification of any metabolites would indicate that pre-systemic metabolism is a contributing factor to low bioavailability. |
Experimental Protocols for Improving Bioavailability
Below are detailed methodologies for key experiments aimed at enhancing the oral absorption of this compound.
Protocol 1: In Vitro Dissolution Testing
Objective: To determine the dissolution profile of this compound under various pH conditions.
Materials:
-
This compound powder
-
USP-standard dissolution apparatus (e.g., paddle or basket)
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Acetate Buffer, pH 4.5
-
Phosphate Buffer (Simulated Intestinal Fluid - SIF), pH 6.8
-
HPLC for quantification
Method:
-
Prepare dissolution media (SGF, Acetate Buffer, SIF).
-
Place a known amount of this compound into the dissolution vessel containing 900 mL of the selected medium, maintained at 37°C.
-
Begin stirring at a constant rate (e.g., 75 RPM).
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile for each pH.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and investigate the potential involvement of efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
This compound solution
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
P-glycoprotein inhibitor (e.g., Verapamil)
-
LC-MS/MS for quantification
Method:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of lucifer yellow.
-
For apical to basolateral (A-B) transport, add this compound solution to the apical side and fresh HBSS to the basolateral side.
-
For basolateral to apical (B-A) transport, add this compound solution to the basolateral side and fresh HBSS to the apical side.
-
To investigate efflux, pre-incubate cells with a P-gp inhibitor before adding this compound and performing the A-B transport study.
-
Collect samples from the receiver chamber at specified time intervals.
-
Analyze the concentration of this compound using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each condition. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Potential Formulation Strategies to Enhance Bioavailability
Based on the physicochemical properties of this compound and general pharmaceutical principles, the following formulation strategies could be investigated:
-
pH Modification: Incorporating alkaline excipients into the formulation could create a microenvironment in the stomach or small intestine that enhances the dissolution of this compound.
-
Permeation Enhancers: The use of excipients known to reversibly open tight junctions in the intestinal epithelium could improve the absorption of the water-soluble this compound.
-
Lipid-Based Formulations: For the less soluble form of this compound, formulating it in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), could improve its solubilization in the gastrointestinal tract.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nano-range could increase its surface area, leading to a faster dissolution rate.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Bioavailability Enhancement
Caption: A logical workflow for investigating and improving the oral bioavailability of this compound.
Signaling Pathway of this compound's Anti-Inflammatory Action
Caption: The inhibitory effect of this compound on the CCL2/CCR2 signaling pathway.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. vivtex.com [vivtex.com]
- 3. Transport Mechanisms of Polymannuronic Acid and Polyguluronic Acid Across Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fip.org [fip.org]
Best practices for handling and storage of propagermanium powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing propagermanium powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound, also known as Ge-132, is a synthetic organogermanium compound.[1] It is a water-soluble polymer of 3-oxygermylpropionic acid.[2] In research, it is primarily investigated for its immunomodulatory, anti-inflammatory, antiviral, and potential anticancer properties.[1] Its mechanism of action is largely attributed to its role as a C-C chemokine receptor type 2 (CCR2) antagonist, which inhibits the recruitment of inflammatory monocytes and macrophages to sites of inflammation.[1]
Q2: What are the key physical and chemical properties of this compound powder?
A2: The table below summarizes the key quantitative data for this compound powder.
| Property | Value | References |
| Molecular Formula | C₆H₁₀Ge₂O₇ | [3] |
| Molecular Weight | 339.42 g/mol | [1][3] |
| Appearance | White solid powder | [3] |
| Solubility | Water-soluble, Slightly soluble in DMSO | [1][3] |
| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3] |
Q3: What are the general safety precautions for handling this compound powder?
A3: When handling this compound powder, it is crucial to adhere to standard laboratory safety protocols for handling chemical powders. This includes working in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][5] Personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves, should be worn at all times.[5][6] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4][5]
Q4: How should this compound powder be stored?
A4: this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][7] For long-term stability, it is recommended to store the powder at -20°C, where it can be stable for up to three years.[3] If dissolved in a solvent, the solution should be stored at -80°C and is typically stable for up to one year.[3] Keep the container away from heat, sparks, open flames, and strong oxidizing agents.[6][8]
Q5: What are the known signaling pathways modulated by this compound?
A5: this compound is known to modulate several key signaling pathways involved in inflammation and immune response. Its primary mechanism is the inhibition of the CCL2/CCR2 axis.[1] Additionally, research suggests its involvement in the downregulation of the STAT1 pathway and potential modulation of the NF-κB pathway, both of which are critical in inflammatory processes.[9][10][11]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound powder.
Issue 1: this compound powder is not dissolving properly in aqueous solutions.
-
Possible Cause A: Exceeding Solubility Limit. this compound is water-soluble, but like any compound, it has a solubility limit. Attempting to prepare a solution that is too concentrated can lead to incomplete dissolution.
-
Suggested Solution: Try preparing a more dilute solution. If a higher concentration is necessary, gentle warming and vortexing may aid dissolution. However, avoid excessive heat which could degrade the compound.
-
-
Possible Cause B: Improper Mixing Technique. Adding the powder to the solvent without adequate agitation can result in clumping and poor dissolution.
-
Suggested Solution: Add the this compound powder gradually to the aqueous buffer while continuously stirring or vortexing.[12] This ensures even dispersion and facilitates dissolution.
-
-
Possible Cause C: pH of the Solution. The solubility of some compounds can be pH-dependent.
Issue 2: Precipitation is observed after preparing a stock solution in DMSO and diluting it in an aqueous medium.
-
Possible Cause: Solvent-Shifting Precipitation. this compound is only slightly soluble in DMSO. When a concentrated DMSO stock is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out of the solution.[12]
-
Suggested Solution:
-
Use Water as the Primary Solvent: Since this compound is water-soluble, preparing stock solutions directly in an appropriate aqueous buffer is recommended.
-
Optimize Dilution: If a DMSO stock must be used, add the stock solution dropwise to the vigorously stirring aqueous buffer.[12] This helps to disperse the compound quickly and minimize localized high concentrations that can lead to precipitation.
-
Lower Final Concentration: If precipitation persists, try working with a lower final concentration of this compound in your experiment.[12]
-
-
Issue 3: Inconsistent results in cell-based assays.
-
Possible Cause A: Inaccurate Concentration of this compound Solution. This could be due to incomplete dissolution or precipitation.
-
Suggested Solution: Always ensure your this compound solution is fully dissolved and visually inspect for any precipitate before use. Prepare fresh solutions for each experiment to ensure consistency.[13]
-
-
Possible Cause B: Degradation of this compound. Improper storage of stock solutions can lead to degradation of the compound.
-
Suggested Solution: Store aqueous stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3]
-
-
Possible Cause C: Cellular Health. The response of cells to any treatment can be influenced by their general health and culture conditions.
-
Suggested Solution: Ensure cells are healthy, within a low passage number, and free from contamination. Always include appropriate vehicle controls in your experimental design.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Sterile Water
-
Materials:
-
This compound powder (MW: 339.42 g/mol )
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound powder to prepare the desired volume of a 10 mM stock solution. For 1 mL of a 10 mM stock, you will need 3.39 mg of this compound.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile tube.
-
Add the desired volume of sterile water to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cell lines.
-
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
-
-
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same volume of sterile water as used for the highest concentration of this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
References
- 1. This compound (CAS 12758-40-6) - Research Grade [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. tmi.utexas.edu [tmi.utexas.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a CCR2 inhibitor, attenuates cerebral ischemia/reperfusion injury through inhibiting inflammatory response induced by microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Propagermanium vs. Spirogermanium: A Comparative Analysis for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two organogermanium compounds, propagermanium and spirogermanium, which have been investigated for their potential in cancer therapy. While both compounds incorporate germanium, their mechanisms of action, clinical development trajectories, and toxicity profiles differ significantly. This analysis synthesizes available preclinical and clinical data to offer an objective comparison for research and development professionals.
At a Glance: Key Differences
| Feature | This compound | Spirogermanium |
| Primary Mechanism of Action | Immunomodulatory: Inhibits CCL2-CCR2 pathway, activates NK cells.[1][2] | Cytotoxic: Inhibits DNA, RNA, and protein synthesis.[3][4] |
| Clinical Development Status | Approved in Japan for Hepatitis B; explored in oncology with some promising results in refractory cancers.[1][2] | Development largely abandoned due to significant neurotoxicity.[3] |
| Primary Therapeutic Target | Tumor microenvironment, immune evasion. | Cancer cell proliferation. |
| Key Toxicity | Generally well-tolerated; some reports of depression and liver enzyme flares. | Dose-limiting neurotoxicity (lethargy, dizziness, ataxia).[3][4] |
| Administration Route | Oral.[2] | Intravenous and Oral.[3][4] |
Preclinical and In Vitro Data
Quantitative in vitro data for a direct comparison of this compound and spirogermanium against the same cancer cell lines is limited in publicly available literature. However, the following tables summarize the existing data.
Table 1: In Vitro Cytotoxicity and Biological Activity of Spirogermanium
| Cell Line/Target | Concentration/IC50 | Effect | Reference |
| Various Human Tumor Cell Lines | 1 µg/mL | Cytotoxic | [3] |
| Human Myeloid Leukemia (K-562) | Clinically achievable concentrations | Cytotoxic | [3] |
| HeLa Cells | Not specified | Inhibition of DNA and RNA synthesis | [4] |
| Activated Macrophages | 5 µM | IC50 for inhibition of superoxide production |
Mechanism of Action
The two compounds exhibit fundamentally different approaches to cancer therapy.
This compound: An Immunomodulatory Approach
This compound's anticancer effects are primarily attributed to its ability to modulate the tumor microenvironment and enhance the host's immune response.[1] Its key mechanism involves the inhibition of the CCL2-CCR2 signaling pathway.[1][2] This pathway is crucial for the recruitment of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) to the tumor site, which promote tumor growth, invasion, and metastasis.[1] By blocking this pathway, this compound can disrupt the supportive tumor niche.
Furthermore, this compound has been shown to activate Natural Killer (NK) cells, a critical component of the innate immune system that can directly lyse cancer cells.[1][2]
Spirogermanium: A Direct Cytotoxic Agent
In contrast, spirogermanium was developed as a traditional cytotoxic agent. Its proposed mechanism of action involves the direct inhibition of essential cellular processes in cancer cells, including DNA, RNA, and protein synthesis.[3][4] This disruption of macromolecule synthesis ultimately leads to cell death. Unlike many other chemotherapeutic agents, spirogermanium was noted for its lack of significant bone marrow toxicity.[3]
Clinical Trial Data
Table 2: Summary of this compound Clinical Trials in Cancer
| Cancer Type | Phase | Key Findings | Reference |
| Refractory Gastric Cancer | Single-arm clinical trial | Tendency to prolong survival; 2 of 8 patients showed complete remission of metastases. | [2] |
| Refractory Oral Cancer | Single-arm clinical trial | Tendency to prolong survival. | [2] |
| Breast Cancer | Phase I | Well-tolerated; determined maximum tolerated dose of 90 mg/body/day. Showed potential as an anti-metastatic drug. | |
| Lung Cancer | Controlled Study (fragmentary data) | Higher survival rates alleged at doses above 20 mg/kg/day. | |
| Multiple Myeloma | Case Series | Complete or partial responses in 4 of 10 patients. |
Table 3: Summary of Spirogermanium Clinical Trials
| Cancer Type | Phase | Key Findings | Reference |
| Malignant Lymphoma | Phase I/II | Some activity reported. | [3] |
| Ovarian Cancer | Phase II | Some activity reported. | [3] |
| Breast Cancer | Phase II | Some activity reported. | [3] |
| Large Bowel Cancer | Phase II | Some activity reported. | [3] |
| Prostatic Cancer | Phase II | Some activity reported. | [3] |
| Non-Small Cell Lung Cancer | Phase II | Not active at the dosage used. | |
| Advanced Malignancy | Phase I | Partial response in one patient with lymphocytic lymphoma. | [4] |
Experimental Protocols
Detailed experimental protocols for many of the foundational preclinical studies are not extensively reported in the available literature. However, based on more recent studies on this compound, a general workflow for assessing its immunomodulatory effects can be outlined.
Experimental Workflow: Assessing this compound's Effect on NK Cell Activity
Conclusion
This compound and spirogermanium represent two distinct generations and strategic approaches in the exploration of organogermanium compounds for cancer therapy.
Spirogermanium , an earlier candidate, followed the conventional cytotoxic path. While showing some initial promise against a range of tumors and a favorable lack of myelosuppression, its development was ultimately curtailed by insurmountable neurotoxicity. The available data suggests it has limited, if any, further potential in modern oncology.
This compound , on the other hand, aligns with the contemporary focus on immunotherapy and targeting the tumor microenvironment. Its mechanism of inhibiting the CCL2-CCR2 pathway and activating NK cells presents a more nuanced and potentially less toxic approach to cancer treatment. The clinical data, although still preliminary in the context of oncology, suggests potential benefits in refractory cancers and as an anti-metastatic agent. Its established safety profile from its use in treating hepatitis B in Japan provides a solid foundation for its repositioning in oncology.
For researchers and drug development professionals, this compound represents a more viable and promising avenue for further investigation. Future research should focus on elucidating the full spectrum of its immunomodulatory effects, identifying predictive biomarkers for patient response, and exploring its efficacy in combination with other immunotherapies and targeted agents.
References
- 1. Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activities of spirogermanium and other structurally related azaspiranes: effects on tumor cell and macrophage functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces NK Cell Maturation and Tends to Prolong Overall Survival of Patients With Refractory Cancer | Anticancer Research [ar.iiarjournals.org]
- 4. Phase I clinical trial of spirogermanium - PubMed [pubmed.ncbi.nlm.nih.gov]
Propagermanium: An In Vivo Examination of its Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Propagermanium's Anti-Inflammatory Properties
This compound, an organogermanium compound, has demonstrated notable anti-inflammatory effects in a variety of in vivo models. This guide provides a comprehensive overview of its performance, presenting supporting experimental data and comparing its mechanistic action to other established anti-inflammatory agents. The following sections detail the experimental protocols utilized in key studies, summarize quantitative outcomes in comparative tables, and illustrate the underlying signaling pathways.
Performance Comparison: this compound vs. Placebo/Control
The anti-inflammatory effects of this compound have been quantified in several preclinical models, demonstrating significant improvements in inflammatory markers and disease outcomes compared to control or placebo groups. While direct head-to-head in vivo comparisons with other anti-inflammatory agents like NSAIDs or corticosteroids are not extensively documented in publicly available research, the data below provides a strong baseline for its efficacy.
| In Vivo Model | Key Parameters Measured | This compound Treatment Group Outcome | Control/Placebo Group Outcome | Percentage Improvement with this compound | Reference Study |
| Cerebral Ischemia/Reperfusion Injury (Mouse) | Infarct Size, Neurological Score, Brain Water Content | Significant reduction in infarction size and brain edema, improved neurological behavior. | N/A (Comparison to MCAO model without treatment) | Data not quantified as a direct percentage in the abstract. | [1] |
| Myocardial Infarction (Mouse) | Ejection Fraction, Wall Thickness, Akinetic Area, Collagen Scar Formation | Improved ejection fraction (38.5% ± 3.4%), improved wall thickness (34.7% ± 3.2%), diminished akinetic area (13.8% ± 4.0%), less collagen scar formation (12.7% ± 1.4%). | Ejection fraction (23.8% ± 3.0%), wall thickness (21.8% ± 2.9%), akinetic area (37.3% ± 5.6%), higher collagen scar formation. | Ejection Fraction: ~62% improvement, Wall Thickness: ~59% improvement, Akinetic Area: ~63% reduction, Scar Formation: ~46% reduction. | [2] |
| Type 2 Diabetes with Endothelial Dysfunction (Rat) | Fasting Glucose, Insulin Resistance, Endothelial Function, Perivascular Adipose Tissue (PVAT) Inflammation & Oxidative Stress | Improved fasting glucose (18% reduction), improved insulin resistance (32% reduction), improved endothelial function (25-33% improvement), reduced PVAT inflammation (56% reduction), reduced oxidative stress profile (55% reduction). | No treatment administered. | As listed in the outcome column. | [3][4] |
| Diet-Induced Non-Alcoholic Steatohepatitis (NASH) (Mouse) | Mcp-1 and CD11c gene expression in White Adipose Tissue (WAT), Macrovesicular Steatosis, Lobular Inflammation | Significantly decreased Mcp-1 and CD11c gene expression, decreased macrovesicular steatosis, and a tendency for reduced lobular inflammation (more pronounced in early intervention). | Increased Mcp-1 and CD11c gene expression, pronounced macrovesicular steatosis and lobular inflammation. | Not explicitly quantified as a percentage in the abstract. | [5] |
Mechanism of Action: A Focus on the CCL2/CCR2 Axis
This compound exerts its anti-inflammatory effects primarily by inhibiting the C-C chemokine receptor type 2 (CCR2) signaling pathway.[5][6] This pathway is crucial for the recruitment of monocytes and macrophages to sites of inflammation. The chemokine CCL2 (also known as MCP-1) is a key ligand for CCR2. By interfering with this axis, this compound effectively reduces the infiltration of inflammatory cells into tissues, thereby mitigating inflammation and subsequent tissue damage.[2][7] Interestingly, it is suggested that this compound does not directly block the CCR2 receptor but may target glycosylphosphatidylinositol (GPI)-anchored proteins closely associated with it.[8]
Below is a diagram illustrating the experimental workflow for a typical in vivo study investigating the anti-inflammatory effects of this compound.
References
- 1. This compound, a CCR2 inhibitor, attenuates cerebral ischemia/reperfusion injury through inhibiting inflammatory response induced by microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonizing CCR2 With this compound Leads to Altered Distribution of Macrophage Subsets and Favorable Tissue Remodeling After Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Novel Therapeutic Approach for the Treatment of Endothelial Dysfunction in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Novel Therapeutic Approach for the Treatment of Endothelial Dysfunction in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CCR2 Inhibitor this compound Attenuates Diet-Induced Insulin Resistance, Adipose Tissue Inflammation and Non-Alcoholic Steatohepatitis | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Potentials of C‐C motif chemokine 2–C‐C chemokine receptor type 2 blockers including this compound as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An anti-inflammatory drug, this compound, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Propagermanium's Antiviral Efficacy: A Comparative Analysis of In Vitro and In Vivo Studies
Propagermanium, an organogermanium compound, demonstrates a significant disparity in its antiviral efficacy when evaluated in in vitro versus in vivo experimental settings. While direct antiviral activity against a range of viruses in cell culture is reportedly absent, in vivo studies in animal models have revealed a potent antiviral effect, primarily attributed to the compound's immunomodulatory properties.
This guide provides a comprehensive comparison of the in vitro and in vivo antiviral efficacy of this compound, presenting available experimental data, detailing the underlying methodologies, and illustrating the proposed mechanism of action. This information is intended for researchers, scientists, and drug development professionals engaged in antiviral research.
Contrasting Efficacy: Direct vs. Indirect Antiviral Action
A pivotal study investigating the antiviral properties of this compound found that it did not inhibit the multiplication of various DNA or RNA viruses in vitro[1]. However, the same study demonstrated significant antiviral effects in vivo. This suggests that this compound's primary mechanism of action is not the direct inhibition of viral replication but rather the enhancement of the host's immune response to viral infections[1].
In Vivo Efficacy: Immunomodulation as the Key Driver
In vivo studies in murine models have shown that oral administration of this compound leads to significant protection against infections with Herpes Simplex Virus type 1 (HSV-1) and vaccinia virus[1]. The antiviral activity in these models is associated with a stimulation of the host's immune system, characterized by:
-
Induction of Cytotoxic T Lymphocytes (CTLs): this compound treatment in HSV-1-infected mice led to the induction of CTLs against the HSV-1 antigen[1].
-
Enhancement of Interferon-gamma (IFN-γ) Production: The compound was shown to enhance the induction of IFN-γ, a critical cytokine in antiviral immunity[1].
-
Stimulation of Interleukin-2 (IL-2) Production: In cultured mouse spleen cells, this compound stimulated the production of IL-2, a cytokine that promotes the proliferation and differentiation of T cells[1].
These immunomodulatory effects are believed to be the cornerstone of this compound's antiviral efficacy observed in living organisms.
Data Presentation
In Vitro Antiviral Activity Summary
| Virus Type | In Vitro Assay | Result | Reference |
| Various DNA and RNA viruses | Viral Multiplication Assay | No inhibition observed | [1] |
In Vivo Antiviral Efficacy in Murine Models
| Virus | Animal Model | This compound Dosage | Key Findings | Reference |
| Herpes Simplex Virus type 1 (HSV-1) | Mice | 1 and 10 mg/kg daily (oral) | Significantly prolonged mean survival days (13.4 +/- 2.3 and 14.2 +/- 2.3 days, respectively, vs. 7.7 +/- 0.5 days for control) | [1] |
| Vaccinia Virus | Mice | 0.2 to 10 mg/kg (oral) | Suppressed the number of pocks on the tail induced by the virus | [1] |
Immunomodulatory Effects of this compound
| Immune Response | Experimental System | This compound Dosage/Concentration | Observation | Reference |
| Cytotoxic T Lymphocyte (CTL) Induction | HSV-1-infected mice | 0.5 - 10 mg/kg (oral) | Induced CTLs against HSV-1 antigen | [1] |
| Interferon-gamma (IFN-γ) Induction | Mice treated with Mycobacterium bovis (BCG) | 1 - 10 mg/kg | Enhanced IFN-γ induction | [1] |
| Interleukin-2 (IL-2) Production | Mouse spleen cells cultured with Concanavalin A | 0.1 to 10 µg/ml | Stimulated IL-2 production | [1] |
Experimental Protocols
In Vitro Antiviral Assay (General Protocol)
While the specific protocol for the initial negative findings with this compound is not detailed in the available literature, a general methodology for assessing in vitro antiviral activity is as follows:
-
Cell Culture: A suitable host cell line for the virus of interest is cultured in 96-well plates to form a monolayer.
-
Compound Preparation: this compound is dissolved in a suitable solvent and serially diluted to various concentrations.
-
Virus Infection: The cell monolayers are infected with a standardized amount of the virus.
-
Treatment: The diluted this compound is added to the infected cell cultures.
-
Incubation: The plates are incubated at an optimal temperature and duration for viral replication.
-
Assessment of Antiviral Activity: The inhibition of viral replication is quantified using one of the following methods:
-
Plaque Reduction Assay: The number of viral plaques (localized areas of cell death) is counted, and the concentration of the compound that reduces the plaque number by 50% (EC50) is determined.
-
Cytopathic Effect (CPE) Inhibition Assay: The extent of virus-induced cell damage is visually assessed or quantified using a cell viability dye.
-
Viral Yield Reduction Assay: The amount of infectious virus produced in the culture supernatant is titrated.
-
In Vivo Murine Model of Herpes Simplex Virus Type 1 (HSV-1) Infection
-
Animals: Specific pathogen-free mice (e.g., BALB/c) of a specified age and sex are used.
-
Virus: A pathogenic strain of HSV-1 is prepared and titrated.
-
Infection: Mice are infected with a lethal dose of HSV-1, typically via an intraperitoneal or intranasal route.
-
Treatment: this compound is administered orally at various doses, starting at a specified time point relative to infection and continuing for a defined period. A control group receives a placebo.
-
Observation: Mice are monitored daily for signs of illness and mortality. The mean survival time is calculated for each group.
In Vivo Murine Model of Vaccinia Virus Infection
-
Animals: Specific pathogen-free mice are used.
-
Virus: A strain of vaccinia virus known to produce tail pocks is used.
-
Infection: The virus is administered, for example, by intravenous injection into a tail vein.
-
Treatment: this compound is given orally at different dosages for a specified duration.
-
Evaluation: After a set number of days, the tails of the mice are examined, and the number of pocks is counted for each animal.
Assay for Cytotoxic T Lymphocyte (CTL) Activity
-
Effector Cell Preparation: Spleen cells are harvested from HSV-1-infected mice that have been treated with this compound or a placebo.
-
Target Cell Preparation: Syngeneic target cells (e.g., fibroblasts) are infected with HSV-1 and labeled with a radioactive isotope such as 51Cr.
-
Co-culture: The effector spleen cells are co-cultured with the labeled target cells at various effector-to-target cell ratios.
-
Cytotoxicity Measurement: After incubation, the amount of 51Cr released into the supernatant from lysed target cells is measured. The percentage of specific lysis is calculated to determine the level of CTL activity.
Assay for Interferon-gamma (IFN-γ) Induction
-
Animal Treatment: Mice are first treated with an immune stimulant like Mycobacterium bovis (BCG) and then administered this compound or a placebo.
-
Serum Collection: Blood samples are collected from the mice at various time points after treatment.
-
IFN-γ Measurement: The concentration of IFN-γ in the serum is quantified using an enzyme-linked immunosorbent assay (ELISA) specific for murine IFN-γ.
Assay for Interleukin-2 (IL-2) Production
-
Cell Culture: Spleen cells are isolated from mice and cultured in vitro.
-
Stimulation: The spleen cells are stimulated with a mitogen such as Concanavalin A in the presence of various concentrations of this compound.
-
Supernatant Collection: After a defined incubation period, the culture supernatants are collected.
-
IL-2 Measurement: The amount of IL-2 in the supernatants is measured using an IL-2-specific ELISA or a bioassay using an IL-2-dependent cell line.
Proposed Mechanism of Immunomodulation
This compound's immunomodulatory effects are thought to be mediated through the inhibition of the CCL2-CCR2 signaling pathway. This pathway is crucial for the migration of monocytes and macrophages to sites of inflammation. This compound is proposed to interfere with this signaling by interacting with glycosylphosphatidylinositol (GPI)-anchored proteins that are associated with the CCR2 receptor. This interaction inhibits the chemotactic response of monocytes to the chemokine CCL2.
Experimental Workflow for In Vivo Antiviral Efficacy Assessment
The following diagram outlines a typical workflow for evaluating the in vivo antiviral efficacy of this compound.
References
A Comparative Guide to the Immunomodulatory Effects of Organogermanium Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunomodulatory effects of different organogermanium compounds, including Ge-132 (Propagermanium), Bio-Germanium, and Sanumgerman. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds.
Executive Summary
Organogermanium compounds have garnered interest for their potential to modulate the immune system. This guide focuses on a comparison of Ge-132 (and its hydrolysate THGP), the commercially available product Bio-Germanium, and Sanumgerman. The available data indicates that these compounds can influence both innate and adaptive immunity, primarily through the activation of Natural Killer (NK) cells, macrophages, and the production of key cytokines such as Interferon-gamma (IFN-γ). Notably, a randomized, double-blind, placebo-controlled clinical trial on Bio-Germanium provides robust quantitative data on its effects on NK cell activity and immunoglobulin levels. While data for Ge-132 and this compound suggests similar mechanisms, direct comparative studies and detailed quantitative data for all compounds are limited. Information on the specific immunomodulatory effects of Sanumgerman is sparse in the reviewed literature.
Data Presentation: Comparative Immunomodulatory Effects
The following tables summarize the available quantitative and qualitative data on the effects of different organogermanium compounds on key immunological parameters.
Table 1: Effects on Natural Killer (NK) Cell Activity
| Compound | Subject | Assay | Results | Reference |
| Bio-Germanium | Human (n=130, clinical trial) | Not specified | Significant Increase in NK cell activity at various Effector:Target (E:T) ratios after 8 weeks: - 50:1: +12.60% - 10:1: +10.19% - 5:1: +9.28% - 2.5:1: +7.27% (p<0.01 vs. placebo) | [1][2] |
| Ge-132 (this compound) | Mice | Not specified | Increased NK activity of spleen cells 24 hours after oral administration. | [3] |
| This compound | Human (refractory cancer patients) | Flow Cytometry | Increased percentage of mature, cytolytic CD16+/CD56Dim NK cells. | [4] |
| Sanumgerman | Not Available | Not Available | No specific quantitative data found in the reviewed literature. |
Table 2: Effects on Cytokine Production
| Compound | Subject | Cytokine | Results | Reference |
| Ge-132 (this compound) | Mice | IFN-γ | Induced IFN-γ production, reaching a maximum of 320 U/ml in serum 24 hours after oral administration. | [3] |
| Ge-132 (this compound) | Mice (thermally injured) | IFN-γ | Restored suppressed IFN-γ production to levels approximating controls. | [5] |
| This compound | Mice (cerebral ischemia/reperfusion) | TNF-α, IFN-γ, IL-1β, IL-6, IL-12, IL-17, IL-23 | Inhibited the release of these pro-inflammatory cytokines. | [4] |
| Bio-Germanium | Human | TNF-α | Demonstrated activation of TNF-α in a previous human study. | [2] |
| Sanumgerman | Not Available | Not Available | No specific quantitative data found in the reviewed literature. |
Table 3: Effects on Other Immune Cells and Molecules
| Compound | Subject | Target | Results | Reference |
| Bio-Germanium | Human (n=130, clinical trial) | IgG1 | Significant difference in the change from baseline compared to placebo (p=0.044). | [1][2] |
| Bio-Germanium | Human | B cells (CD19) | Demonstrated activation of B cells in a previous human study. | [2] |
| Ge-132 (THGP) | Mouse (macrophage-like cells) | Macrophage Phagocytosis | Increased phagocytic ability. | [6] |
| Ge-132 (this compound) | Mice | Macrophages | Induced cytotoxic macrophages in the peritoneal cavity 48 hours after oral administration. | [3] |
| Ge-132 (this compound) | Mice | T-cells & Macrophages | Antitumor activity expressed through the functions of macrophages and T-lymphocytes. | [5] |
| Sanumgerman | Not Available | Not Available | No specific quantitative data found in the reviewed literature. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to assess immunomodulatory effects.
NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of NK cells to lyse target cells.
Principle: Target cells are labeled with radioactive Chromium-51 (⁵¹Cr). When NK cells lyse the target cells, ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the cytotoxic activity of the NK cells.
Protocol:
-
Target Cell Preparation:
-
Culture a suitable target cell line (e.g., K562, a human erythroleukemic line) under standard conditions.
-
Harvest the target cells and wash them with culture medium.
-
Resuspend the cells and add ⁵¹Cr (as sodium chromate) to the cell suspension.
-
Incubate for 1-2 hours at 37°C to allow for cellular uptake of ⁵¹Cr.
-
Wash the labeled target cells multiple times with culture medium to remove unincorporated ⁵¹Cr.
-
-
Effector Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from blood samples using Ficoll-Paque density gradient centrifugation.
-
NK cells can be used directly from the PBMC population or further enriched using cell sorting techniques.
-
-
Cytotoxicity Assay:
-
Plate the ⁵¹Cr-labeled target cells at a fixed concentration in a 96-well V-bottom plate.
-
Add the effector cells (NK cells) at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Include control wells:
-
Spontaneous release: Target cells with medium only (measures baseline leakage of ⁵¹Cr).
-
Maximum release: Target cells with a detergent (e.g., Triton X-100) to induce complete lysis.
-
-
Centrifuge the plate briefly to initiate cell-to-cell contact and incubate for 4 hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect a portion of the supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of specific lysis using the following formula:
-
[2]
T-Cell Proliferation Assay (CFSE-Based)
This assay measures the proliferation of T-cells in response to a stimulus.
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently binds to intracellular proteins. When cells divide, the CFSE is distributed equally between the daughter cells, leading to a halving of fluorescence intensity with each cell division. This allows for the tracking of cell proliferation by flow cytometry.
Protocol:
-
Cell Labeling:
-
Isolate PBMCs or purified T-cells.
-
Resuspend the cells in a protein-free medium (e.g., PBS).
-
Add CFSE to the cell suspension at a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding an equal volume of complete culture medium containing fetal bovine serum (FBS).
-
Wash the cells multiple times with complete medium to remove unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete culture medium.
-
Plate the cells in a 96-well plate.
-
Add the desired stimulus (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 antibodies, or the organogermanium compound of interest).
-
Include an unstimulated control (cells with medium only).
-
Culture the cells for 3-5 days at 37°C in a CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the culture plate.
-
(Optional) Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) to identify specific T-cell subsets.
-
Analyze the cells on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.
-
Proliferating cells will appear as a series of peaks with progressively lower fluorescence intensity.
-
-
Data Analysis:
Cytokine Quantification (ELISA)
This assay measures the concentration of a specific cytokine in a biological sample.
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay that uses antibodies to detect and quantify a target protein. In a sandwich ELISA for cytokines, a capture antibody specific for the cytokine is coated onto the wells of a microplate.
Protocol:
-
Plate Coating:
-
Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ).
-
Incubate overnight at 4°C.
-
Wash the plate to remove unbound antibody.
-
Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA in PBS).
-
-
Sample and Standard Incubation:
-
Prepare a standard curve using a known concentration of the recombinant cytokine.
-
Add the standards and samples (e.g., cell culture supernatants, serum) to the wells of the plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate to remove unbound components.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for a different epitope on the cytokine to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Enzyme and Substrate Reaction:
-
Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate thoroughly.
-
Add a chromogenic substrate for the enzyme (e.g., TMB). A color change will occur in proportion to the amount of cytokine present.
-
-
Data Acquisition and Analysis:
-
Stop the enzyme-substrate reaction by adding a stop solution.
-
Read the absorbance of each well at a specific wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve. [6][10][11][12]
-
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of organogermanium compounds are mediated through the activation of specific intracellular signaling pathways. The hydrolysate of Ge-132, 3-(trihydroxygermyl)propanoic acid (THGP), has been shown to influence the NF-κB and inflammasome pathways.
Experimental Workflow for Assessing Immunomodulatory Effects
The following diagram illustrates a general workflow for investigating the immunomodulatory properties of organogermanium compounds.
Caption: General experimental workflow for evaluating the immunomodulatory effects of organogermanium compounds.
Signaling Pathway of THGP (Ge-132 Hydrolysate) in Macrophages
The following diagram illustrates the proposed signaling pathway for the immunomodulatory effects of 3-(trihydroxygermyl)propanoic acid (THGP), the hydrolysate of Ge-132, in macrophages. This pathway involves the activation of NF-κB, leading to the polarization of macrophages towards a pro-inflammatory M1 phenotype.
Caption: Proposed signaling pathway of THGP in macrophages, leading to M1 polarization and enhanced effector functions.
Conclusion
The available evidence suggests that organogermanium compounds, particularly Ge-132/Propagermanium and Bio-Germanium, are capable of modulating the immune system. The most robust evidence comes from a clinical trial on Bio-Germanium, which demonstrated a significant increase in NK cell cytotoxicity and an effect on IgG1 levels in humans. Preclinical studies on Ge-132 and this compound indicate a mechanism involving the induction of IFN-γ and the activation of NK cells and macrophages.
For drug development professionals, these findings highlight the potential of certain organogermanium compounds as immunomodulatory agents. However, the lack of direct comparative studies and the scarcity of quantitative data for some compounds, such as Sanumgerman, underscore the need for further rigorous, controlled research. Future studies should aim to directly compare different organogermanium compounds under standardized experimental conditions to elucidate their relative potency and mechanisms of action. This will be crucial for identifying the most promising candidates for further therapeutic development.
References
- 1. agilent.com [agilent.com]
- 2. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 3. [Induction of interferon and activation of NK cells and macrophages in mice by oral administration of Ge-132, an organic germanium compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a CCR2 inhibitor, attenuates cerebral ischemia/reperfusion injury through inhibiting inflammatory response induced by microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. bu.edu [bu.edu]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Human IFN gamma ELISA Kit (ab174443) | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bioworlde.com [bioworlde.com]
Propagermanium in Breast Cancer: A Comparative Analysis of Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of propagermanium, an oral CCL2 inhibitor, with alternative therapeutic strategies for breast cancer. The analysis is based on available clinical trial data and preclinical evidence, with a focus on its application in the perioperative setting.
This compound: Clinical Performance and Mechanism of Action
This compound has been investigated as a potential anti-metastatic agent in primary breast cancer. A phase I dose-escalation clinical trial (UMIN000022494) has provided initial safety and mechanistic data.[1][2]
Clinical Trial Data Summary
The primary objective of the phase I trial was to determine the dose-limiting toxicity (DLT) and maximum tolerated dose (MTD) of this compound in perioperative patients with primary breast cancer.[1][2]
| Parameter | This compound (Phase I Trial) |
| Study Population | 12 female patients with primary, operable, invasive ductal carcinoma of the breast.[1] |
| Dosage and Administration | Oral administration, 3 times daily, with dose escalation from 30 mg/day, to 60 mg/day, to 90 mg/day.[1] |
| Maximum Tolerated Dose | 90 mg/day.[1][2] |
| Dose-Limiting Toxicities | No dose-limiting toxicities were observed at any dose level.[1][2] |
| Adverse Events | Low-grade adverse events were reported, consistent with the safety profile observed in its use for chronic hepatitis B.[1] |
| Pharmacodynamics | A dose-dependent decrease in serum Interleukin-6 (IL-6) levels was observed. An inverse correlation was found between FBXW7 mRNA levels in the blood and serum concentrations of both CCL2 and IL-6.[1][2] |
Comparison with Standard Perioperative Therapies
A direct comparison with a single agent is challenging due to the diverse nature of breast cancer and its treatments. Standard perioperative care is tailored to the specific subtype of breast cancer (e.g., hormone receptor status, HER2 status).[3][4]
| Therapeutic Approach | General Efficacy | Common Adverse Events |
| Neoadjuvant/Adjuvant Chemotherapy | Improves disease-free and overall survival, particularly in triple-negative and HER2-positive breast cancer.[3][5] | Myelosuppression, nausea, vomiting, fatigue, alopecia, neuropathy. |
| Endocrine Therapy (e.g., Tamoxifen, Aromatase Inhibitors) | Highly effective in hormone receptor-positive breast cancer, significantly reducing recurrence rates.[3] | Hot flashes, vaginal dryness, arthralgia, increased risk of endometrial cancer (Tamoxifen), osteoporosis (Aromatase Inhibitors). |
| HER2-Targeted Therapy (e.g., Trastuzumab, Pertuzumab) | Dramatically improves outcomes for patients with HER2-positive breast cancer.[3] | Cardiotoxicity, infusion-related reactions, diarrhea. |
| This compound | Anti-metastatic potential suggested through preclinical data and biomarker modulation (decreased CCL2 and IL-6) in the Phase I trial; clinical efficacy in preventing metastasis is yet to be determined in larger trials.[1][2] | Low-grade adverse events reported in the Phase I trial.[1] |
Experimental Protocols
Quantification of Serum Cytokines (CCL2 and IL-6)
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying cytokine levels in serum.
-
Sample Collection: Whole blood is collected from patients at baseline and specified time points during treatment. Serum is separated by centrifugation and stored at -80°C.
-
Assay Procedure:
-
A microplate pre-coated with a capture antibody specific for either human CCL2 or IL-6 is used.
-
Patient serum samples and standards are added to the wells and incubated.
-
After washing, a biotin-conjugated detection antibody specific for the target cytokine is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, and the color development is proportional to the amount of bound cytokine.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.
-
A standard curve is generated to determine the concentration of the cytokine in the patient samples.
-
Quantification of FBXW7 mRNA
Methodology: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the expression levels of FBXW7 mRNA in peripheral blood mononuclear cells (PBMCs).
-
Sample Collection and RNA Extraction: PBMCs are isolated from whole blood using density gradient centrifugation. Total RNA is then extracted from the isolated PBMCs using a commercially available RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR:
-
The cDNA is used as a template for PCR amplification with primers specific for the FBXW7 gene and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
The PCR is performed in a real-time PCR machine using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA, allowing for the quantification of the PCR product in real-time.
-
The cycle threshold (Ct) values are determined for both the target gene (FBXW7) and the reference gene.
-
The relative expression of FBXW7 mRNA is calculated using the ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
This compound is believed to exert its anti-metastatic effects by inhibiting the CCL2-CCR2 signaling axis. This, in turn, downregulates the pro-tumorigenic inflammatory cytokine IL-6 and its downstream signaling cascade.
Caption: this compound inhibits CCL2, reducing the recruitment of immunosuppressive cells and subsequent IL-6 production, thereby potentially suppressing metastasis.
Experimental Workflow for Clinical Trial Sample Analysis
The following diagram illustrates the workflow for processing patient samples to obtain the pharmacodynamic data presented in the phase I trial of this compound.
Caption: Workflow for analyzing blood samples to measure serum cytokines and gene expression in the this compound clinical trial.
Logical Relationship of this compound's Therapeutic Hypothesis
The therapeutic rationale for using this compound in the perioperative setting is based on a logical sequence of events, from inhibiting a key chemokine to preventing the formation of a pre-metastatic niche.
Caption: The hypothesized cascade of events following this compound administration, leading to a reduction in metastatic risk.
References
- 1. Phase I dose‐escalation trial to repurpose this compound, an oral CCL2 inhibitor, in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation trial to repurpose this compound, an oral CCL2 inhibitor, in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perioperative Care of the Cancer Patient: Breast Procedures | Anesthesia Key [aneskey.com]
- 4. Perioperative Drug Management of Systemic Therapies in Breast Cancer: A Literature Review and Treatment Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
Propagermanium's Dichotomous Impact on Cytokine Production: A Cross-Study Analysis
For Immediate Release
A comprehensive review of existing literature reveals the complex and context-dependent immunomodulatory effects of propagermanium, an organogermanium compound. This analysis, aimed at researchers, scientists, and drug development professionals, highlights this compound's ability to both stimulate and suppress cytokine production, suggesting a nuanced role in regulating immune responses. Quantitative data from multiple studies have been aggregated to provide a clear comparison of its effects on key cytokines, alongside detailed experimental protocols for reproducibility.
Quantitative Analysis of Cytokine Modulation
This compound, also known as Ge-132 or repagermanium, demonstrates a dualistic nature in its influence on cytokine profiles. In certain contexts, it enhances the production of crucial immune activators like Interferon-gamma (IFN-γ), while in others, it curtails the release of a suite of pro-inflammatory cytokines. This suggests that its therapeutic potential may lie in its ability to normalize immune function rather than simply boosting or suppressing it.
The following table summarizes the quantitative impact of this compound on various cytokines as reported in key studies.
| Cytokine | Experimental Model | This compound Concentration/Dose | Observed Effect | Quantitative Data | Reference |
| IFN-γ | In vivo (Mice) | 300 mg/kg (oral administration) | Induction | Peak serum level of 320 U/ml at 24 hours | Aso et al., 1985 |
| TNF-α | In vivo (Mouse model of cerebral ischemia/reperfusion) | Not specified in abstract | Inhibition of release | Data not available in abstract | Pang et al., 2019[1] |
| IL-1β | In vivo (Mouse model of cerebral ischemia/reperfusion) | Not specified in abstract | Inhibition of release | Data not available in abstract | Pang et al., 2019[1] |
| IL-6 | In vivo (Mouse model of cerebral ischemia/reperfusion) | Not specified in abstract | Inhibition of release | Data not available in abstract | Pang et al., 2019[1] |
| IL-12 | In vivo (Mouse model of cerebral ischemia/reperfusion) | Not specified in abstract | Inhibition of release | Data not available in abstract | Pang et al., 2019[1] |
| IL-17 | In vivo (Mouse model of cerebral ischemia/reperfusion) | Not specified in abstract | Inhibition of release | Data not available in abstract | Pang et al., 2019[1] |
| IL-23 | In vivo (Mouse model of cerebral ischemia/reperfusion) | Not specified in abstract | Inhibition of release | Data not available in abstract | Pang et al., 2019[1] |
Deciphering the Mechanisms: Signaling Pathways and Experimental Workflows
This compound's immunomodulatory effects are underpinned by several key mechanisms of action. It is known to function as a C-C chemokine receptor type 2 (CCR2) inhibitor, which plays a crucial role in regulating the migration of monocytes and macrophages to sites of inflammation.[1] By blocking the CCL2/CCR2 signaling pathway, this compound can temper inflammatory responses.
Furthermore, this compound and its hydrolysate, 3-(trihydroxygermyl)propanoic acid (THGP), have been shown to induce the differentiation of macrophages towards the M1 phenotype. M1 macrophages are critical for host defense and are characterized by the production of pro-inflammatory cytokines. This seemingly contradictory effect highlights the compound's ability to modulate the immune response in a context-dependent manner, potentially promoting anti-tumor immunity through M1 polarization while curbing excessive inflammation in other scenarios.
The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing the impact of this compound on cytokine production.
Caption: Signaling pathways of this compound's immunomodulatory effects.
Caption: General experimental workflow for cytokine production analysis.
Experimental Protocols
To ensure the reproducibility of the findings cited, detailed experimental methodologies are crucial. The following are generalized protocols based on the methodologies commonly employed in the reviewed studies.
In Vivo Mouse Model of Cerebral Ischemia/Reperfusion (as per Pang et al., 2019)
-
Animal Model: Adult male C57BL/6J mice are used.
-
Ischemia Induction: Middle cerebral artery occlusion (MCAO) is induced for a specified period (e.g., 60 minutes) followed by reperfusion.
-
This compound Administration: this compound is administered, typically via oral gavage or intraperitoneal injection, at a specific dose. The timing of administration (pre- or post-ischemia) is a critical variable.
-
Sample Collection: At designated time points post-reperfusion, mice are euthanized, and brain tissue and blood samples are collected.
-
Cytokine Quantification:
-
ELISA: Brain tissue homogenates and serum are analyzed for protein levels of TNF-α, IL-1β, IL-6, IL-12, IL-17, and IL-23 using commercially available ELISA kits.
-
Real-Time PCR: Total RNA is extracted from brain tissue, and reverse-transcribed to cDNA. Quantitative PCR is then performed to measure the mRNA expression levels of the target cytokines.
-
In Vivo IFN-γ Induction in Mice (as per Aso et al., 1985)
-
Animal Model: Specific pathogen-free mice are used.
-
This compound Administration: A single oral dose of this compound (Ge-132) at 300 mg/kg is administered.
-
Sample Collection: Blood samples are collected via retro-orbital bleeding at various time points (e.g., 4, 8, 16, 20, 24, 48, and 72 hours) after administration.
-
IFN-γ Assay: Serum is separated and assayed for IFN activity using a viral plaque reduction method with L cells and vesicular stomatitis virus. The IFN titer is expressed in international units (U/ml).
In Vitro Macrophage Polarization
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of this compound or its hydrolysate, THGP.
-
Polarization: To induce M1 polarization, cells are often co-stimulated with lipopolysaccharide (LPS) and IFN-γ.
-
Analysis:
-
Flow Cytometry: Cells are stained for M1 surface markers (e.g., CD86) and analyzed.
-
Cytokine Measurement: The culture supernatant is collected and analyzed for secreted cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Gene Expression: RNA is extracted from the cells and analyzed by Real-Time PCR for the expression of M1-related genes.
-
Conclusion
The cross-study analysis of this compound's impact on cytokine production reveals a multifaceted immunomodulatory agent. Its ability to induce IFN-γ while suppressing a range of pro-inflammatory cytokines in specific pathological contexts, such as cerebral ischemia, underscores its potential for therapeutic applications requiring nuanced immune regulation. The inhibition of the CCL2/CCR2 pathway and the induction of M1 macrophage polarization are key mechanisms driving these effects. Further research with standardized protocols and quantitative measurements across a wider range of models is necessary to fully elucidate the therapeutic window and optimal applications of this compound in immunology and drug development.
References
Propagermanium vs. Standard Therapies for Chronic Hepatitis B: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of propagermanium against standard-of-care treatments for chronic hepatitis B (CHB). While this compound has been explored as an immunomodulatory agent for CHB, a lack of publicly available, detailed quantitative data from head-to-head clinical trials limits a direct, robust comparison with current standard therapies. This document summarizes the available information on this compound and presents a comprehensive, data-driven comparison of established treatments, including nucleos(t)ide analogues (NAs) and pegylated interferon (PEG-IFN), to inform research and development efforts in the field.
This compound: An Overview
This compound is an organogermanium compound that has been investigated for its potential to modulate the immune system in patients with chronic hepatitis B.[1][2] Its proposed mechanism of action does not directly target the hepatitis B virus (HBV) but rather aims to enhance the host's immune response to the infection.
Mechanism of Action
This compound is believed to exert its effects by stimulating various components of the immune system.[1][2] It has been reported to augment the function of natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs), which are crucial for clearing virus-infected cells. Additionally, it may induce the production of cytokines such as interferon-gamma (IFN-γ), which have antiviral properties.
Caption: Proposed mechanism of this compound in CHB.
Clinical Efficacy
Standard Hepatitis B Treatments: A Quantitative Comparison
Standard therapies for chronic hepatitis B primarily include nucleos(t)ide analogues (NAs) and pegylated interferon (PEG-IFN). These treatments have well-documented efficacy profiles from numerous large-scale clinical trials.
Nucleos(t)ide Analogues (NAs)
NAs, such as Tenofovir Disoproxil Fumarate (TDF), Tenofovir Alafenamide (TAF), and Entecavir (ETV), are potent inhibitors of HBV reverse transcriptase, a key enzyme in the viral replication cycle. They are administered orally and are generally well-tolerated for long-term use.
Pegylated Interferon (PEG-IFN)
PEG-IFN has a dual mechanism of action: it directly inhibits viral replication and modulates the host immune system. It is administered via subcutaneous injection for a finite duration, typically 48 weeks.
The following table summarizes the efficacy of these standard treatments based on key virological and biochemical endpoints.
| Treatment Class | Drug | HBeAg Seroconversion Rate (at 1 year) | HBV DNA Undetectable (at 1 year) | ALT Normalization Rate (at 1 year) |
| Nucleos(t)ide Analogues | Tenofovir Disoproxil Fumarate (TDF) | 21% | 76% | 68% |
| Entecavir (ETV) | 21% | 67% | 68% | |
| Tenofovir Alafenamide (TAF) | 22% | 64% | 73% | |
| Interferons | Pegylated Interferon alfa-2a (PEG-IFN) | ~32% | ~25% | ~41% |
Note: Efficacy rates can vary based on patient population (e.g., genotype, baseline ALT levels) and specific clinical trial design.
Experimental Protocols for Standard Therapies
The efficacy data for standard treatments are derived from well-controlled clinical trials. A typical experimental workflow for such a trial is outlined below.
Caption: A generalized workflow for CHB clinical trials.
Key Methodological Considerations:
-
Patient Population: Inclusion criteria typically involve adults with chronic hepatitis B (HBsAg positive for >6 months), detectable HBV DNA, and elevated ALT levels. HBeAg status (positive or negative) is a key stratification factor.
-
Dosage and Administration:
-
Tenofovir Disoproxil Fumarate: 300 mg once daily, orally.
-
Entecavir: 0.5 mg once daily for treatment-naïve patients, orally.
-
Pegylated Interferon alfa-2a: 180 µg once weekly, subcutaneously.
-
-
Duration of Treatment: Typically 48 weeks for PEG-IFN and at least one year for NAs, often extending for several years.
-
Endpoints:
-
Primary: HBeAg seroconversion (in HBeAg-positive patients), sustained virologic response (undetectable HBV DNA after treatment completion).
-
Secondary: HBV DNA suppression, ALT normalization, HBsAg loss or seroconversion, histological improvement.
-
Signaling Pathways in HBV Infection and Treatment
The HBV life cycle and the points of intervention for standard therapies are well-characterized. NAs directly inhibit the reverse transcription of pregenomic RNA (pgRNA) into HBV DNA, a critical step in viral replication. PEG-IFN, through the JAK-STAT signaling pathway, induces the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state within the hepatocyte, inhibiting various stages of the viral life cycle.
Caption: Intervention points of standard HBV therapies.
Conclusion
While this compound presents an interesting immunomodulatory approach to treating chronic hepatitis B, the current lack of detailed, publicly available quantitative efficacy data makes it difficult to position it relative to the well-established and highly effective standard-of-care treatments like nucleos(t)ide analogues and pegylated interferon. For researchers and drug development professionals, the robust datasets available for NAs and PEG-IFN provide a clear benchmark for the efficacy required of novel therapeutic agents. Further publication of detailed results from well-controlled trials of this compound is necessary to fully evaluate its potential role in the management of chronic hepatitis B.
References
A Comparative Structural Analysis of Organogermanium(IV) Complexes: A Guide for Researchers
A detailed examination of organogermanium(IV) complexes reveals a rich diversity in their structural architecture, primarily influenced by the nature of the coordinating ligands. This guide provides a comparative overview of the structural parameters of two prominent classes: organogermanium(IV) catecholates and organogermanium(IV) Schiff base complexes, supported by experimental data from single-crystal X-ray diffraction and spectroscopic methods.
Organogermanium(IV) compounds are of significant interest to researchers in medicinal chemistry and materials science due to their potential biological activity and diverse structural motifs.[1] The coordination geometry around the central germanium atom is highly flexible, ranging from tetrahedral to trigonal-bipyramidal and octahedral, depending on the electronic and steric properties of the organic ligands attached. This analysis focuses on the structural disparities arising from coordination with bidentate oxygen-donating catecholates versus tridentate or tetradentate nitrogen and oxygen/sulfur-donating Schiff base ligands.
Structural Diversity: Tetrahedral vs. Higher Coordination Geometries
Organogermanium(IV) catecholate complexes consistently exhibit a tetracoordinate geometry around the germanium center.[2] The germanium atom is typically bound to two oxygen atoms of the catecholate ligand and two organic substituents (e.g., phenyl or ethyl groups), resulting in a slightly distorted tetrahedral environment.
In contrast, organogermanium(IV) complexes with Schiff base ligands display higher coordination numbers, leading to more complex geometries. Depending on the denticity of the Schiff base ligand and the reaction conditions, trigonal-bipyramidal (pentacoordinate) and octahedral (hexacoordinate) structures are commonly observed.[3] This increased coordination is facilitated by the additional donor atoms (typically nitrogen and oxygen or sulfur) present in the Schiff base framework.
Comparative Crystallographic Data
The following tables summarize key structural parameters for representative organogermanium(IV) catecholate and Schiff base complexes, derived from single-crystal X-ray diffraction data.
Table 1: Selected Bond Lengths (Å) and Angles (°) for Tetracohedral Organogermanium(IV) Catecholate Complexes [2]
| Compound | R' Group | Catecholate Ligand | Ge-O (Å) | Ge-C (Å) | O-Ge-O (°) | C-Ge-C (°) |
| 1 | Et | 3,6-di-tert-butylcatecholate | 1.798(2), 1.801(2) | 1.948(3), 1.951(3) | 90.8(1) | 118.9(1) |
| 2 | Ph | 3,6-di-tert-butylcatecholate | 1.805(2), 1.808(2) | 1.952(3), 1.955(3) | 90.5(1) | 110.9(1) |
| 3 | Ph | 4,6-di-tert-butyl-3-(ethylthiomethyl)catecholate | 1.812(2), 1.815(2) | 1.949(3), 1.953(3) | 89.9(1) | 111.2(1) |
Data sourced from the supplementary information of Int. J. Mol. Sci. 2024, 25, 9011.[2]
Table 2: Selected Bond Lengths (Å) and Angles (°) for a Pentacoordinate Organogermanium(IV) Schiff Base Complex
| Compound | Ge-N (Å) | Ge-O (Å) | Ge-C (Å) | N-Ge-O (°) | C-Ge-C (°) |
| Diorganogermanium(IV) complex with N-(2-hydroxyphenyl)salicylideneimine | 2.085(3) | 1.845(2), 1.862(2) | 1.945(4), 1.951(4) | 82.1(1), 145.2(1) | 115.6(2) |
Note: Data for this table is illustrative and compiled from typical values found in the literature for similar pentacoordinate structures, as a single comprehensive comparative table was not available in the searched literature.
Spectroscopic Signatures
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial tools for the characterization of these complexes.
Infrared Spectroscopy
The coordination of the ligands to the germanium center induces characteristic shifts in the vibrational frequencies of key functional groups.
-
Catecholate Complexes: The Ge-O stretching vibrations are typically observed in the range of 850-950 cm⁻¹.
-
Schiff Base Complexes: A notable feature is the shift of the C=N (azomethine) stretching vibration to a lower frequency (typically 1620-1600 cm⁻¹) upon coordination of the nitrogen atom to the germanium center. New bands corresponding to Ge-N and Ge-O vibrations appear in the far-IR region.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)
| Complex Type | ν(C=N) | ν(Ge-O) | ν(Ge-N) |
| Catecholates | - | ~850-950 | - |
| Schiff Bases | ~1600-1620 (shifted from ~1640 in free ligand) | ~850-950 | ~650-700 |
Note: These are typical ranges and can vary depending on the specific substituents and molecular structure.
NMR Spectroscopy
¹H and ¹³C NMR spectra confirm the composition and purity of the synthesized complexes. The chemical shifts of the protons and carbons in the organic ligands are influenced by the coordination to the germanium atom.
Experimental Protocols
Synthesis of Organogermanium(IV) Catecholates[2]
A general procedure involves the reaction of a diorganogermanium(IV) dichloride (R'₂GeCl₂) with the desired catechol in a 1:1 molar ratio in an inert solvent like toluene. The reaction is carried out under an inert atmosphere (e.g., argon) and in the presence of a base, such as triethylamine, to act as a scavenger for the HCl produced.
-
Dissolve the diorganogermanium(IV) dichloride (0.3 mmol) in toluene (2 mL).
-
Add this solution to a toluene solution of the catechol ligand (0.3 mmol in 5 mL) under an argon atmosphere.
-
Add two equivalents of triethylamine to the mixture with vigorous stirring.
-
Continue stirring the reaction mixture for 4-5 hours.
-
Store the mixture at 5 °C for 24 hours to facilitate the precipitation of triethylammonium hydrochloride.
-
Filter the white precipitate and wash it with n-hexane (15 mL).
-
The filtrate, containing the desired organogermanium(IV) catecholate complex, is collected for further purification and analysis.
Synthesis of Organogermanium(IV) Schiff Base Complexes
The synthesis of these complexes typically involves the reaction of an organogermanium(IV) halide with a pre-synthesized Schiff base ligand. The stoichiometry of the reactants is adjusted to achieve the desired coordination number.
-
Synthesize the Schiff base ligand by condensing an appropriate aldehyde or ketone with a primary amine.
-
Dissolve the Schiff base ligand in a suitable solvent (e.g., ethanol, methanol, or THF).
-
Add the organogermanium(IV) halide (e.g., R'₂GeCl₂) to the Schiff base solution, often in a 1:1 or 1:2 molar ratio.
-
The reaction mixture is typically refluxed for several hours.
-
Upon cooling, the solid complex precipitates, which is then filtered, washed with a suitable solvent, and dried under vacuum.
Characterization Methods
Single-Crystal X-ray Diffraction:
-
Grow suitable single crystals of the complex by slow evaporation of a solvent, vapor diffusion, or layering techniques.
-
Mount a crystal on a goniometer head, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Process the raw data, including integration of reflection intensities and absorption corrections.
-
Solve the crystal structure using direct methods or Patterson methods and refine the structural model using full-matrix least-squares refinement.[2]
NMR Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz for ¹H).
-
Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[2]
IR Spectroscopy (KBr Pellet Method):
-
Thoroughly grind approximately 1 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Place the finely ground powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.
Visualizing Structural Relationships and Workflows
Caption: Classification based on ligand type and resulting coordination geometry.
Caption: General workflow for synthesis and characterization of complexes.
References
A Comparative Guide to Organogermanium and Organotin Compounds in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The landscape of cross-coupling chemistry has been dominated by a select group of organometallic reagents, with organotin compounds, utilized in the Stille reaction, being a prominent member.[1] Their utility, however, is significantly hampered by high toxicity.[2][3][4][5] This has spurred the exploration of alternatives, with organogermanium compounds emerging as a compelling, less toxic counterpart.[1][6] Historically, organogermanes were considered less reactive than their tin analogues in traditional palladium-catalyzed cross-coupling reactions.[1] However, recent advancements have unveiled unique reactivity patterns for organogermanium compounds, establishing them not as a direct replacement for organotins, but as a distinct class of reagents with orthogonal reactivity, offering novel strategic possibilities in complex molecule synthesis.[1][7][8][9][10]
This guide provides an objective comparison of organogermanium and organotin compounds in the context of cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the appropriate reagent for their synthetic challenges.
Performance Comparison: Reactivity, Selectivity, and Safety
The choice between organogermanium and organotin reagents hinges on a trade-off between traditional reactivity and the advantages of orthogonality and reduced toxicity.
Organotin Compounds (Stille Coupling):
Organostannanes are well-established reagents in palladium-catalyzed cross-coupling due to their general reliability and tolerance of a wide range of functional groups.[4] The mechanism proceeds through a well-understood catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11] However, the primary drawback of organotin compounds is their significant toxicity, particularly trialkyltin derivatives, which necessitates careful handling and stringent purification of the final products to remove toxic tin byproducts.[2][3][4][5]
Organogermanium Compounds:
Organogermanium compounds are generally more stable and significantly less toxic than their organotin counterparts.[1][6] In conventional Pd(0)/Pd(II) catalytic systems, they are often less reactive than organostannanes.[1] This perceived limitation has been transformed into a synthetic advantage. Under specific catalytic conditions, such as with palladium nanoparticles or electron-deficient palladium(II) catalysts, organogermanes exhibit exceptional reactivity and chemoselectivity.[1][12] This reactivity is governed by a different mechanistic pathway, proceeding through an electrophilic aromatic substitution (SEAr)-type activation of the carbon-germanium bond.[1][12] This unique mechanism allows for "orthogonal" cross-coupling, where the organogermanium group can be selectively coupled in the presence of other functionalities, like boronic esters or even some halides, that would typically react under standard cross-coupling conditions.[1][7][9]
Quantitative Data Summary
Direct head-to-head quantitative comparisons of organogermanium and organotin compounds under identical reaction conditions are scarce in the literature due to their differing optimal reaction conditions. The following tables present representative data for each class of compound in their respective optimized cross-coupling reactions.
Table 1: Representative Performance Data for Organotin Compounds in Stille Cross-Coupling
| Entry | Aryl Halide | Organotin Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoacetophenone | Vinyltributyltin | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | 93 | J. K. Stille, Angew. Chem. Int. Ed. Engl. 1986, 25, 508-524 |
| 2 | 4-Bromobenzonitrile | Phenyltributyltin | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | THF | 80 | 2 | 95 | A. M. Echavarren et al., J. Am. Chem. Soc. 1987, 109, 5478-5486 |
| 3 | 1-Iodonaphthalene | (E)-1-Hexenyltributyltin | PdCl₂(PPh₃)₂ (3) | - | DMF | 25 | 1.5 | 99 | J. K. Stille et al., J. Am. Chem. Soc. 1984, 106, 4833-4842 |
Table 2: Representative Performance Data for Organogermanium Compounds in Orthogonal Cross-Coupling
| Entry | Aryl Halide | Organogermanium Reagent | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodo-1,1'-biphenyl | 4-Methoxyphenyltriethylgermane | Pd₂(dba)₃ (2.5) | AgBF₄ (10) | Dioxane | 80 | 16 | 95 | F. Schoenebeck et al., Angew. Chem. Int. Ed. 2019, 58, 14934-14938 |
| 2 | 1-Iodo-4-nitrobenzene | 4-Fluorophenyltriethylgermane | Pd₂(dba)₃ (2.5) | AgBF₄ (10) | Dioxane | 80 | 16 | 91 | F. Schoenebeck et al., Angew. Chem. Int. Ed. 2019, 58, 14934-14938 |
| 3 | Methyl 4-iodobenzoate | Phenyltriethylgermane | Pd₂(dba)₃ (2.5) | AgBF₄ (10) | Dioxane | 80 | 16 | 93 | F. Schoenebeck et al., Angew. Chem. Int. Ed. 2019, 58, 14934-14938 |
Table 3: Comparison of General Properties
| Property | Organogermanium Compounds | Organotin Compounds |
| Toxicity | Generally low toxicity | High toxicity, especially trialkyltin derivatives |
| Stability | Good to excellent, often air and moisture stable | Generally good, but can be prone to degradation |
| Reactivity (Pd(0)/Pd(II)) | Generally lower than organotins | High |
| Orthogonal Reactivity | Yes, under specific catalytic conditions | No |
| Byproducts | Less toxic and often easier to remove | Highly toxic and can be difficult to remove |
Mechanistic Pathways
The differing reactivity of organotin and organogermanium compounds can be attributed to their distinct mechanistic pathways in palladium-catalyzed cross-coupling.
Experimental Protocols
General Procedure for Stille Cross-Coupling (Organotin)
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
Organostannane (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous solvent (e.g., Toluene, THF, or DMF)
-
Reaction flask (e.g., round-bottom flask)
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring and heating apparatus
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the aryl halide, palladium catalyst, and any solid ligands or additives.
-
Add the anhydrous solvent via syringe.
-
Add the organostannane reagent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up typically involves quenching with an aqueous solution of KF to precipitate tin byproducts, followed by extraction with an organic solvent and purification by column chromatography.[13]
Representative Procedure for Orthogonal Cross-Coupling (Organogermanium)
This protocol is based on the palladium nanoparticle-catalyzed coupling of arylgermanes with aryl iodides.
Materials:
-
Aryl iodide (1.0 eq)
-
Aryltriethylgermane (1.5 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
Silver tetrafluoroborate (AgBF₄, 10 mol%)
-
Anhydrous 1,4-dioxane
-
Reaction vial
-
Inert atmosphere (optional, the reaction is often air-tolerant)
-
Stirring and heating apparatus
Procedure:
-
To a reaction vial, add the aryl iodide, aryltriethylgermane, Pd₂(dba)₃, and AgBF₄.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
The filtrate is then concentrated, and the residue is purified by flash column chromatography on silica gel.
Conclusion
Organotin and organogermanium compounds represent two distinct classes of reagents for cross-coupling reactions, each with its own set of advantages and disadvantages. Organotins, used in the venerable Stille reaction, offer broad applicability but are plagued by high toxicity. Organogermanes, on the other hand, are significantly less toxic and, while less reactive in traditional catalytic systems, have been shown to possess unique and powerful orthogonal reactivity under specific, newly developed conditions. This orthogonality allows for highly chemoselective transformations that are not possible with other common cross-coupling reagents. For drug development professionals and scientists working on the synthesis of complex molecules, the choice is not merely about replacing a toxic reagent but about expanding the synthetic toolkit. Where traditional cross-coupling is required and toxicity can be managed, organotins remain a viable option. However, for late-stage functionalization, the synthesis of poly-functionalized molecules, and when a milder, less toxic protocol is paramount, the unique properties of organogermanium compounds offer exciting new strategic avenues.
References
- 1. Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 4. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 5. afirm-group.com [afirm-group.com]
- 6. Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organogermanes : synthesis and their application as orthogonal cross-coupling partner - RWTH Publications [publications.rwth-aachen.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemie.rwth-aachen.de [chemie.rwth-aachen.de]
- 10. researchgate.net [researchgate.net]
- 11. nobelprize.org [nobelprize.org]
- 12. Organogermanium compounds in cross-coupling reactions - Wikipedia [en.wikipedia.org]
- 13. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of Propagermanium: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Propagermanium, an organogermanium compound, requires a structured disposal plan in line with general best practices for chemical and pharmaceutical waste management. This guide provides essential, step-by-step procedural information for the safe disposal of this compound.
Core Principles of this compound Disposal
While specific regulations may vary by institution and locality, the following principles form the foundation of a safe disposal plan for this compound. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
1. Waste Identification and Classification:
-
Characterize the Waste: Determine if the this compound waste is pure, in a solution, or mixed with other chemicals. The composition of the waste stream will dictate the disposal route.
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound disposal was not found in the search results, it is a critical first step for any chemical. An SDS for a generic hazardous germanium compound indicates potential hazards such as flammability and organ damage through prolonged exposure.[1] Always locate and review the SDS for the specific form of this compound you are using.
-
Regulatory Status: In the United States, pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] It is essential to determine if your this compound waste meets the criteria for hazardous waste.
2. Segregation and Storage:
-
Dedicated Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic," "Flammable Solid" if applicable).
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[3] Incompatible materials can lead to dangerous reactions.
-
Storage Area: Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
3. Disposal Procedure:
-
Contact EHS: Your institution's EHS department is the primary resource for arranging the disposal of chemical waste. They will provide specific instructions and arrange for pickup by a licensed hazardous waste contractor.
-
Incineration: For many pharmaceutical and chemical wastes, incineration at a permitted facility is the standard and required method of disposal.[4]
-
Do Not Dispose Down the Drain: Sewer disposal of hazardous chemical waste is prohibited.[5] This practice can harm the environment and wastewater treatment systems.
-
Empty Containers: Even empty containers that held this compound must be handled as hazardous waste. The first rinse of the container should be collected and disposed of as hazardous waste.[3] For highly toxic substances, the first three rinses must be collected.[3]
Quantitative Data for Chemical Waste Handling
The following table summarizes general quantitative guidelines relevant to the storage of hazardous chemical waste in a laboratory setting. Specific limits for this compound are not available, so these general guidelines should be followed.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Storage Volume per Lab | 10 gallons | [3] |
| Container Status | Must be kept closed except when adding waste. | [3] |
| Rinse Procedure for Highly Toxic Chemical Containers | The first three rinses must be collected as hazardous waste. | [3] |
Experimental Protocol: Neutralization (Hypothetical)
No specific experimental protocols for the neutralization or deactivation of this compound were found in the search results. The following is a hypothetical, generalized protocol for the chemical degradation of an organometallic compound for disposal, which should be adapted and validated by qualified chemists for this compound.
Objective: To convert this compound into a potentially less hazardous, inorganic form for subsequent disposal. This procedure should only be carried out by trained personnel in a controlled laboratory setting with appropriate safety measures.
Materials:
-
This compound waste
-
Oxidizing agent (e.g., potassium permanganate, hydrogen peroxide) - selection depends on compatibility and reactivity studies.
-
Appropriate solvent
-
pH meter and neutralizing agents (e.g., sodium bicarbonate, dilute hydrochloric acid)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, compatible gloves
Procedure:
-
Consult Literature: Thoroughly research the reactivity of this compound to select an appropriate and safe oxidizing agent and reaction conditions.
-
Small-Scale Test: Before treating the bulk waste, perform a small-scale test to observe the reaction's vigor and identify any potential hazards.
-
Reaction Setup: In a fume hood, dissolve or suspend a small quantity of the this compound waste in a suitable solvent within a reaction vessel.
-
Controlled Addition of Oxidant: Slowly add the selected oxidizing agent to the this compound solution while monitoring the reaction temperature.
-
Reaction Monitoring: Allow the reaction to proceed until completion, which may be determined by a color change or by analytical methods such as TLC or GC-MS.
-
Neutralization: After the reaction is complete, neutralize the resulting solution to a pH between 6 and 8 using an appropriate acid or base.
-
Disposal of Treated Waste: Even after treatment, the resulting solution must be considered hazardous waste and disposed of through the institutional EHS department.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Propagermanium
This document provides crucial safety protocols and logistical information for laboratory professionals engaged in research and development involving Propagermanium. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this organogermanium compound.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The required PPE is determined by the GHS hazard statements associated with the compound, which indicate risks of skin irritation, serious eye irritation, and respiratory irritation.[1][2]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[3][4] | Protects against splashes and potential eye irritation (H319).[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3][4] | Prevents skin contact and irritation (H315).[2] |
| Body Protection | Laboratory coat. A flame-retardant and antistatic lab coat is recommended if handling flammable solids.[4] | Protects against accidental spills and skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator for dusts should be worn.[5][6] | Minimizes inhalation of the compound, which can cause respiratory irritation (H335).[1] |
Operational Plan for Handling this compound
Adherence to a strict operational plan is essential for minimizing risks associated with this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[6]
-
For procedures that may generate dust or aerosols, use a certified chemical fume hood.
2. Procedural Steps for Handling:
-
Before beginning any work, ensure that all necessary PPE is readily available and in good condition.
-
Wash hands thoroughly before and after handling the compound.[7]
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[7]
-
Weigh and transfer the compound in a manner that minimizes dust generation.
-
Keep containers of this compound tightly closed when not in use.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[6] Avoid raising dust.
-
For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable detergent and water.[8]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, such as gloves, wipes, and contaminated labware, should be considered chemical waste.
-
Segregate this compound waste from other laboratory waste streams.
2. Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled container.
-
The label should include the chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the date of accumulation.
3. Disposal Procedure:
-
Dispose of this compound waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the decision-making process for ensuring safety when working with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. fishersci.com [fishersci.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. aslm.org [aslm.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
